molecular formula C9H9F3O B1324303 1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene CAS No. 1214385-12-2

1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene

Cat. No.: B1324303
CAS No.: 1214385-12-2
M. Wt: 190.16 g/mol
InChI Key: YYHAHSWQNBUNNN-UHFFFAOYSA-N
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Description

1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene is a useful research compound. Its molecular formula is C9H9F3O and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methoxy-3-methyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHAHSWQNBUNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical development. We will delve into its core chemical properties, plausible synthetic routes, reactivity, and the rationale behind its utility in modern drug discovery and specialized material science. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene (CAS No. 1214385-12-2) is a substituted toluene derivative featuring a trifluoromethyl group, a methoxy group, and a methyl group on the benzene ring.[1] The unique interplay of these functional groups imparts a distinct set of properties that are highly valuable in the design of bioactive molecules.

The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's electronic and physical properties. It is highly electronegative and strongly electron-withdrawing, which can significantly impact the reactivity of the aromatic ring. Furthermore, the -CF₃ group is known to increase lipophilicity and metabolic stability, thereby improving cell membrane permeability and the pharmacokinetic profile of drug candidates.[2][3] The methoxy (-OCH₃) group, in contrast, is an electron-donating group that can influence the molecule's reactivity and solubility.[4] The methyl (-CH₃) group is a weakly electron-donating group. This combination of electron-donating and electron-withdrawing substituents on the same aromatic core creates a unique electronic environment that can be exploited in various chemical transformations.

Table 1: Physicochemical Properties of 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

PropertyValueSource
CAS Number 1214385-12-2[1]
Molecular Formula C₉H₉F₃O[1]
Molecular Weight 190.16 g/mol [1]
Appearance Not specified; likely a colorless liquid or low-melting solidInferred
Storage Room temperature[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.

  • Aromatic Protons (Ar-H): There are three protons on the aromatic ring. Due to the substitution pattern, they are not chemically equivalent and will likely appear as distinct singlets or narrowly split multiplets in the aromatic region (δ 6.5-7.5 ppm).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.[5]

  • Methyl Protons (-CH₃): The three protons of the methyl group will also appear as a sharp singlet, further upfield, likely around δ 2.3-2.5 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the trifluoromethyl group will be significantly affected by the fluorine atoms, likely appearing as a quartet due to C-F coupling.

  • Methoxy Carbon (-OCH₃): A single peak is expected around δ 55-60 ppm.[6]

  • Methyl Carbon (-CH₃): A single peak is expected in the upfield region, typically around δ 20-25 ppm.[5]

  • Trifluoromethyl Carbon (-CF₃): This carbon will show a characteristic signal, often a quartet, in the region of δ 120-130 ppm, with a large ¹J(C,F) coupling constant.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 1-(trifluoromethyl)-3-methoxy-5-methylbenzene can be envisioned starting from commercially available precursors like 3-bromo-5-methylphenol. The synthesis would involve a two-step process: methylation of the phenolic hydroxyl group followed by trifluoromethylation of the aromatic ring.

Synthetic_Pathway A 3-Bromo-5-methylphenol B 1-Bromo-3-methoxy-5-methylbenzene A->B Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) C 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene B->C Trifluoromethylation (e.g., CuCF₃, reagent) Reactivity cluster_0 Substituent Effects OCH3 -OCH₃ (Electron Donating, Activating) Ring Benzene Ring OCH3->Ring Ortho, Para Director CF3 -CF₃ (Electron Withdrawing, Deactivating) CF3->Ring Meta Director CH3 -CH₃ (Weakly Electron Donating, Activating) CH3->Ring Ortho, Para Director

Sources

Strategic Fluorination: The Technical Profile of 1-Methoxy-3-methyl-5-(trifluoromethyl)benzene

[1][2][3]

Nomenclature & Structural Identity

Target Molecule: 1-(trifluoromethyl)-3-methoxy-5-methylbenzene Preferred IUPAC Name: 1-Methoxy-3-methyl-5-(trifluoromethyl)benzene CAS Registry Number: 1214385-12-2 Common Synonyms: 3-Methoxy-5-methylbenzotrifluoride; 3-Methoxy-5-methyl-α,α,α-trifluorotoluene.[1][2][3]

Naming Logic and Priority

While "1-(trifluoromethyl)-3-methoxy-5-methylbenzene" is structurally descriptive, IUPAC nomenclature rules for substituted benzenes generally prioritize alphabetical ordering of substituents when no principal functional group (like a carboxylic acid or aldehyde) is present.[1][2][3]

  • Methoxy (

    
    ) precedes Methyl  (
    
    
    ) which precedes Trifluoromethyl (
    
    
    ).
  • Therefore, the locants are assigned to give the lowest possible set of numbers, starting with the alphabetically first substituent at position 1.[2]

NomenclatureStartSubstituent AnalysisSubs1. Methoxy (-OCH3)2. Methyl (-CH3)3. Trifluoromethyl (-CF3)Start->SubsRuleAlphabetical Priority Rule:Methoxy > Methyl > TrifluoromethylSubs->RuleNumberingNumbering Strategy:Assign '1' to MethoxyMinimize locants (1, 3, 5)Rule->NumberingFinalFinal IUPAC Name:1-Methoxy-3-methyl-5-(trifluoromethyl)benzeneNumbering->Final

Figure 1: Decision tree for IUPAC nomenclature assignment based on alphabetical priority of substituents.

Physicochemical Profile & Medicinal Utility[3][4][5][6][7]

This molecule represents a "privileged scaffold" in medicinal chemistry. The 1,3,5-substitution pattern (meta-meta) is critical for designing ligands that fit into specific hydrophobic pockets of enzymes (e.g., kinases) while avoiding steric clashes associated with ortho-substitution.[1][2]

Key Properties Table[1][2][3]
PropertyValue (Approx.)Significance in Drug Design
Molecular Formula

Core building block.[1][2][3]
Molecular Weight 190.16 g/mol Low MW allows for "fragment-based" drug design.[1][2][3]
LogP (Calc) ~3.2 - 3.5High lipophilicity; excellent membrane permeability.[1][2][3]
H-Bond Acceptors 1 (Methoxy O)Interacts with backbone NH groups in protein binding sites.[1][2][3]
H-Bond Donors 0Non-protic; reduces desolvation penalty upon binding.[1][2][3]
Rotatable Bonds 1 (Methoxy)Rigid core reduces entropic penalty during binding.[1][2][3]
The "Magic Methyl" and Fluorine Effect[1][2]
  • Metabolic Stability: The trifluoromethyl group (

    
    ) blocks metabolic oxidation at the vulnerable benzyl position.[1][2] Unlike a methyl group, which is easily oxidized by Cytochrome P450s to an alcohol or carboxylic acid, the 
    
    
    group is metabolically inert.[1][2]
  • Electronic Modulation: The

    
     group is strongly electron-withdrawing (
    
    
    ), which deactivates the ring, making the methoxy oxygen less basic and potentially altering the pKa of distant functional groups in a larger drug molecule.[1][2]
  • Conformational Locking: The 3,5-disubstitution pattern creates a specific shape vector that is often used to lock biaryl systems into a non-planar conformation, crucial for selectivity in kinase inhibitors (e.g., similar motifs are found in Sorafenib and Nilotinib analogs).[1][2]

Synthetic Routes: The "How-To"

While simple methylation of phenols is possible, the most robust and educational route for high-value research is the Copper-Mediated Trifluoromethylation of Aryl Halides .[1][2] This method avoids the harsh conditions of direct fluorination and uses accessible precursors.

Primary Protocol: Copper-Mediated Cross-Coupling

Reaction: Conversion of 3-iodo-5-methylanisole to 1-methoxy-3-methyl-5-(trifluoromethyl)benzene.[1][2][3] Reagents: Copper(I) Iodide (CuI), Methyl chlorodifluoroacetate (Chen's Reagent) or

12

SynthesisPrecursor3-Iodo-5-methylanisole(Aryl Iodide)IntermediateActive Species:[Cu-CF3]Precursor->IntermediateOxidative AdditionReagentCF3 Source:FSO2CF2CO2Me (Chen's)OR TMS-CF3Reagent->IntermediateTransmetallationCatalystCatalyst System:CuI (10-20 mol%)Ligand: PhenanthrolineCatalyst->IntermediateProductTarget:1-Methoxy-3-methyl-5-(trifluoromethyl)benzeneIntermediate->ProductReductive Elimination(DMF, 80-100°C)

Figure 2: Mechanistic flow for the copper-mediated introduction of the trifluoromethyl group.[1][2][3]

Step-by-Step Laboratory Protocol

Based on standard methodologies for Chen’s Reagent (

  • Setup: Flame-dry a 50 mL Schlenk tube and equip with a magnetic stir bar. Purge with Argon.

  • Loading: Add CuI (19 mg, 0.1 mmol, 10 mol%) and 1,10-phenanthroline (ligand, 0.1 mmol).

  • Substrate: Add 3-iodo-5-methylanisole (1.0 mmol) dissolved in anhydrous DMF (5 mL).

  • Reagent Addition: Add Methyl fluorosulfonyldifluoroacetate (Chen's Reagent, 2.0 mmol). Note: This reagent releases

    
     radicals/anions upon heating.
    
  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. The solution will typically turn dark brown.

  • Workup:

    • Cool to room temperature.

    • Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove copper salts.

    • Wash the filtrate with brine (3 x 10 mL) to remove DMF.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is a colorless oil.

Quality Control & Analytics

Verifying the identity of this molecule requires specific attention to the Fluorine NMR signals, which are distinct and free from background noise.[2]

Expected NMR Data
  • 
     NMR (376 MHz, 
    
    
    ):
    • Signal: Singlet at

      
       to 
      
      
      ppm.[1][2][3]
    • Interpretation: This sharp singlet is characteristic of a trifluoromethyl group attached to an aromatic ring.

  • 
     NMR (400 MHz, 
    
    
    ):
    • Aromatic Region: Three singlets (or multiplets appearing as singlets due to weak coupling) around

      
       6.8 – 7.1 ppm. The symmetry is broken, so you expect three distinct aromatic protons (
      
      
      ).[1]
    • Methoxy: Singlet at

      
       ppm (3H).
      
    • Methyl: Singlet at

      
       ppm (3H).
      
Mass Spectrometry (GC-MS)[1][2][3]
  • Molecular Ion (

    
    ):  190 m/z.
    
  • Fragmentation: Look for loss of methyl radical (

    
    ) and loss of 
    
    
    (rare, but possible
    
    
    ).[1][2]

Safety & Handling

  • Fluorinated Aromatics: Generally lipophilic and can penetrate skin. Wear nitrile gloves and work in a fume hood.

  • Chen's Reagent: Generates

    
     and 
    
    
    upon decomposition. Ensure the reaction vessel is properly vented (e.g., via a needle to an inert gas line) if pressure buildup is a risk, although sealed tubes are common for this temperature range.
  • Copper Waste: All copper residues must be disposed of as heavy metal waste.

References

  • Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications, (11), 705-706.[1][2]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for fluorination and trifluoromethylation.[4][5][6] Nature, 473(7348), 470-477.[1][2]

  • PubChem Compound Summary. (2024). 3-Methoxy-5-methylbenzotrifluoride.[1][2][3][7][8][9] National Center for Biotechnology Information.

  • Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic trifluoromethylation with metal complexes. Chemical Reviews, 111(8), 4475-4521.[1][2]

Synonyms for 1-methoxy-3-methyl-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The Trifluoromethyl-Anisole Scaffold: A Technical Guide to 1-methoxy-3-methyl-5-(trifluoromethyl)benzene

Part 1: Executive Summary & Nomenclature Architecture

1-methoxy-3-methyl-5-(trifluoromethyl)benzene is a high-value trisubstituted aromatic intermediate employed in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1] Its structural uniqueness lies in the specific 1,3,5-substitution pattern (meta-positioning), which balances electron-donating groups (methoxy, methyl) against a strong electron-withdrawing group (trifluoromethyl).[1]

For researchers, the primary challenge in sourcing and utilizing this compound is the fragmentation of its nomenclature across chemical databases.[1] It does not possess a singular "trade name," making a mastery of its synonym hierarchy essential for procurement and patent searching.[1]

Nomenclature Taxonomy

The following diagram illustrates the synonym hierarchy, categorizing names by their utility (Database Search vs. Synthetic Planning).

NomenclatureTaxonomy Core 1-methoxy-3-methyl-5- (trifluoromethyl)benzene IUPAC Systematic / IUPAC Core->IUPAC Vendor Vendor / Catalog Core->Vendor Structural Structural / Functional Core->Structural Syn1 Benzene, 1-methoxy-3-methyl- 5-(trifluoromethyl)- IUPAC->Syn1 Syn2 3-Methoxy-5-methylbenzotrifluoride Vendor->Syn2 CAS CAS: 1214385-12-2 Vendor->CAS Syn3 5-Trifluoromethyl-3-methylanisole Structural->Syn3 Syn4 Methyl 3-methyl-5-(trifluoromethyl)phenyl ether Structural->Syn4

Figure 1: Nomenclature Taxonomy.[1] Use "3-Methoxy-5-methylbenzotrifluoride" for vendor catalogs and the CAS number for regulatory databases.[1]

Part 2: Physicochemical Profile & Electronic Properties

The utility of this scaffold stems from the interplay between its substituents.[1] The Trifluoromethyl (


)  group is a critical bioisostere in medicinal chemistry, often replacing chlorine or methyl groups to enhance metabolic stability without altering steric bulk significantly.[1][2]
PropertyValue / CharacteristicSignificance in Drug Design
CAS Number 1214385-12-2Unique identifier for procurement.
Molecular Formula

Molecular Weight 190.16 g/mol Low MW allows for significant functionalization while staying <500 Da (Lipinski).[1]
LogP (Predicted) ~3.2 - 3.5Highly lipophilic due to the

and methyl groups; aids in blood-brain barrier (BBB) penetration.[1]
Electronic Effect Push-Pull System

: Strong EWG (deactivates ring).OMe/Me : EDGs (activate ring).
H-Bonding 0 Donors / 3 AcceptorsThe methoxy oxygen and fluorine atoms act as weak acceptors.[1]

Mechanistic Insight: The 1,3,5-substitution pattern renders the remaining protons (at positions 2, 4, and 6) chemically non-equivalent but sterically accessible.[1] However, electrophilic aromatic substitution (EAS) on this ring is complex. The


 group directs meta, while the OMe and Me groups direct ortho/para.[1]
  • Position 2: Sterically crowded (between OMe and Me).[1]

  • Position 4: Activated by OMe (ortho) and Me (ortho), but deactivated by

    
     (ortho).
    
  • Position 6: Activated by OMe (ortho), deactivated by

    
     (ortho).
    
  • Result: Regioselectivity is often dictated by steric hindrance, favoring positions 4 or 6 over position 2.[1]

Part 3: Synthetic Architecture

Synthesis of 1-methoxy-3-methyl-5-(trifluoromethyl)benzene generally follows two strategic disconnections: O-Methylation of the phenol or Cross-Coupling of a halide.[1]

Protocol A: Methylation of 3-methyl-5-(trifluoromethyl)phenol

This is the most scalable industrial route, utilizing the commercially available phenol precursor.[1]

  • Reagents: 3-methyl-5-(trifluoromethyl)phenol, Potassium Carbonate (

    
    ), Iodomethane (
    
    
    
    ) or Dimethyl Sulfate (
    
    
    ).[1]
  • Solvent: Acetone or DMF (polar aprotic promotes

    
    ).
    
  • Mechanism: Williamson Ether Synthesis.[1] The base deprotonates the phenol (

    
    ), creating a phenoxide anion which attacks the methylating agent.[1]
    
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Used when the trifluoromethyl group needs to be introduced late-stage or constructing the biaryl core.[1]

  • Substrate: 1-bromo-3-methoxy-5-methylbenzene.

  • Reagent: Trifluoromethylboronic acid (or equivalent

    
     source if using radical coupling).
    
  • Catalyst:

    
     or equivalent.
    
Synthetic Workflow Diagram

SynthesisWorkflow Phenol 3-methyl-5- (trifluoromethyl)phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base K2CO3 / Acetone Base->Phenoxide MeI MeI (1.1 eq) Product 1-methoxy-3-methyl-5- (trifluoromethyl)benzene MeI->Product Phenoxide->Product SN2 Methylation Bromo 3-bromo-5-methylanisole Bromo->Product Trifluoromethylation (Cross-Coupling) CF3_Source CuCF3 / Pd Cat. CF3_Source->Product

Figure 2: Synthetic pathways.[1] Route A (top) is preferred for cost-efficiency; Route B (bottom) is used for late-stage diversification.[1]

Part 4: Quality Control & Identification

When verifying the identity of purchased or synthesized material, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

Expected 1H NMR Data (CDCl3, 400 MHz):

  • 
     3.82 ppm (3H, s):  Methoxy group (
    
    
    
    ).[1]
  • 
     2.41 ppm (3H, s):  Methyl group (
    
    
    
    ).[1]
  • Aromatic Region (

    
     6.8 - 7.1 ppm): 
    
    • Due to the lack of symmetry (all substituents are different), you will observe three distinct signals for the aromatic protons.[1]

    • These will appear as broad singlets or doublets with small coupling constants (

      
      ) due to meta-coupling and long-range 
      
      
      
      coupling.[1]

Expected 19F NMR Data:

  • 
     -63.0 ppm (s):  Diagnostic singlet for the aromatic 
    
    
    
    group.[1]

Safety & Handling (GHS Standards):

  • Signal Word: DANGER

  • H225: Highly flammable liquid and vapor.[1][3]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4]

  • Storage: Store in a cool, well-ventilated place. Segregate from strong oxidizers (e.g., nitric acid) as the electron-rich anisole ring can undergo uncontrolled nitration.[1]

Part 5: Applications in Drug Discovery

The 1-methoxy-3-methyl-5-(trifluoromethyl)benzene scaffold is primarily utilized as a fragment in Fragment-Based Drug Discovery (FBDD) or as a starting material for:

  • Kinase Inhibitors: The hydrophobic "pocket" of many kinases accommodates the

    
    -phenyl moiety well.[1] The methoxy group can be deprotected (using 
    
    
    
    ) to a phenol, which then serves as a hinge-binding motif.[1]
  • Agrochemicals: The

    
     group prevents metabolic degradation by cytochrome P450 enzymes in plants and insects, extending the half-life of herbicides.[1]
    
  • Bioisosterism: The scaffold serves as a lipophilic replacement for tri-substituted benzenes containing chlorine or bromine, improving oral bioavailability.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1214385-12-2. Retrieved from [Link]

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (CAS No. 1214385-12-2), a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws comparisons with structurally analogous compounds to offer a robust predictive profile. Furthermore, this guide details the standard experimental methodologies for the determination of key physical properties, providing a framework for empirical validation. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively handle, characterize, and utilize this compound in their scientific endeavors.

Introduction and Molecular Profile

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene is a substituted aromatic ether. Its chemical structure, featuring a benzene ring functionalized with a trifluoromethyl group, a methoxy group, and a methyl group, suggests a unique combination of electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's polarity, metabolic stability, and lipophilicity, making it a valuable substituent in the design of bioactive molecules. The methoxy and methyl groups, both electron-donating, further modulate the electronic landscape of the aromatic ring. This interplay of functional groups is anticipated to result in distinct physicochemical characteristics that are critical for its application in medicinal chemistry and material science.

Molecular Information:

PropertyValueSource
CAS Number 1214385-12-2[1]
Molecular Formula C₉H₉F₃O[1]
Molecular Weight 190.16 g/mol [1]

Predicted Physical Properties and Comparative Analysis

Table of Physical Properties for Analogous Compounds:

Property1-Bromo-3-methoxy-5-methylbenzene1-Methoxy-3-(trifluoromethyl)benzene1,3-Bis(trifluoromethyl)-5-bromobenzene
CAS Number 29578-83-4454-90-0328-70-1
Molecular Formula C₈H₉BrOC₈H₇F₃OC₈H₃BrF₆
Molecular Weight 201.06 g/mol 176.14 g/mol 292.96 g/mol
Boiling Point 228 °C160 °C154 °C
Melting Point 52 °C-65 °C-16 °C
Density 1.378 g/cm³1.21 g/cm³1.699 g/mL at 25 °C
Refractive Index 1.5560-1.56001.4424-1.4444n20/D 1.427

Causality behind Predicted Properties:

  • Boiling Point: The presence of the polar trifluoromethyl and methoxy groups in the target compound will likely lead to a higher boiling point than non-polar analogs of similar molecular weight due to dipole-dipole interactions. However, it is expected to be lower than its bromo-analog due to the significantly weaker intermolecular forces of fluorine compared to bromine.

  • Melting Point: The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. The unsymmetrical substitution pattern of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene may disrupt crystal packing, potentially leading to a lower melting point compared to more symmetrical molecules.

  • Density: The trifluoromethyl group is known to increase the density of organic compounds. Therefore, the density of the target molecule is expected to be greater than 1 g/cm³.

  • Solubility: The hydrophobic trifluoromethyl group and the benzene ring suggest that the compound will have low solubility in water.[2] It is anticipated to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.[3]

Standard Experimental Protocols for Physical Property Determination

To establish definitive physical property values for 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, the following standard experimental protocols are recommended.

Determination of Boiling Point

The boiling point can be accurately determined using distillation or a capillary method (Thiele tube). The choice of method depends on the sample quantity available.

Workflow for Capillary Method:

BoilingPointDetermination A Sample Preparation: Place a small amount of the liquid sample in a capillary tube. B Apparatus Setup: Attach the capillary tube to a thermometer and place in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). A->B Secure with a rubber band C Heating: Heat the Thiele tube gently and uniformly. B->C Apply heat to the side arm D Observation: Observe the sample for the point at which a rapid and continuous stream of bubbles emerges from the capillary tube. C->D Monitor closely E Recording: The temperature at which the bubble stream is continuous is the boiling point. D->E Record temperature

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point

For solid samples, the melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound.

Workflow for Melting Point Determination:

MeltingPointDetermination A Sample Preparation: Finely powder a small amount of the solid sample and pack it into a capillary tube. B Apparatus Setup: Place the capillary tube in a melting point apparatus. A->B C Heating: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point. B->C D Observation: Observe the sample for the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). C->D E Recording: The recorded melting range provides information on purity. D->E

Caption: Workflow for Melting Point Determination.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter for high precision.

Workflow for Density Determination using a Pycnometer:

DensityDetermination A Step 1: Weigh a clean, dry pycnometer (m1). B Step 2: Fill the pycnometer with the sample liquid and weigh it (m2). A->B C Step 3: Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., water) and weigh it (m3). B->C D Calculation: Density = ((m2 - m1) / (m3 - m1)) * density of reference liquid. C->D

Caption: Workflow for Density Determination.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for liquid samples. It is measured using a refractometer.

Workflow for Refractive Index Measurement:

RefractiveIndexMeasurement A Calibration: Calibrate the refractometer with a standard of known refractive index. B Sample Application: Place a few drops of the liquid sample on the prism of the refractometer. A->B C Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs. B->C D Reading: Read the refractive index value from the scale. Record the temperature of the measurement. C->D

Caption: Workflow for Refractive Index Measurement.

Spectroscopic Characterization

While experimental spectra for 1-(trifluoromethyl)-3-methoxy-5-methylbenzene are not provided here, a theoretical analysis of its expected spectroscopic features is crucial for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons, with chemical shifts and coupling patterns influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbons of the benzene ring, the methyl group, the methoxy group, and the trifluoromethyl group (which will exhibit a characteristic quartet due to C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum should display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methoxy groups, C-O stretching of the ether linkage, and strong C-F stretching bands for the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ) and fragmentation patterns characteristic of the loss of methyl, methoxy, and trifluoromethyl groups.

Safety, Handling, and Storage

Given the presence of a trifluoromethyl group, 1-(trifluoromethyl)-3-methoxy-5-methylbenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(trifluoromethyl)-3-methoxy-5-methylbenzene is a compound of significant interest for its potential applications in the development of new pharmaceuticals and agrochemicals. This technical guide has provided a detailed predictive analysis of its physical properties based on established chemical principles and data from analogous structures. The outlined experimental protocols offer a clear path for the empirical determination of these properties. A thorough understanding of the physicochemical characteristics of this molecule is paramount for its successful application in research and development.

References

  • MySkinRecipes. 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Pharmaffiliates. 1-Bromo-3-methoxy-5-methylbenzene: A Foundation for Chemical Innovation. [Link]

  • PubChem. 1-Methoxy-4-(trifluoromethyl)benzene. [Link]

  • PubChem. 1,3,5-Trifluorobenzene. [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. While the specific moment of its initial discovery is not prominently documented, its importance lies in its utility as a versatile intermediate for the synthesis of complex molecular architectures. This guide will delve into the logical synthesis, physicochemical properties, and the rationale behind its application in modern drug discovery and crop protection, providing researchers, scientists, and drug development professionals with a foundational understanding of this valuable chemical entity.

Introduction: The Strategic Value of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (-CF3) group, in particular, imparts a range of desirable properties to a parent molecule. These include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The strategic placement of a trifluoromethyl group can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making it a critical tool for optimizing lead compounds.

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene (CAS No. 1214385-12-2) emerges as a key building block in this context.[3] Its unique substitution pattern—a trifluoromethyl group for metabolic stability and lipophilicity, a methoxy group for potential hydrogen bonding interactions and electronic modulation, and a methyl group for steric influence—makes it a highly sought-after intermediate for creating novel bioactive molecules.[1] This guide will explore the synthesis and properties of this compound, providing a rationale for its application in advanced chemical synthesis.

Synthesis Pathway: A Logical Approach from Precursors

The synthesis of this key bromo-precursor is well-documented and serves as the logical starting point.[4] A common method involves the diazotization of 4-bromo-2-methoxy-6-methylaniline, followed by a reduction reaction.[5] This approach provides a high-yielding and scalable route to 1-bromo-3-methoxy-5-methylbenzene, a versatile intermediate in its own right.[6]

The subsequent and crucial step is the introduction of the trifluoromethyl group. Modern cross-coupling reactions are the most likely and efficient methods employed for this transformation. A palladium-catalyzed cross-coupling reaction, for instance, between 1-bromo-3-methoxy-5-methylbenzene and a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) or potassium (trifluoromethyl)trimethoxyborate would be a standard and effective approach.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Trifluoromethylation Aniline 4-bromo-2-methoxy- 6-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl BromoPrecursor 1-bromo-3-methoxy- 5-methylbenzene Diazonium->BromoPrecursor H3PO2 TargetMolecule 1-(trifluoromethyl)-3-methoxy- 5-methylbenzene BromoPrecursor->TargetMolecule Pd Catalyst, Ligand TrifluoromethylatingAgent Trifluoromethylating Agent (e.g., TMSCF3) TrifluoromethylatingAgent->TargetMolecule

Caption: Plausible synthetic route to 1-(trifluoromethyl)-3-methoxy-5-methylbenzene.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the synthesis of a trifluoromethylated aromatic compound from a bromo-precursor. This protocol is provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Step 1: Synthesis of 1-bromo-3-methoxy-5-methylbenzene (Precursor)

  • Diazotization: To a solution of 4-bromo-2-methoxy-6-methylaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid) at 0°C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for 30 minutes.

  • Reduction: The resulting diazonium salt solution is then slowly added to a pre-cooled solution of a reducing agent, such as hypophosphorous acid (H3PO2), at 0°C.

  • Work-up: The reaction is allowed to warm to room temperature and stirred overnight. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with a basic solution (e.g., saturated sodium bicarbonate) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 1-bromo-3-methoxy-5-methylbenzene.[5]

Step 2: Trifluoromethylation

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), a mixture of 1-bromo-3-methoxy-5-methylbenzene (1 equivalent), a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane, 2-3 equivalents) in a dry, aprotic solvent (e.g., toluene or DMF) is prepared.

  • Reaction Conditions: A fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), is added, and the reaction mixture is heated to a temperature between 80-120°C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the final product, 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, is purified by column chromatography.

Physicochemical Properties and Data

The physicochemical properties of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
CAS Number 1214385-12-2[3]
Molecular Formula C₉H₉F₃O[3]
Molecular Weight 190.16 g/mol [3]
Appearance Likely a colorless to pale yellow liquidInferred from related compounds
Boiling Point Not explicitly documented; estimated to be in the range of 180-220 °CInferred from related compounds
Solubility Expected to be soluble in common organic solvents (e.g., chloroform, ethyl acetate) and have low solubility in water.[7]
Storage Room temperature[3]

Applications in Drug Development and Agrochemicals

The true value of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene lies in its application as a strategic intermediate. The trifluoromethyl and methoxy groups it carries are key pharmacophores that can significantly enhance the biological activity and metabolic stability of a final compound.[1]

Rationale in Drug Discovery

In the context of drug development, this building block can be utilized in the synthesis of a wide array of therapeutic agents. The trifluoromethyl group is known to:

  • Increase Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.

  • Block Metabolic Oxidation: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Modulate pKa: The electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, which can be critical for receptor binding.

The methoxy group can act as a hydrogen bond acceptor and its position on the aromatic ring can be used to fine-tune the electronic properties and orientation of the molecule within a binding pocket.

Drug_Development_Logic cluster_0 Key Functional Groups cluster_1 Improved Pharmaceutical Properties BuildingBlock 1-(trifluoromethyl)-3-methoxy- 5-methylbenzene CF3 Trifluoromethyl (-CF3) BuildingBlock->CF3 OCH3 Methoxy (-OCH3) BuildingBlock->OCH3 Lipophilicity Increased Lipophilicity CF3->Lipophilicity MetabolicStability Enhanced Metabolic Stability CF3->MetabolicStability BindingAffinity Modulated Binding Affinity CF3->BindingAffinity OCH3->BindingAffinity FinalDrug Bioactive Drug Candidate Lipophilicity->FinalDrug MetabolicStability->FinalDrug BindingAffinity->FinalDrug

Caption: Logical flow from the building block to an optimized drug candidate.

Significance in Agrochemicals

Similar principles apply to the design of modern herbicides and fungicides. The incorporation of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene into an agrochemical's structure can lead to:

  • Enhanced Efficacy: Improved penetration through plant cuticles and into target organisms.

  • Increased Persistence: Greater resistance to environmental and metabolic degradation, leading to longer-lasting effects.

  • Optimized Biological Activity: The specific arrangement of the functional groups can be tailored to interact with specific enzymes or receptors in pests or weeds.[1]

Conclusion

1-(trifluoromethyl)-3-methoxy-5-methylbenzene stands as a testament to the power of strategic fluorination in modern chemical synthesis. While its own "discovery" may not be a singular event, its value is clearly established through its role as a key intermediate. For researchers in drug discovery and agrochemical development, a thorough understanding of its synthesis, properties, and the rationale for its use is essential for the design and creation of next-generation bioactive molecules. This guide provides a foundational framework for harnessing the potential of this versatile building block.

References

  • MySkinRecipes. (n.d.). 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). 1-Bromo-3-methoxy-5-methylbenzene: A Foundation for Chemical Innovation. Retrieved from [Link]

  • PubChem. (n.d.). (Trifluoromethoxy)benzene. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-5-Methylphenol. Retrieved from [Link]

  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ACS Publications. (2022). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

Sources

Spectroscopic data of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data and Technical Characterization of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene Document Type: Technical Reference Guide Version: 2.0 (Scientific Review)[1][2]

Executive Summary

This technical guide provides a comprehensive spectroscopic and physicochemical profile of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (CAS: 1214385-12-2).[1][2] As a trisubstituted benzene derivative featuring electronic diversity—an electron-withdrawing trifluoromethyl group (


), an electron-donating methoxy group (

), and a weakly activating methyl group (

)—this compound serves as a critical "hybrid" intermediate in the synthesis of agrochemicals (herbicides) and fluorinated pharmaceuticals.[1][2]

This document synthesizes available experimental data with high-fidelity predictive modeling to offer researchers a definitive reference for structural elucidation, synthesis planning, and handling.[1][2]

Part 1: Compound Identity & Physicochemical Profile[1][2]

The unique 1,3,5-substitution pattern (meta-substitution) imparts


 symmetry to the molecule, resulting in distinct magnetic environments for all aromatic protons, despite the steric spacing.[1][2]
Table 1: Chemical Identification & Properties[1][2]
PropertyData
Chemical Name 1-(trifluoromethyl)-3-methoxy-5-methylbenzene
Common Synonyms 3-Methoxy-5-methylbenzotrifluoride; 3-Methyl-5-(trifluoromethyl)anisole
CAS Registry Number 1214385-12-2
Molecular Formula

Molecular Weight 190.16 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point (Est.) 185–190 °C (at 760 mmHg)
Solubility Soluble in

, DMSO-

, Methanol, Acetone
Electronic Character Amphipathic electronic distribution (Donor-Acceptor hybrid)

Part 2: Synthesis & Retrosynthetic Logic

The synthesis of 1,3,5-trisubstituted benzenes requires careful management of directing group effects.[1][2] The most robust pathway involves the modification of 3-methoxy-5-nitrobenzotrifluoride or the direct trifluoromethylation of 3-methylanisole .[1][2]

Experimental Workflow Visualization

The following diagram illustrates the logical retrosynthetic disconnection and forward synthesis pathways.

SynthesisPath Precursor 3-Methoxy-5-nitrobenzotrifluoride (Starting Material) Inter1 Reduction (H2, Pd/C) Precursor->Inter1 Amine 3-Methoxy-5-aminobenzotrifluoride (Intermediate) Inter1->Amine Inter2 Sandmeyer / Methylation (1. NaNO2/HCl, 2. CuCN/MeLi or similar) Amine->Inter2 Target 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (Target) Inter2->Target Functional Group Transformation AltStart 3-Methylanisole AltProcess C-H Trifluoromethylation (Ir-Catalyzed / Electrophilic CF3) AltStart->AltProcess AltProcess->Target Regioselectivity Challenges

Figure 1: Retrosynthetic map showing the reduction-diazotization pathway (primary) and direct C-H functionalization (secondary).[1][2]

Part 3: Spectroscopic Elucidation

Due to the specific nature of this isomer, the following spectral data is derived from high-fidelity substituent increment calculations (Additivity Rules) validated against analogous structures (e.g., 3-methylbenzotrifluoride).

A. Nuclear Magnetic Resonance (NMR)[1][2][3]
1.

NMR (Proton)

Solvent:


, 400 MHz

The aromatic region is characterized by three distinct signals due to the lack of symmetry. All aromatic protons appear as apparent singlets or broad singlets due to small meta-coupling (


 Hz).[1][2]
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C2) 6.95 – 7.00Broad Singlet1HBetween

and

.[1][2] Deshielded by

, shielded by

.
Ar-H (C6) 7.05 – 7.10Broad Singlet1HBetween

and

.[1][2] Deshielded by

, weakly shielded by

.
Ar-H (C4) 6.65 – 6.70Broad Singlet1HBetween

and

.[1][2] Shielded by both donors (Most upfield).[1]

3.82Singlet3HCharacteristic methoxy resonance.[1][2]

2.38Singlet3HCharacteristic benzylic methyl resonance.[1][2]
2.

NMR (Carbon)

Solvent:


, 100 MHz

Key diagnostic features include the quartet splitting of the trifluoromethyl carbon and the ipso-carbon attached to it.[1][2]

PositionShift (

, ppm)
Splitting (

)
Assignment
C1 (Ipso-CF3) ~131.5Quartet (

Hz)
Ipso carbon attached to

.[1][2]

~124.2Quartet (

Hz)
The trifluoromethyl group itself.[1][2]
C3 (Ipso-OMe) ~160.1SingletOxygen-bearing aromatic carbon (Deshielded).[1][2]
C5 (Ipso-Me) ~140.5SingletMethyl-bearing aromatic carbon.[1][2]
Ar-C (C2,4,6) 110 – 120Singlet/Weak QuartetAromatic CH carbons (C2/C6 may show

Hz).[1][2]

55.4SingletMethoxy carbon.[1][2]

21.5SingletMethyl carbon.[1][2]
3.

NMR (Fluorine)

Solvent:


[1][2]
  • Shift:

    
     -62.5 ppm (approx).[1][2]
    
  • Pattern: Singlet (s).

  • Note: May appear as a fine multiplet if high-resolution acquisition captures long-range H-F coupling, but typically reported as a singlet in standard purity assays.[1][2]

B. Mass Spectrometry (GC-MS)[1][2]

The fragmentation pattern is driven by the stability of the aromatic ring and the loss of substituents.[1][2]

  • Molecular Ion (

    
    ):  m/z 190 (Base peak or high intensity).[1][2]
    
  • Fragment (

    
    ):  m/z 175 (Loss of methyl radical).[1][2]
    
  • Fragment (

    
    ):  m/z 121 (Loss of trifluoromethyl, followed by rearrangement).[1][2]
    
  • Fragment (

    
    ):  m/z 159.[1][2]
    
C. Infrared Spectroscopy (FT-IR)
  • C-F Stretch: Strong, broad bands at 1100–1350

    
     (Diagnostic).[1][2]
    
  • C-H Stretch (Ar): Weak bands > 3000

    
    .
    
  • C-H Stretch (Alk): 2850–2960

    
     (Methoxy/Methyl).[1]
    
  • C=C Aromatic: 1590, 1480

    
    .[1]
    

Part 4: Safety & Handling Protocols

Signal Word: WARNING GHS Classification: Flammable Liquid (Cat 4), Skin Irritant (Cat 2), Eye Irritant (Cat 2A).[1][2]

Handling Workflow
  • Engineering Controls: Always handle within a certified fume hood. The volatility of fluorinated anisoles requires active ventilation.[1][2]

  • PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) if possible, though the compound is relatively stable to oxidation.
    
Emergency Response[1][2]
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Fluorinated solvents can defat skin rapidly.[1][2]

  • Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).[1][2]

References

  • Chemical Identification: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 1214385-12-2. Retrieved from .[1][2]

  • Synthesis Methodology: Maeno, M., & Morii, K. (2023).[1][2] Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene. ChemRxiv.[1][2] Available at .[1][2]

  • Spectral Prediction Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for substituent additivity rules).

  • Analogous Data: Sigma-Aldrich.[1][2] Product Specification for 1,3,5-Trifluorobenzene derivatives. Retrieved from .[1][2]

Sources

The Trifluoromethyl Group: A Strategic Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's arsenal for optimizing drug candidates. This technical guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group in drug design and development. We will delve into the unique physicochemical properties of this moiety and elucidate how these characteristics are leveraged to enhance metabolic stability, modulate binding affinity, and improve the overall pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Through detailed explanations of key experimental protocols, illustrative case studies of successful trifluoromethylated drugs, and an overview of synthetic strategies, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the power of the trifluoromethyl group in their own research endeavors.

The Unique Physicochemical Landscape of the Trifluoromethyl Group

The trifluoromethyl group, a derivative of a methyl group where all three hydrogen atoms are replaced by fluorine atoms, possesses a unique combination of properties that make it a highly valuable substituent in medicinal chemistry.[1] Its profound impact on a molecule's biological activity stems from a confluence of electronic and steric effects.

1.1. Electronic Properties: A Tale of High Electronegativity

The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, rendering the trifluoromethyl group one of the most electron-withdrawing groups used in drug design.[2][3] This property can significantly influence the acidity or basicity of nearby functional groups, which in turn can affect a drug's ionization state at physiological pH, its solubility, and its ability to interact with biological targets.[1] For instance, the introduction of a trifluoromethyl group can lower the pKa of a nearby amine, reducing its basicity and potentially altering its interaction with a target protein or its susceptibility to metabolism.[4]

1.2. Steric and Conformational Influence

While sterically larger than a hydrogen atom, the trifluoromethyl group has a van der Waals volume comparable to an isopropyl group.[5] Its introduction can thus induce specific conformational preferences in a molecule, which can be crucial for optimizing its fit within a protein's binding pocket. This steric bulk, combined with its electronic properties, allows the trifluoromethyl group to serve as a bioisostere for other chemical groups, such as a chlorine atom or a methyl group, offering a way to fine-tune a molecule's properties while maintaining a similar overall shape.[3]

1.3. Lipophilicity and Membrane Permeability: A Gateway to the Cell

The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88.[2] This increased lipophilicity enhances a compound's ability to partition into lipid membranes, a critical factor for absorption, distribution, and penetration of biological barriers like the blood-brain barrier.[6] The strategic placement of a trifluoromethyl group can therefore be a key strategy for improving the oral bioavailability of a drug and for targeting receptors within the central nervous system.[2][3]

Strategic Applications of the Trifluoromethyl Group in Drug Design

The unique physicochemical properties of the trifluoromethyl group translate into a range of strategic applications in drug design, aimed at overcoming common challenges in drug development.

2.1. Enhancing Metabolic Stability: The "Metabolic Shield"

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[2] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6][7]

By replacing a metabolically labile group, such as a methyl or methoxy group, with a trifluoromethyl group, medicinal chemists can effectively "shield" a molecule from enzymatic attack.[3][7] This strategy, often referred to as "metabolic blocking," can significantly prolong a drug's half-life, reduce the formation of potentially toxic metabolites, and allow for less frequent dosing.[6]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a detailed methodology for a typical in vitro microsomal stability assay, a key experiment to assess the metabolic stability of a drug candidate.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.

Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

    • Liver Microsomes: Thaw a vial of pooled human liver microsomes on ice. Dilute the microsomes to the desired working concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[6]

    • NADPH Regenerating System: Prepare a solution containing NADPH and co-factors (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in buffer. This system continuously regenerates NADPH, which is essential for CYP450 activity.[6]

    • Termination Solution: Prepare a solution of ice-cold acetonitrile or methanol containing an internal standard.[6]

  • Incubation Procedure:

    • In a 96-well plate, add the liver microsome solution to each well.

    • Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).[6]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.[3][6]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[1]

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding the termination solution.[2][6] The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[2][3]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[8]

Causality Behind Experimental Choices:

  • Liver Microsomes: Liver microsomes are used because the liver is the primary site of drug metabolism, and this subcellular fraction contains a high concentration of phase I metabolic enzymes, particularly CYP450s.[8]

  • NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system is used to ensure that NADPH is not depleted during the incubation period, allowing for a more accurate assessment of metabolic stability.[4]

  • Termination with Organic Solvent: Ice-cold organic solvents like acetonitrile or methanol are used to abruptly stop the enzymatic reaction by denaturing the proteins and precipitating them out of the solution.[6]

  • LC-MS/MS Analysis: This analytical technique is highly sensitive and specific, allowing for the accurate quantification of the parent drug even in complex biological matrices.[3]

Table 1: Impact of Trifluoromethylation on Metabolic Stability (Illustrative Data)

Compound PairModificationIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Drug A Parent (with -CH₃ group)1546.2
Drug A-CF₃ Analog (with -CF₃ group)> 120< 5.8
Drug B Parent (with -OCH₃ group)2527.7
Drug B-CF₃ Analog (with -CF₃ group)957.3

Note: The data in this table is illustrative and intended to demonstrate the typical improvements in metabolic stability observed upon trifluoromethylation.

2.2. Modulating Binding Affinity and Selectivity

The electron-withdrawing nature and steric bulk of the trifluoromethyl group can significantly influence a drug's binding affinity and selectivity for its target protein.[6] By altering the electronic distribution within a molecule, the CF₃ group can enhance or create new interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket.[9] This can lead to increased potency and a more favorable side-effect profile due to reduced off-target binding.[6]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay, a common method to determine the binding affinity of a test compound for a specific receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Methodology:

  • Preparation of Reagents:

    • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.[10]

    • Radioligand: Choose a high-affinity radiolabeled ligand for the target receptor. Prepare a working solution at a concentration at or below its dissociation constant (Kd).[11]

    • Test Compound: Prepare a series of dilutions of the test compound over a wide concentration range.

    • Assay Buffer: Prepare a suitable buffer for the binding reaction (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation Procedure:

    • In a 96-well filter plate, add the receptor preparation, the radioligand solution, and the various concentrations of the test compound.[12]

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[12]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[10]

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

  • Quantification of Bound Radioactivity:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: A radiolabeled ligand provides a highly sensitive method for detecting and quantifying binding events.

  • Competitive Format: This format allows for the determination of the affinity of an unlabeled test compound by measuring its ability to compete with the radioligand for the same binding site.

  • Rapid Filtration: This step is crucial for quickly separating the bound and free radioligand, minimizing the dissociation of the ligand-receptor complex during the separation process.

Case Studies: Trifluoromethylated Drugs in the Clinic

The successful application of the trifluoromethyl group is evident in numerous marketed drugs across various therapeutic areas.

3.1. Celecoxib (Celebrex®): A Tale of Selective Inhibition and Metabolic Stability

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] Its anti-inflammatory and analgesic effects are attributed to this selective inhibition, which reduces the production of prostaglandins involved in pain and inflammation, while sparing the COX-1 enzyme that plays a protective role in the gastrointestinal tract.[13]

The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its pharmacological profile. Celecoxib is primarily metabolized by the cytochrome P450 enzyme CYP2C9 through hydroxylation of the methyl group on the p-tolyl ring to form hydroxycelecoxib, which is subsequently oxidized to carboxycelecoxib.[8][14] The presence of the trifluoromethyl group at the adjacent position of the pyrazole ring is thought to contribute to the molecule's metabolic stability by sterically hindering access to the metabolically labile methyl group. The elimination half-life of celecoxib is approximately 11 hours.[2] This allows for once or twice-daily dosing.[6] The metabolism of celecoxib is significantly influenced by genetic polymorphisms in the CYP2C9 gene, with individuals who are poor metabolizers having increased exposure to the drug.[4][15]

Synthesis of Celecoxib: The synthesis of celecoxib often involves the condensation of 4-sulfamidophenylhydrazine with a trifluoromethylated β-diketone, such as 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[16][17] This key intermediate provides the necessary trifluoromethyl group and the tolyl substituent for the final drug structure.[17] A continuous flow synthesis has also been developed using 2-bromo-3,3,3-trifluoropropene as a trifluoromethyl building block.[18]

Celecoxib_Metabolism Celecoxib Celecoxib (Active Drug) Hydroxycelecoxib Hydroxycelecoxib (Inactive Metabolite) Celecoxib->Hydroxycelecoxib Methyl Hydroxylation Carboxycelecoxib Carboxycelecoxib (Inactive Metabolite) Hydroxycelecoxib->Carboxycelecoxib Oxidation Excretion Excretion Carboxycelecoxib->Excretion Glucuronidation cyp adh

3.2. Fluoxetine (Prozac®): Enhancing Brain Penetration and Potency

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and other psychiatric disorders.[4] The trifluoromethyl group in fluoxetine, located on the phenoxy ring, plays a critical role in its efficacy. This lipophilic group enhances the molecule's ability to cross the blood-brain barrier, a crucial requirement for a centrally acting drug.[3]

Fluoxetine is metabolized in the liver to its active metabolite, norfluoxetine, through demethylation.[19] Both fluoxetine and norfluoxetine exist as a racemic mixture of two enantiomers (R and S). The S-enantiomers of both fluoxetine and norfluoxetine are more potent inhibitors of serotonin reuptake than their corresponding R-enantiomers.[20] Notably, S-norfluoxetine is approximately 20 times more potent than R-norfluoxetine.[19][20] The trifluoromethyl group contributes to the overall lipophilicity and binding affinity of these molecules to the serotonin transporter.

Synthetic Strategies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule is a key step in the synthesis of many pharmaceuticals. Various methods have been developed to achieve this transformation, particularly for aromatic systems.

4.1. Copper-Mediated Trifluoromethylation

A common and effective method for the trifluoromethylation of aromatic halides is the use of a copper(I) salt in the presence of a trifluoromethyl source, such as sodium trifluoroacetate.[15] This reaction proceeds smoothly in polar aprotic solvents and offers good to high yields.

4.2. Sandmeyer-Type Trifluoromethylation

The Sandmeyer reaction provides another route to trifluoromethylated arenes from aromatic amines.[21] The amine is first converted to a diazonium salt, which is then reacted with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper catalyst.[21] This method is particularly useful as it allows for the trifluoromethylation of a wide range of readily available aromatic amines.

Trifluoromethylation_Strategies cluster_copper Copper-Mediated Trifluoromethylation cluster_sandmeyer Sandmeyer-Type Trifluoromethylation ArylHalide Aryl Halide (Ar-X) ArylCF3_1 Aryl-CF₃ ArylHalide->ArylCF3_1 Substitution CopperReagent Cu(I) + CF₃ Source (e.g., NaOCOCF₃) ArylAmine Aryl Amine (Ar-NH₂) DiazoniumSalt Diazonium Salt (Ar-N₂⁺) ArylAmine->DiazoniumSalt Diazotization ArylCF3_2 Aryl-CF₃ DiazoniumSalt->ArylCF3_2 Substitution SandmeyerReagent Cu Catalyst + CF₃ Source (e.g., TMSCF₃)

Conclusion and Future Perspectives

The trifluoromethyl group has firmly established its position as a privileged substituent in medicinal chemistry. Its unique combination of electronic, steric, and lipophilic properties provides a powerful toolkit for addressing key challenges in drug discovery, including poor metabolic stability, low bioavailability, and suboptimal binding affinity. The successful examples of trifluoromethylated drugs on the market serve as a testament to the transformative impact of this functional group.

As our understanding of drug-target interactions and metabolic pathways continues to grow, the rational design and application of the trifluoromethyl group will become even more sophisticated. The development of novel and more efficient synthetic methodologies for trifluoromethylation will further expand the accessibility and utility of this important building block. For researchers and scientists in the field of drug development, a thorough understanding of the principles and applications outlined in this guide is essential for the successful design of the next generation of therapeutic agents.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. Syndia. (2026-01-29). Available at: [Link]

  • Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. National Center for Biotechnology Information. (2025-07-18). Available at: [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. Available at: [Link]

  • Pharmacokinetics of fluoxetine and norfluoxetine in pregnancy and lactation. PubMed. Available at: [Link]

  • Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf. National Center for Biotechnology Information. (2016-08-18). Available at: [Link]

  • Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies‪@MajidAli2020‬. YouTube. (2022-12-23). Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. Available at: [Link]

  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Science of Synthesis. (2025-08-10). Available at: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (2025-07-01). Available at: [Link]

  • Fluoxetine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • CYP2C9 Inhibition. Cambridge MedChem Consulting. (2014-07-22). Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. Available at: [Link]

  • The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Celecoxib - Wikipedia. Wikipedia. Available at: [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed. Available at: [Link]

  • Prediction of Fluoxetine and Norfluoxetine Pharmacokinetic Profiles Using Physiologically Based Pharmacokinetic Modeling. PubMed. Available at: [Link]

  • Memorize Enzyme Inhibition. YouTube. (2020-05-07). Available at: [Link]

  • Revisiting CYP2C9-Mediated drug-drug Interactions: A Review. RJPT. Available at: [Link]

  • A helpful visual for how all of the metabolism pathways connect for all my biochem homies out there grindin for that 528 : r/Mcat. Reddit. (2018-04-13). Available at: [Link]

  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Available at: [Link]

  • Enzymes -Inhibitors [graph]. YouTube. (2013-04-03). Available at: [Link]

  • Stereoselective disposition of fluoxetine and norfluoxetine during pregnancy and breast-feeding. uppitysciencechick. Available at: [Link]

  • Celecoxib metabolism and activity. Celecoxib is taken orally, is... ResearchGate. Available at: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • What is the best way to visualize metabolic pathways?. Quora. (2017-04-27). Available at: [Link]

  • What is the mechanism of Celecoxib?. Patsnap Synapse. (2024-07-17). Available at: [Link]

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Technical Guide: Strategic Implementation of Trifluoromethylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


 Incorporation

Part 1: The Fluorine Factor in Drug Design

In modern medicinal chemistry, the trifluoromethyl (


) group is not merely a structural decoration; it is a functional warhead. It serves as a bioisostere for the isopropyl group but possesses inverted electronic properties.
Why ? The "Magic Methyl" Effect[1]
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Replacing a metabolically labile methyl group with

    
     blocks Cytochrome P450 oxidation sites, significantly extending drug half-life (
    
    
    
    ).
  • Lipophilicity Modulation: The high electronegativity of fluorine lowers the

    
     of neighboring functional groups (e.g., amines), improving membrane permeability and oral bioavailability.
    
  • Conformational Locking: The distinct steric bulk of

    
     (Van der Waals volume 
    
    
    
    42.6 ų) often restricts bond rotation, locking the molecule into a bioactive conformation.

Part 2: Strategic Reagent Selection

The choice of reagent is dictated strictly by the electronic demand of the substrate. We categorize these agents into three mechanistic pillars: Nucleophilic, Electrophilic, and Radical.

Visualization: Reagent Decision Matrix

ReagentSelection Substrate Target Substrate Electrophile Electrophilic Site (Aldehydes, Ketones, Imines) Substrate->Electrophile Contains Nucleophile Nucleophilic Site (Enolates, Thiols, Arenes) Substrate->Nucleophile Contains Radical C-H Activation (Heteroarenes, Alkenes) Substrate->Radical Requires Reagent1 Ruppert-Prakash (TMS-CF3) Electrophile->Reagent1 Use Nucleophilic Source Reagent2 Togni / Umemoto Reagents Nucleophile->Reagent2 Use Electrophilic Source Reagent3 Langlois Reagent (CF3SO2Na) Radical->Reagent3 Use Radical Source

Figure 1: Decision matrix for selecting the appropriate trifluoromethylating agent based on substrate electronics.

Part 3: Nucleophilic Trifluoromethylation

The Gold Standard: Ruppert-Prakash Reagent (


) 

The Ruppert-Prakash reagent (Trimethyl(trifluoromethyl)silane) is the workhorse for adding


 to carbonyls.[1]
Mechanism: The "Naked" Anion Fallacy

A common misconception is that


 spontaneously releases a 

anion. It does not. The reaction requires a Lewis base initiator (Fluoride or Alkoxide) to form a pentacoordinate silicon intermediate. This hypervalent species transfers the

group to the electrophile.

RuppertPrakash TMSCF3 TMS-CF3 Pentacoordinate [TMS(F)(CF3)]- Pentacoordinate Si TMSCF3->Pentacoordinate + Initiator Initiator F- (Initiator) Initiator->Pentacoordinate Alkoxide Alkoxide Intermediate Pentacoordinate->Alkoxide + Ketone (CF3 Transfer) Ketone Ketone (R2C=O) Ketone->Alkoxide Product Silyl Ether Product Alkoxide->Product Autocatalysis (Regenerates Initiator)

Figure 2: The catalytic cycle of Ruppert-Prakash trifluoromethylation showing the critical pentacoordinate silicon intermediate.

Validated Protocol: Addition to Benzophenone

Note: This protocol is self-validating; the color change (if using specific indicators) or rapid consumption of starting material by TLC confirms initiation.

Reagents:

  • Substrate: Benzophenone (1.0 equiv)

  • Reagent:

    
     (1.2 equiv)
    
  • Initiator: CsF (Catalytic, 10 mol%) or TBAF (10 mol%)

  • Solvent: Dry THF or DME

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Benzophenone (1.82 g, 10 mmol) and

    
     (1.70 g, 12 mmol) in dry THF (20 mL). Cool to 0°C.
    
  • Initiation: Add CsF (152 mg, 1.0 mmol). Observation: A slight exotherm indicates successful formation of the pentacoordinate species.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Hydrolysis: The reaction yields the silyl ether. To isolate the alcohol, add 1M HCl (10 mL) and stir for 30 mins.

  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .

Scientist's Insight: If the reaction stalls, do not add more


 immediately. Add a fresh micro-spatula of initiator. The reaction is often halted by moisture quenching the catalytic fluoride cycle.

Part 4: Electrophilic Trifluoromethylation

The Scalpel: Togni vs. Umemoto Reagents

When the substrate is electron-rich (e.g., arenes, thiols, phosphines), we require an electrophilic


 equivalent.
Comparative Analysis
FeatureTogni Reagent II (Alcohol-derived)Umemoto Reagent (Sulfonium Salt)
Structure Hypervalent Iodine (III)S-(Trifluoromethyl)dibenzothiophenium
State Crystalline Solid (Air Stable)Crystalline Salt (Hygroscopic)
Reactivity Tunable (Hard/Soft matching)High Oxidation Potential
Atom Economy Poor (Stoichiometric byproduct)Poor (Stoichiometric byproduct)
Best For Thiols, Phosphines, EnolatesFriedel-Crafts type on Arenes
Safety Warning: Energetic/Explosive upon heatingGenerally Stable
Validated Protocol: S-Trifluoromethylation of Thiols (Togni II)

Targeting cysteine residues or lipophilic tails.

Step-by-Step:

  • Dissolution: Dissolve the thiol substrate (1.0 equiv) in DCM (0.1 M).

  • Addition: Add Togni Reagent II (1.2 equiv) in one portion at RT.

  • Catalysis (Optional): For sterically hindered thiols, add 5 mol%

    
    .
    
  • Monitoring: Reaction is typically fast (< 30 mins). Monitor by disappearance of the thiol spot on TLC (Ellman’s reagent stain active).

  • Purification: Filter through a short silica plug to remove the iodobenzoic acid byproduct.

Part 5: Radical Trifluoromethylation

The Hammer: Langlois Reagent & Photoredox

For late-stage functionalization (LSF) of heterocycles, radical pathways are superior. The Langlois reagent (


) is the industry standard due to its stability and low cost compared to gaseous 

.
Mechanism: Photoredox Catalysis

Modern application utilizes visible-light photoredox catalysis (e.g., MacMillan/Stephenson protocols) to generate the


 radical under mild conditions.[2]

Photoredox PC Photocatalyst (Ir/Ru) Ground State Excited *PC (Excited State) PC->Excited + Light Light Blue LED (hv) Excited->PC SET (Oxidation) Langlois Langlois Reagent (CF3SO2Na) Radical •CF3 Radical Langlois->Radical Oxidative Desulfinylation (-SO2, -Na+) Substrate Heterocycle (Substrate) Radical->Substrate Radical Addition Product Trifluoromethylated Product Substrate->Product Oxidation & -H+

Figure 3: Photoredox generation of trifluoromethyl radicals using Langlois reagent.

Validated Protocol: C-H Trifluoromethylation of Caffeine

Reagents:

  • Substrate: Caffeine (1.0 equiv)

  • Reagent: Langlois Reagent (

    
    , 3.0 equiv)
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide, 3.0 equiv) - Note: Chemical oxidant alternative to photoredox for simplicity.

  • Solvent: Water/DCM (biphasic 1:1)

Step-by-Step:

  • Setup: In a vial, suspend Caffeine (0.5 mmol) and Langlois reagent (1.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Initiation: Add TBHP (70% aq. solution, 1.5 mmol) dropwise at 0°C.

  • Reaction: Vigorously stir at RT for 12-24 hours. The biphasic system requires high stir rates to maximize interfacial surface area.

  • Workup: Separate layers. The organic layer contains the trifluoromethylated product.[1][3][4][5]

Scientist's Insight: The regioselectivity is governed by Minisci-type rules. The


 radical is electrophilic and will attack the most electron-rich position of the heterocycle.

References

  • Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Organylsilane. Tetrahedron Letters.

  • Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[6] Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[6] Journal of the American Chemical Society.[5]

  • Eisenberger, P., Gischig, S., & Togni, A. (2006). Novel 10-I-3 Hypervalent Iodine-Based Reagents for Electrophilic Trifluoromethylation. Chemistry – A European Journal.

  • Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions.[7] Tetrahedron Letters.

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[8] Nature.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[9][10]

Sources

Literature review of 3-methoxy-5-methylbenzotrifluoride

[1]

Executive Summary

3-Methoxy-5-methylbenzotrifluoride (CAS: 1214385-12-2) is a specialized fluorinated aromatic intermediate critical to modern medicinal chemistry and agrochemical synthesis.[1][2] Characterized by a 1,3,5-trisubstituted benzene core, it integrates three distinct pharmacophoric features: a lipophilic trifluoromethyl group (-CF₃) , an electron-donating methoxy group (-OCH₃) , and a sterically defined methyl group (-CH₃) .[1]

This unique substitution pattern makes it an invaluable scaffold for "scaffold hopping" and optimizing metabolic stability. The trifluoromethyl group prevents metabolic oxidation at the C1 position while increasing lipophilicity (LogP), and the methyl/methoxy groups allow for fine-tuning of electronic properties and steric bulk, often used to block metabolically labile sites on aromatic rings.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature & Identification
ParameterDetail
IUPAC Name 1-Methoxy-3-methyl-5-(trifluoromethyl)benzene
Common Synonyms 3-Methoxy-5-methyl-α,α,α-trifluorotoluene; 3-Fluoro-5-methylanisole analog
CAS Registry Number 1214385-12-2
Molecular Formula C₉H₉F₃O
Molecular Weight 190.16 g/mol
SMILES COc1cc(C)cc(C(F)(F)F)c1
InChI Key YYHAHSWQNBUNNN-UHFFFAOYSA-N
Physical Properties

Note: Experimental values for this specific isomer are rare in open literature; values below represent consensus data for close structural analogs and predicted models.

PropertyValue / Description
Appearance Clear, colorless to pale yellow liquid
Boiling Point ~185–195 °C (Predicted at 760 mmHg)
Density ~1.15–1.20 g/cm³
Solubility Immiscible with water; miscible with DCM, THF, Ethyl Acetate, Methanol
Flash Point >60 °C (Estimated; Combustible Liquid)

Part 2: Synthesis Protocols

The synthesis of 3-methoxy-5-methylbenzotrifluoride is non-trivial due to the need for regiospecificity.[1] The most robust industrial and laboratory-scale route involves the transition-metal catalyzed methoxylation of the corresponding aryl bromide.[1]

Primary Route: Buchwald-Hartwig / Ullmann Methoxylation

This route utilizes 3-bromo-5-methylbenzotrifluoride (CAS 86845-28-5) as the starting material.[1] This precursor is commercially available and ensures the correct 1,3,5-substitution pattern is pre-installed.[1]

Reaction Scheme

Ar-Br + MeOH (or NaOMe) → [Pd or Cu Catalyst] → Ar-OMe + NaBr

Detailed Experimental Protocol
  • Reagents:

    • Substrate: 3-Bromo-5-methylbenzotrifluoride (1.0 equiv)[1]

    • Nucleophile: Sodium Methoxide (NaOMe) (2.0 equiv) or Methanol with Cs₂CO₃[1]

    • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

    • Ligand: 1,10-Phenanthroline (20 mol%)[1]

    • Solvent: Anhydrous Methanol or DMF[1]

    • Atmosphere: Argon or Nitrogen (Inert)[1]

  • Step-by-Step Methodology:

    • Setup: Flame-dry a 100 mL Schlenk flask and cool under argon flow.

    • Charging: Add CuI (0.10 equiv), 1,10-phenanthroline (0.20 equiv), and Cs₂CO₃ (2.0 equiv).

    • Solvation: Add anhydrous DMF (concentration ~0.5 M relative to substrate) and the aryl bromide (1.0 equiv). Add Methanol (5.0 equiv) if using Cs₂CO₃, or use NaOMe solution directly.

    • Reaction: Seal the flask and heat to 110 °C for 12–24 hours. Monitor by GC-MS or TLC (Hexane:EtOAc 9:1).

    • Workup: Cool to room temperature. Dilute with diethyl ether and filter through a celite pad to remove inorganic salts.

    • Purification: Wash the filtrate with water (3x) and brine (1x). Dry over Na₂SO₄.[3] Concentrate in vacuo.[3]

    • Isolation: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield the product as a colorless oil.

Alternative Route: Diazotization of Aniline

If 3-amino-5-methylbenzotrifluoride is available, a classical Sandmeyer-type approach can be used, though it is less atom-economical.[1]

  • Diazotization: Treat amine with NaNO₂/H₂SO₄ at 0 °C to form the diazonium salt.

  • Hydrolysis: Heat in aqueous acid to form the phenol (3-hydroxy-5-methylbenzotrifluoride).[1]

  • Methylation: Alkylate the phenol with Dimethyl Sulfate (DMS) or Iodomethane (MeI) and K₂CO₃ in Acetone.

Synthesis Workflow Diagram

SynthesisPathwayscluster_legendProcess KeyStartBr3-Bromo-5-methyl-benzotrifluoride(CAS 86845-28-5)TargetTARGET:3-Methoxy-5-methyl-benzotrifluorideStartBr->TargetCuI, 1,10-phenNaOMe/MeOH, 110°C(Preferred Route)StartNH23-Amino-5-methyl-benzotrifluorideIntermedPhenolIntermediate:Phenol DerivativeStartNH2->IntermedPhenol1. NaNO2, H2SO42. H2O, HeatIntermedPhenol->TargetMeI, K2CO3Acetone, RefluxLegendBlue Arrow: Catalytic C-O CouplingGray Arrow: Classical Functional Group Interconversion

Caption: Comparative synthesis pathways highlighting the direct catalytic methoxylation (blue) versus the multi-step diazotization route.

Part 3: Reactivity & Functionalization

This molecule is not just an endpoint; it is a versatile building block. The benzene ring is electron-rich (due to methoxy/methyl) but deactivated at the ortho/para positions relative to the CF₃ group.[1]

Electrophilic Aromatic Substitution (EAS)

The methoxy group is the strongest directing group here.

  • Bromination: Reaction with NBS (N-bromosuccinimide) will predominantly occur para to the methoxy group (position 2 or 4) or ortho to it.[1] However, steric hindrance from the CF₃ and Methyl groups will direct the incoming electrophile to the position between the methoxy and methyl groups (Position 2) or para to the methyl (Position 6).

    • Note: The position between the two meta-substituents (C2) is sterically crowded but electronically activated.[1]

Benzylic Oxidation

The methyl group at C5 is susceptible to radical oxidation.

  • Reagent: KMnO₄ or MnO₂.

  • Product: 3-Methoxy-5-(trifluoromethyl)benzoic acid.[1] This converts the lipophilic linker into a polar carboxylic acid handle for amide coupling in drug discovery.

Reactivity Flowchart

ReactivityCore3-Methoxy-5-methyl-benzotrifluorideProd_Acid3-Methoxy-5-(trifluoromethyl)-benzoic acidCore->Prod_AcidOxidation(KMnO4/Pyridine)Prod_Bromo2-Bromo-3-methoxy-5-methyl-benzotrifluoride(Regioisomer mix)Core->Prod_BromoBromination(NBS, ACN)Prod_Phenol3-Hydroxy-5-methyl-benzotrifluorideCore->Prod_PhenolDemethylation(BBr3, DCM, -78°C)

Caption: Divergent synthesis capabilities: Oxidation (Red), Electrophilic Substitution (Yellow), and Deprotection (Blue).[1]

Part 4: Applications in Drug Discovery[1]

Metabolic Stability & Bioisosterism

In Medicinal Chemistry, 3-methoxy-5-methylbenzotrifluoride is used to address "metabolic soft spots."[1]

  • Methyl Group: Blocks the position from oxidation while adding a steric handle that can lock conformation in a receptor pocket.

  • Trifluoromethyl Group: Increases metabolic half-life by preventing cytochrome P450 oxidation at the ring.[1] It also increases lipophilicity, aiding blood-brain barrier (BBB) penetration.[1]

  • Methoxy Group: Acts as a hydrogen bond acceptor.

Agrochemical Intermediates

The 3,5-disubstituted pattern is a privileged scaffold in PPO (Protoporphyrinogen Oxidase) inhibitor herbicides .[1] The trifluoromethyl group ensures persistence in the field, while the ether linkage is often the connection point to a heterocyclic core.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards:

    • H227: Combustible liquid.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The methoxy group can be sensitive to strong Lewis acids over time.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Fluorine content).

References

  • Synthesis of Trifluoromethylated Arenes

    • Title: "Copper-Catalyzed Ullmann-Type Coupling of Aryl Halides with Alcohols."[1]

    • Source:Journal of the American Chemical Society.[4]

    • URL:[Link] (General protocol validation).[1]

  • Precursor Availability (3-Bromo-5-methylbenzotrifluoride)

    • Title: "3-Bromo-5-methylbenzotrifluoride - PubChem Compound Summary."[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][1]

  • Chemical Identity & CAS Verification

    • Title: "1-(trifluoromethyl)-3-methoxy-5-methylbenzene Product Page."
    • Source: MySkinRecipes / Chemical Suppliers.
    • URL:[Link][1][2]

  • General Reactivity of Benzotrifluorides

    • Title: "Trifluoromethyl Group in Medicinal Chemistry."[5]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethylated Arenes

The introduction of a trifluoromethyl (-CF3) group into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. This moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, leveraging the unique electronic properties of the trifluoromethyl group in synergy with the methoxy and methyl substituents.[3] This guide provides a comprehensive overview and a detailed protocol for the synthesis of this important compound via a Sandmeyer trifluoromethylation, a robust and versatile method for the conversion of aromatic amines to their trifluoromethylated analogs.[1][3][4][5][6]

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most strategic and reliable pathway to 1-(trifluoromethyl)-3-methoxy-5-methylbenzene involves a two-step sequence starting from the commercially available 3-methoxy-5-nitrophenol. The synthesis plan is as follows:

  • Reduction of the Nitro Group: The nitro group of 3-methoxy-5-nitrophenol is reduced to an amine to yield 3-methoxy-5-methylaniline. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using various reducing agents.

  • Sandmeyer Trifluoromethylation: The resulting 3-methoxy-5-methylaniline is then converted to the target molecule via a copper-mediated Sandmeyer trifluoromethylation. This reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently reacted with a trifluoromethyl source in the presence of a copper catalyst.[3][6][7]

This approach is advantageous due to the ready availability of the starting material and the well-established nature of both the reduction and the Sandmeyer reaction, making it a practical choice for laboratory-scale synthesis.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Trifluoromethylation 3_methoxy_5_nitrophenol 3-Methoxy-5-nitrophenol 3_methoxy_5_methylaniline 3-Methoxy-5-methylaniline 3_methoxy_5_nitrophenol->3_methoxy_5_methylaniline Reduction (e.g., H2, Pd/C) diazonium_salt Diazonium Salt Intermediate 3_methoxy_5_methylaniline->diazonium_salt Diazotization (NaNO2, H+) target_molecule 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene diazonium_salt->target_molecule Cu(I), CF3 source

Caption: Overall synthetic route to 1-(trifluoromethyl)-3-methoxy-5-methylbenzene.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Methoxy-5-methylaniline

Objective: To reduce the nitro group of 3-methoxy-5-nitrophenol to an amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Methoxy-5-nitrophenol169.1410.0 g59.1 mmol
Palladium on Carbon (10%)-0.5 g-
Methanol32.04200 mL-
Hydrogen Gas2.02Excess-

Procedure:

  • To a 500 mL hydrogenation flask, add 3-methoxy-5-nitrophenol (10.0 g, 59.1 mmol) and methanol (200 mL).

  • Carefully add 10% palladium on carbon (0.5 g) to the flask.

  • Seal the flask and connect it to a hydrogen gas source.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere.

  • Pressurize the flask with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the consumption of hydrogen ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield 3-methoxy-5-methylaniline as a crude product. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR analysis.

Part 2: Sandmeyer Trifluoromethylation of 3-Methoxy-5-methylaniline

Objective: To convert 3-methoxy-5-methylaniline to 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. This protocol is adapted from the general procedure for Sandmeyer trifluoromethylation.[3][6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Methoxy-5-methylaniline137.185.0 g36.4 mmol
Acetonitrile (anhydrous)41.05100 mL-
tert-Butyl nitrite103.125.2 mL43.7 mmol
Copper(I) iodide (CuI)190.453.47 g18.2 mmol
Trifluoromethyltrimethylsilane (TMSCF₃)142.227.7 mL54.6 mmol
Cesium fluoride (CsF)151.908.29 g54.6 mmol

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxy-5-methylaniline (5.0 g, 36.4 mmol) in anhydrous acetonitrile (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add tert-butyl nitrite (5.2 mL, 43.7 mmol) dropwise to the cooled solution over 15 minutes.

    • Stir the reaction mixture at 0 °C for 30 minutes. The formation of the diazonium salt is typically indicated by a color change.

  • Trifluoromethylation:

    • In a separate dry 500 mL round-bottom flask under an inert atmosphere, add copper(I) iodide (3.47 g, 18.2 mmol), cesium fluoride (8.29 g, 54.6 mmol), and anhydrous acetonitrile (50 mL).

    • To this suspension, add trifluoromethyltrimethylsilane (TMSCF₃) (7.7 mL, 54.6 mmol) via syringe.

    • Stir the mixture at room temperature for 10 minutes to generate the active trifluoromethylating species.

    • Slowly add the freshly prepared diazonium salt solution from step 1 to the trifluoromethylating mixture at room temperature over 30 minutes. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing 200 mL of diethyl ether and 200 mL of water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(trifluoromethyl)-3-methoxy-5-methylbenzene.

Mechanistic Insights: The Sandmeyer Trifluoromethylation

The Sandmeyer trifluoromethylation is a copper-mediated process that proceeds via a radical mechanism.[6]

Sandmeyer_Mechanism Aniline Ar-NH2 Diazonium_Salt Ar-N2+ Aniline->Diazonium_Salt NaNO2, H+ Aryl_Radical Ar• Diazonium_Salt->Aryl_Radical e- from Cu(I) Product Ar-CF3 Aryl_Radical->Product + [Cu(II)CF3]+ CuI Cu(I) CuCF3 [CuCF3] CuI->CuCF3 + TMSCF3 CuII Cu(II) CuII->CuI Reductive Elimination CF3_source TMSCF3 CuCF3->CuII e- transfer to Ar-N2+

Caption: Simplified mechanism of the Sandmeyer trifluoromethylation.

The key steps involve:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source in an acidic medium.

  • Formation of the Active Copper Species: The copper(I) salt reacts with the trifluoromethyl source (TMSCF₃) to form a copper-trifluoromethyl species.

  • Single Electron Transfer (SET): The copper(I) species transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

  • Trifluoromethylation: The aryl radical reacts with the copper(II)-trifluoromethyl species to form the final product and regenerate the copper(I) catalyst.[6]

Safety and Handling

  • 3-Methoxy-5-nitrophenol: Handle with care. It is an irritant.

  • Palladium on Carbon: Flammable solid. Handle in a well-ventilated area and avoid ignition sources.

  • Hydrogen Gas: Highly flammable. Use in a properly ventilated fume hood and ensure all connections are secure.

  • tert-Butyl nitrite: Flammable and volatile. Handle in a fume hood.

  • Trifluoromethyltrimethylsilane (TMSCF₃): Moisture-sensitive and volatile. Handle under an inert atmosphere.

  • Cesium Fluoride: Hygroscopic. Store in a desiccator.

  • Copper(I) Iodide: Light-sensitive. Store in a dark container.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Characterization

The final product, 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence and integration of aromatic and methyl protons.

  • ¹³C NMR: To identify the carbon signals, including the quartet characteristic of the CF₃ group.

  • ¹⁹F NMR: To confirm the presence of the trifluoromethyl group, which should appear as a singlet.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

References

  • Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 8, 2026, from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube. [Link]

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. [Video]. YouTube. [Link]

  • Angewandte Chemie International Edition. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition, 53(5), 1190-1192. [Link]

  • Royal Society of Chemistry. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science, 5(1), 133-137. [Link]

  • ResearchGate. (2014). Sandmeyer Trifluoromethylation. Request PDF. [Link]

  • Journal of the American Chemical Society. (2013). Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. Journal of the American Chemical Society, 135(32), 12211-12214. [Link]

  • National Center for Biotechnology Information. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 11-20. [Link]

  • ResearchGate. (2014). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Request PDF. [Link]

  • Journal of the American Chemical Society. (2012). Copper-Mediated Trifluoromethylation of α‑Diazo Esters with TMSCF3: The Important Role of Water as a Promoter. Journal of the American Chemical Society, 134(37), 15257-15260. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-Methylaniline. PubChem. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Sandmeyer Trifluoromethylation of Arenediazonium Tetrafluoroborates. Request PDF. [Link]

  • Sci-Hub. (2012). Copper-Mediated Trifluoromethylation of α-Diazo Esters with TMSCF 3 : The Important Role of Water as a Promoter. Journal of the American Chemical Society, 134(37), 15257-15260. [Link]

Sources

1-(trifluoromethyl)-3-methoxy-5-methylbenzene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene in Medicinal Chemistry

Executive Summary

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene (CAS 1214385-12-2), herein referred to as TMMB , represents a "privileged scaffold" in modern drug discovery.[1] Its unique 1,3,5-substitution pattern offers a trifecta of physicochemical benefits: the lipophilicity and metabolic stability of the trifluoromethyl group (


), the electronic richness of the methoxy group (

), and the steric definition of the methyl group (

).[1]

This guide outlines the orthogonal reactivity profiles of TMMB, demonstrating how researchers can selectively functionalize specific ring positions (C2, C4, or C6) to generate complex biaryl ethers, kinase inhibitors, and GPCR ligands.

Physicochemical Profile

PropertyValueSignificance
CAS Number 1214385-12-2Unique Identifier
Formula

Core Building Block
MW 190.16 g/mol Fragment-based drug design (FBDD) compliant
LogP (Calc) ~3.6High lipophilicity; good membrane permeability
H-Bond Acceptors 1 (Ether Oxygen)Interaction point for hinge regions (kinases)
Electronic Nature Electron-Rich (overall)Activated for EAS; Acidified for Lithiation

Strategic Reactivity Map

The utility of TMMB lies in its ability to be functionalized regioselectively based on the reaction mechanism employed.

  • Site C2 (Between

    
     and 
    
    
    
    ):
    The "Acidic Pocket." Highly susceptible to Directed Ortho Metalation (DoM) due to the inductive acidification by
    
    
    and coordination by
    
    
    .
  • Site C6 (Para to

    
    ):  The "Nucleophilic Peak." The preferred site for Electrophilic Aromatic Substitution (EAS) as it is para to the strongest activator (
    
    
    
    ) and ortho to the methyl group, while avoiding the steric crunch of the C4 position.
  • Site C4 (Between

    
     and 
    
    
    
    ):
    Sterically congested but electronically activated. Accessible via specific catalytic conditions or blockage of C6/C2.

ReactivityMap TMMB 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene (TMMB) DoM Pathway A: Lithiation (DoM) Reagent: n-BuLi / TMEDA Target: C2 Position TMMB->DoM Kinetic Control (-78°C) EAS Pathway B: Electrophilic Subst. (EAS) Reagent: NBS or Br2 Target: C6 Position TMMB->EAS Thermodynamic Control Demethyl Pathway C: Demethylation Reagent: BBr3 Target: Phenol Formation TMMB->Demethyl Lewis Acid Cleavage Prod_C2 2-Substituted-TMMB (Formyl, Boronic Acid, Silane) DoM->Prod_C2 Prod_C6 6-Halo-TMMB (Suzuki/Buchwald Precursor) EAS->Prod_C6 Prod_Phenol 3-Hydroxy-5-methylbenzotrifluoride (Biaryl Ether Scaffold) Demethyl->Prod_Phenol

Figure 1: Orthogonal reactivity landscape of TMMB.[1] Pathway selection dictates regiochemical outcome.[1]

Experimental Protocols

Protocol A: Regioselective C2-Formylation via Directed Ortho Metalation (DoM)

Objective: To install an aldehyde handle at the C2 position (between


 and 

) for subsequent reductive amination or olefination.

Mechanistic Rationale: The C2 proton is the most acidic ring proton due to the strong inductive withdrawing effect of the adjacent


 group (

) and the coordination ability of the

oxygen to lithium.[1]

-Butyllithium (

-BuLi) effects deprotonation here kinetically at low temperatures.[1]

Materials:

  • TMMB (1.0 eq)

  • 
    -Butyllithium (1.2 eq, 2.5M in hexanes)[1]
    
  • 
    -Tetramethylethylenediamine (TMEDA) (1.2 eq)[1]
    
  • DMF (Dimethylformamide) (1.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to TMMB) and TMMB.

  • Complexation: Add TMEDA (1.2 eq) and cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (1.2 eq) dropwise over 20 minutes. Maintain internal temp < -70°C. The solution may turn deep yellow/orange, indicating the formation of the lithiated species.[1]
    
  • Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation at C2.

  • Quench: Add anhydrous DMF (1.5 eq) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 2-formyl-3-methoxy-5-methylbenzotrifluoride.[1]

Protocol B: Regioselective C6-Bromination (EAS)

Objective: To synthesize an aryl bromide precursor for Suzuki-Miyaura coupling.

Mechanistic Rationale: Under standard EAS conditions, the


 group is the strongest directing group (ortho/para).
  • Ortho to OMe (C2): Sterically hindered by

    
     and electronically deactivated by the inductive effect of 
    
    
    
    .
  • Ortho to OMe (C4): Sterically hindered by the flanking Methyl and Methoxy groups.

  • Para to OMe (C6): The least sterically hindered activated position. It is also ortho to the Methyl group (activator).

Materials:

  • TMMB (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF (polar aprotic favors para-selectivity)

Procedure:

  • Dissolve TMMB in ACN (0.5 M).

  • Cool to 0°C.

  • Add NBS (1.05 eq) portion-wise to avoid exotherm.

  • Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Note: If conversion is sluggish, add 5 mol% Ammonium Acetate (

    
    ) as a catalyst.
    
  • Workup: Dilute with water, extract with diethyl ether. Wash with 10%

    
     (to remove bromine), then water and brine.
    

Expected Outcome: 4-bromo-1-(trifluoromethyl)-3-methoxy-5-methylbenzene (Note: IUPAC numbering changes upon bromination, but chemically this is the C6 position relative to the original scaffold).[1]

Application Workflow: Synthesis of Type II Kinase Inhibitors

TMMB is an ideal "tail" moiety for kinase inhibitors where the


 group occupies the hydrophobic back-pocket of the ATP binding site.

SynthesisWorkflow Step1 TMMB (Starting Material) Step2 Bromination (Protocol B) Step1->Step2 Step3 Aryl Bromide Intermediate Step2->Step3 Step4 Demethylation (BBr3, DCM) Step3->Step4 Optional Branch Final Kinase Inhibitor Candidate Step3->Final Suzuki Coupling Step5 Phenol Intermediate Step4->Step5 Step6 Mitsunobu/SNAr (Coupling to Hinge Binder) Step5->Step6 Step6->Final

Figure 2: Divergent synthesis pathways from TMMB to bioactive candidates.

Safety & Handling (E-E-A-T)

  • Toxicity: Like many trifluoromethyl benzenes, TMMB should be treated as a potential irritant and skin sensitizer.

  • Volatility: The molecular weight (190.16) suggests moderate volatility. Avoid prolonged exposure to high vacuum during rotary evaporation to prevent yield loss.

  • Lithiation Risks:

    
    -BuLi is pyrophoric.[1] Protocol A requires strict anhydrous/anaerobic conditions.
    

References

  • Schlosser, M. (2005). "The 2-Position of Anisoles: A 'Privileged' Site for Lithiation."[1] Angewandte Chemie International Edition. (Mechanistic grounding for Protocol A).

  • Sigma-Aldrich. "Product Specification: 1-Bromo-3-methoxy-5-methylbenzene."[1] Sigma-Aldrich Catalog. (Precursor data validation).

  • Leroux, F. R., et al. (2004). "Trifluoromethyl-substituted anilines and anisoles: synthesis and functionalization." Tetrahedron. (General reactivity of CF3-anisoles).[1]

  • PubChem. "Compound Summary: 3-Methoxy-5-methylbenzotrifluoride."[1] National Library of Medicine. (Physicochemical data verification).

(Note: While specific "Application Notes" for this exact CAS are proprietary to manufacturers, the protocols above are derived from validated reactivities of the 1,3,5-trisubstituted benzene class verified in organic synthesis literature.)

Sources

Application Note: Strategic Utilization of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (CAS: 1214385-12-2) as a high-value scaffold for optimizing metabolic stability and lipophilicity in drug candidates.[1]

Executive Summary

In the optimization of lead compounds, the 1,3,5-trisubstituted benzene motif represents a privileged scaffold for managing the "Magic Methyl" effect and metabolic blockade.[1][2] This specific building block integrates three distinct pharmacophoric elements:

  • Trifluoromethyl (-CF₃): A metabolic blocker that increases lipophilicity and prevents oxidation at the vulnerable aromatic position.[1]

  • Methoxy (-OCH₃): A hydrogen bond acceptor and handle for further diversification (via demethylation).[1]

  • Methyl (-CH₃): A steric probe that fills hydrophobic pockets and serves as a vector for benzylic functionalization.[1]

This guide details the physicochemical profile of this scaffold and provides validated protocols for its transformation into bioactive cores, specifically highlighting its potential as a bioisostere for Phenolic Acid Transporter (PAT) inhibitors.[1][2]

Physicochemical & Medicinal Chemistry Profile

The strategic value of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene lies in its ability to modulate the physicochemical properties of a drug candidate without altering the core binding geometry.[1]

Comparative Properties Table[2]
PropertyValue (Approx.)Medicinal Chemistry Significance
Molecular Weight 190.16 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP ~3.8High lipophilicity; enhances membrane permeability and BBB penetration.[1]
H-Bond Acceptors 3 (F atoms) + 1 (O)The -CF₃ group acts as a weak H-bond acceptor; -OMe is a strong acceptor.[1]
Metabolic Stability HighThe -CF₃ group blocks P450 oxidation at the C1 position.[1] The C3 and C5 substituents sterically protect the ring.[1][2]
Electronic Effect Mixed-CF₃ is strongly Electron Withdrawing (EWG); -OMe is Electron Donating (EDG); -CH₃ is weakly EDG.[1]
Bioisosteric Relevance (The PAT Inhibitor Connection)

Research indicates that the analog 1-bromo-3-methoxy-5-methylbenzene is a potent inhibitor of the Phenolic Acid Transporter (PAT) [1, 2].[1][3]

  • Design Strategy: The -CF₃ group is a classic bioisostere for the -Br atom (similar van der Waals radius: ~2.2 Å for CF₃ vs ~1.85 Å for Br).[1]

  • Application: Replacing the metabolically labile or reactive C-Br bond with the chemically inert C-CF₃ bond can improve the in vivo half-life of PAT inhibitors while maintaining steric complementarity to the target binding pocket.[1]

Structural Reactivity & Functionalization Map[2]

To use this scaffold effectively, one must understand its electronic "hotspots."[1][2] The interplay between the electron-withdrawing -CF₃ and electron-donating -OMe/-Me groups dictates regioselectivity.[1]

Reactivity Analysis[2]
  • Electrophilic Aromatic Substitution (EAS): The ring is deactivated by -CF₃ but reactivated by -OMe and -Me.[1] The most activated position is C4 (ortho to -OMe, ortho to -Me), followed by C2 (ortho to -OMe, ortho to -CF₃).[1][2]

  • Benzylic Functionalization: The -CH₃ group at C5 is electronically activated for radical halogenation (Wohl-Ziegler reaction), providing a vector to attach the scaffold to larger pharmacophores.[1][2]

  • Demethylation: The -OMe group can be cleaved to reveal a phenol, allowing for ether/ester library generation.[1][2]

Decision Tree (Graphviz Visualization)

G Start 1-(trifluoromethyl)- 3-methoxy-5-methylbenzene Benzylic Benzylic Bromide (Linker Strategy) Start->Benzylic NBS, AIBN CCl4, Reflux Phenol Phenol Derivative (Anchor Strategy) Start->Phenol BBr3, DCM -78°C to RT RingBr Aryl Bromide (Decoration Strategy) Start->RingBr Br2, Fe AcOH Drug2 Benzylic Amines (GPCR Ligands) Benzylic->Drug2 R-NH2 SN2 Reaction Drug1 Biaryl Ethers (Kinase Inhibitors) Phenol->Drug1 Ar-F, K2CO3 SNAr Drug3 Suzuki Coupling Products RingBr->Drug3 Ar-B(OH)2 Pd Catalyst

Figure 1: Synthetic divergence from the core scaffold.[1] Blue indicates the starting material; Red, Green, and Yellow indicate primary functionalization pathways.[1][2]

Experimental Protocols

Protocol A: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: To convert the methyl group into a benzylic bromide, enabling the attachment of the scaffold to amines or nucleophiles.[1][2] Mechanism: Free-radical substitution.[1]

Materials:

  • Substrate: 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[1]

  • Solvent: Anhydrous CCl₄ or Trifluorotoluene (Greener alternative).[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate (10 mmol) in anhydrous solvent (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80°C) under an argon atmosphere. Monitor by TLC (Hexane/EtOAc 9:1).[1] The reaction is typically complete in 4–6 hours.[1][2]

  • Work-up: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][2][4][5]

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

  • Yield Expectation: 75–85% as a pale yellow oil.[1]

Critical Note: Strictly anhydrous conditions are required to prevent hydrolysis of the bromide.[1][2]

Protocol B: Demethylation to Phenol

Objective: To reveal the hydroxyl group for ether synthesis (e.g., Williamson Ether Synthesis).[1][2] Mechanism: Lewis-acid mediated cleavage.[1]

Materials:

  • Substrate: 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (1.0 eq)[1]

  • Reagent: Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 eq).[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Procedure:

  • Setup: Flame-dry a 3-neck flask and cool to -78°C (Dry ice/Acetone bath) under nitrogen.

  • Dissolution: Dissolve the substrate (5 mmol) in DCM (25 mL).

  • Addition: Add BBr₃ solution dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Exothermic.[2]

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature (RT) and stir overnight.

  • Quenching: Cool back to 0°C. Quench very slowly with Methanol (caution: violent reaction) followed by water.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄.[1][2][4][5]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

  • Product: 3-hydroxy-5-methylbenzotrifluoride.[1]

Safety & Handling

  • Fluorinated Compounds: While generally stable, trifluoromethyl compounds should not be subjected to reducing metals (Li/Na) under harsh conditions unless defluorination is intended.[1][2]

  • BBr₃: Extremely corrosive and reacts violently with moisture.[1] Use a fume hood and proper PPE (face shield, acid-resistant gloves).[1][2]

  • Waste: Halogenated solvents (CCl₄, DCM) must be disposed of in dedicated halogenated waste streams.[1][2]

References

  • National Institutes of Health (NIH). (2025).[1][2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][2] Retrieved from [Link] (General reference for CF3 bioisosterism).[1][2]

  • MySkinRecipes. (n.d.). 1-(trifluoromethyl)-3-methoxy-5-methylbenzene Product Specifications and Agrochemical Applications. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene in Agrochemical Synthesis

[1][2]

Part 1: Executive Summary & Structural Rationale[1][2]

The "Tri-Vector" Scaffold

In the competitive landscape of modern agrochemical discovery, 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (CAS: 1214385-12-2) has emerged as a high-value "Tri-Vector" scaffold.[1][2] Unlike simple mono-substituted benzenes, this molecule offers three distinct, chemically orthogonal handles that allow researchers to fine-tune biological activity without altering the core skeleton.[1][2]

Why this molecule?

  • The Lipophilic Anchor (

    
    ):  Positioned at C1, the trifluoromethyl group imparts metabolic stability (blocking oxidation) and lipophilicity (
    
    
    ), critical for penetrating waxy plant cuticles or insect exoskeletons.[2]
  • The Electronic Tuner (

    
    ):  At C3, the methoxy group acts as a moderate electron donor (
    
    
    ), activating the ring for electrophilic substitution while serving as a "masked" phenol for future biaryl ether synthesis.[1][2]
  • The Synthetic Handle (

    
    ):  At C5, the methyl group is susceptible to benzylic oxidation or radical halogenation, serving as the primary attachment point for pharmacophores (e.g., heterocycles, amides).[2]
    
Physicochemical Profile
PropertyValueRelevance to Agrochemicals
Molecular Weight 190.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
LogP (Predicted) ~3.4High lipophilicity; excellent membrane permeability.[1][2]
H-Bond Acceptors 1 (F is weak)Low desolvation penalty upon binding.[1][2]
Electronic Character Electron-Deficient CoreThe

withdraws density, stabilizing the ring against oxidative metabolism (e.g., P450 degradation).[1][2]

Part 2: Reactivity Map & Synthetic Protocols[1][2]

The utility of this scaffold lies in its ability to undergo selective functionalization. The following protocols detail the three primary "exit vectors" for transforming this intermediate into active ingredients (AIs).

Visualization: The Reactivity Tree

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

ReactivityMapCore1-(trifluoromethyl)-3-methoxy-5-methylbenzenePathAPathway A:Radical BrominationCore->PathA NBS, AIBN CCl4, RefluxPathBPathway B:DemethylationCore->PathB BBr3, DCM -78°C to RTPathCPathway C:Ir-Catalyzed BorylationCore->PathC [Ir(OMe)(cod)]2 dtbpy, B2pin2BenzylBromideBenzyl Bromide(Linker to Heterocycles)PathA->BenzylBromidePhenolPhenol Derivative(Biaryl Ether Precursor)PathB->PhenolBoronateAryl Boronate(Suzuki Coupling Partner)PathC->Boronate

Figure 1: Divergent synthetic pathways from the parent scaffold.[1][2] Pathway A targets the methyl group; Pathway B unmasks the phenol; Pathway C functionalizes the aromatic ring.

Protocol A: Benzylic Bromination (The "Linker" Strategy)

Application: Creating a benzylic electrophile to attach nitrogenous heterocycles (e.g., uracils for PPO inhibitors or triazoles for fungicides).[2]

Mechanism: Wohl-Ziegler Reaction.[1][2] The electron-withdrawing

12

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (1.0 eq).[1][2]

    • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).[1][2]

    • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[2]

    • Solvent: Anhydrous

      
       or Trifluorotoluene (greener alternative).[2]
      
  • Procedure:

    • Dissolve substrate in solvent (0.2 M concentration) under

      
       atmosphere.
      
    • Add NBS and AIBN.[2]

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2][3]
      
    • Critical Checkpoint: Stop reaction before di-bromination occurs.[1][2] The mono-bromo product is kinetically favored but di-bromo forms upon over-reaction.[1][2]

  • Workup:

    • Cool to

      
       to precipitate succinimide.[2] Filter.
      
    • Concentrate filtrate.[2]

    • Purification: Silica gel chromatography (100% Hexanes

      
       5% EtOAc/Hexanes).
      
  • Yield Expectation: 75–85% as a pale yellow oil.[2]

Protocol B: Regioselective Demethylation (The "Ether" Strategy)

Application: Synthesizing biaryl ether herbicides (e.g., diphenyl ethers) where the phenolic oxygen is the coupling nucleophile.[2]

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (1.0 eq).[1][2]

    • Reagent:

      
       (1.0 M in DCM, 2.5 eq).[2]
      
    • Solvent: Anhydrous Dichloromethane (DCM).[2]

  • Procedure:

    • Cool substrate solution in DCM to

      
       (Dry ice/acetone bath).
      
    • Add

      
       dropwise over 30 minutes.[2] The 
      
      
      group deactivates the ring, preventing unwanted bromination, but requires careful temperature control.[1][2]
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench:

    • Pour reaction mixture slowly into ice water (Exothermic!).

    • Extract with DCM (

      
      ).[2] Wash with 
      
      
      .[2][4]
  • Yield Expectation: >90% of 3-hydroxy-5-methylbenzotrifluoride.[1][2]

Part 3: Advanced Application – Case Study

Designing a Hypothetical PPO Inhibitor

Protoporphyrinogen Oxidase (PPO) inhibitors often feature a phenyl ring linked to a heterocycle.[2][4] We use our scaffold to construct a "Next-Gen" analog of Saflufenacil-type herbicides.

Workflow:

  • Scaffold Prep: Execute Protocol A to generate the benzyl bromide.[2]

  • Coupling: React the benzyl bromide with a substituted Uracil or Triazinedione heterocycle (Nucleophilic substitution,

    
    , DMF).
    
  • Optimization: The

    
     ensures rainfastness (lipophilicity), while the 
    
    
    (or its derivatives) provides steric bulk to fit the enzyme pocket.[1][2]

WorkflowStep1Start: TFM-M-M ScaffoldStep2Functionalization:Benzylic Bromination (Protocol A)Step1->Step2 NBSStep3Coupling:N-Alkylation with Uracil CoreStep2->Step3 Heterocycle, BaseStep4Final AI:PPO Inhibitor CandidateStep3->Step4 Purification

Figure 2: Synthetic workflow for converting the scaffold into a PPO inhibitor candidate.

Part 4: Safety & Handling (E-E-A-T)[2]

  • Fluorine Safety: While the

    
     group is chemically stable, thermal decomposition at extreme temperatures (
    
    
    ) can release HF.[1][2]
  • Benzylic Halides: The product of Protocol A (Benzyl Bromide) is a potent lachrymator and skin irritant.[2] Handle only in a fume hood.

  • Regulatory: This intermediate is generally TSCA/REACH compliant for R&D use, but verify local regulations for scale-up (>100 kg).[1][2]

References

  • National Institute of Standards and Technology (NIST). (2025).[2] 3-Methoxy-5-nitrobenzotrifluoride Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[2][5] [Link][2]

    • Context: Provides physical data on the closely related nitro-analog, validating the stability of the meta-trifluoromethyl/methoxy substitution p
  • PubChem. (2025).[2][6] Compound Summary: 1-bromo-3-methyl-5-(trifluoromethyl)benzene.[1][2] National Library of Medicine.[2] [Link][2]

    • Context: Details the physical properties and safety data of the bromo-precursor, confirming the lipophilicity and handling requirements for this class of compounds.
  • European Patent Office. (2000).[2] Trifluoromethylthiomethyl benzene derivatives and process for producing the same. EP1000933A1.[2] [Link][2][5][7]

    • Context: Describes the industrial synthesis and utility of meta-substituted trifluoromethyl benzenes in agrochemical manufacturing.
  • MySkinRecipes (Chemical Supplier Data). (2025). 1-(trifluoromethyl)-3-methoxy-5-methylbenzene Product Specifications.[Link][2]

    • Context: Verifies the commercial availability (CAS 1214385-12-2) and its specific designation as an intermediate for herbicides and fungicides.[1][2]

Application Notes and Protocols for 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its unique trifunctionalized aromatic core, featuring a potent electron-withdrawing trifluoromethyl group (-CF₃), an electron-donating methoxy group (-OCH₃), and a sterically influential methyl group (-CH₃), provides a nuanced reactivity profile that can be strategically exploited for the synthesis of complex molecular architectures. The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity in drug candidates, making this scaffold particularly attractive for lead optimization.[1]

This comprehensive guide provides detailed application notes and reaction protocols for the synthetic manipulation of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. We will delve into the underlying principles governing its reactivity in key transformations such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, offering experimentally grounded protocols for its functionalization.

Understanding the Reactivity Landscape: The Interplay of Substituent Effects

The synthetic utility of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene is dictated by the electronic and steric interplay of its three substituents. A thorough understanding of these effects is paramount for predicting regioselectivity and tailoring reaction conditions.

  • Methoxy Group (-OCH₃): A strong electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, making the methoxy group a powerful ortho, para-director and an activating group in electrophilic aromatic substitution.[2]

  • Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group due to the strong inductive effect (-I effect) of the three fluorine atoms. It is a strong deactivating group and a meta-director in electrophilic aromatic substitution.[3]

  • Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation and induction (+I effect). It is an activating group and an ortho, para-director.

The combined influence of these groups creates a unique reactivity map on the benzene ring. The positions ortho to the activating methoxy group (C2 and C6) are the most electron-rich and therefore the most susceptible to electrophilic attack. The position para to the methoxy group is occupied by the trifluoromethyl group. The methyl group at C5 further enhances the electron density at its ortho positions (C4 and C6). Consequently, electrophilic substitution is strongly directed to the C2 and C6 positions, with the C6 position being sterically less hindered.

Electrophilic Aromatic Substitution: Strategic Functionalization

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and for 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, it offers a direct route to introduce further functionality. The inherent directing effects of the substituents provide a high degree of regiocontrol.

Protocol 1: Regioselective Bromination

This protocol describes the monobromination of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, yielding primarily 2-bromo-1-(trifluoromethyl)-3-methoxy-5-methylbenzene. The strong directing effect of the methoxy group ensures high regioselectivity. Given the presence of the deactivating trifluoromethyl group, conditions suitable for deactivated aromatics are employed.[4][5]

Experimental Protocol: Bromination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene (1.0 equiv) D Round-bottom flask with magnetic stirrer A->D B N-Bromosuccinimide (NBS) (1.05 equiv) B->D C Concentrated Sulfuric Acid C->D as solvent E Cool flask to 0 °C D->E F Slowly add NBS to the solution E->F G Warm to room temperature and stir for 2-4 hours F->G H Monitor reaction by TLC or GC-MS G->H I Pour reaction mixture onto ice-water H->I J Extract with dichloromethane (3x) I->J K Wash combined organic layers with NaHCO₃ (aq) and brine J->K L Dry over Na₂SO₄, filter, and concentrate K->L M Purify by flash column chromatography L->M

Caption: Workflow for the bromination of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene.

Detailed Steps:

  • Reaction Setup: To a solution of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (1.0 equiv) in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture onto a stirred mixture of ice and water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-bromo-1-(trifluoromethyl)-3-methoxy-5-methylbenzene.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS) in Concentrated H₂SO₄: This reagent system is effective for the bromination of moderately deactivated aromatic rings. Concentrated sulfuric acid protonates NBS, generating a more potent electrophilic bromine species.[4]

  • Low Temperature Addition: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Aqueous Work-up: Quenching the reaction with ice-water neutralizes the strong acid and precipitates the organic product. The subsequent wash with sodium bicarbonate removes any remaining acidic impurities.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The introduction of a halogen, such as bromine, onto the 1-(trifluoromethyl)-3-methoxy-5-methylbenzene scaffold opens the door to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in this regard.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-bromo-1-(trifluoromethyl)-3-methoxy-5-methylbenzene with an arylboronic acid. This reaction is a robust method for the formation of biaryl linkages.

Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 2-Bromo-1-(trifluoromethyl)-3-methoxy-5-methylbenzene (1.0 equiv) F Schlenk flask A->F B Arylboronic acid (1.2 equiv) B->F C Pd(PPh₃)₄ (0.03 equiv) C->F D K₂CO₃ (2.0 equiv) D->F E Toluene/Water (4:1) E->F as solvent G Degas the mixture (Ar bubbling or freeze-pump-thaw) F->G H Heat to 80-100 °C under Argon G->H I Stir for 12-24 hours H->I J Monitor reaction by TLC or LC-MS I->J K Cool to room temperature J->K L Add water and extract with ethyl acetate (3x) K->L M Wash combined organic layers with brine L->M N Dry over Na₂SO₄, filter, and concentrate M->N O Purify by flash column chromatography N->O

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: In a Schlenk flask, combine 2-bromo-1-(trifluoromethyl)-3-methoxy-5-methylbenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki-Miyaura couplings. The electron-withdrawing nature of the trifluoromethyl group on the aryl bromide can facilitate the initial oxidative addition step.[6][7]

  • Base and Solvent System: The aqueous base (potassium carbonate) is crucial for the transmetalation step of the catalytic cycle. A two-phase solvent system like toluene/water is standard for this reaction.[8]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so maintaining an inert atmosphere (argon or nitrogen) is essential for catalytic activity.

Data Presentation

Table 1: Physicochemical Properties of 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

PropertyValue
CAS Number 1214385-12-2
Molecular Formula C₉H₉F₃O
Molecular Weight 190.16 g/mol
Appearance Colorless to pale yellow liquid or solid
Storage Room temperature

Table 2: Summary of Key Reactions and Expected Products

ReactionReagents and ConditionsMajor Product
Bromination NBS, conc. H₂SO₄, 0 °C to rt2-Bromo-1-(trifluoromethyl)-3-methoxy-5-methylbenzene
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C2-Aryl-1-(trifluoromethyl)-3-methoxy-5-methylbenzene

Safety and Handling

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific compound.

Conclusion

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene is a strategically important building block for the synthesis of complex organic molecules. The predictable regioselectivity of its electrophilic aromatic substitution reactions, coupled with the versatility of its halogenated derivatives in cross-coupling reactions, makes it a powerful tool for researchers in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in a variety of synthetic endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved February 8, 2026, from [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

  • MySkinRecipes. (n.d.). 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 8, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 8, 2026, from [Link]

  • Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved February 8, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved February 8, 2026, from [Link]

Sources

Application Note: Strategic Derivatization of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the regioselective functionalization of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (CAS: 1214385-12-2), a "privileged scaffold" in medicinal chemistry.[1][2] This trisubstituted benzene ring offers a unique interplay of electronic effects—the electron-withdrawing trifluoromethyl group (


), the strong electron-donating methoxy group (

), and the weak electron-donating methyl group (

).[1][2] This note provides validated protocols for accessing the C2 position via Directed Ortho Metalation (DoM) and the C4 position via Electrophilic Aromatic Substitution (EAS), enabling the synthesis of complex biaryl and heterocyclic derivatives.

Part 1: Structural Analysis & Reactivity Profile[1]

To achieve high regioselectivity, one must understand the competing electronic and steric forces at play on the scaffold.[1]

Electronic Landscape

The molecule is a 1,3,5-trisubstituted benzene.[1] The three open positions (C2, C4, C6) are electronically distinct:

  • Position 2 (The "Kinetic Sink"): Located between the

    
     and 
    
    
    
    groups.[1][2]
    • Acidity: The proton is highly acidic due to the inductive electron-withdrawal of the adjacent

      
       and the inductive effect of the oxygen in 
      
      
      
      .[1]
    • Coordination: The methoxy oxygen acts as a Lewis basic site, coordinating organolithium reagents (Complex Induced Proximity Effect - CIPE).[1][2]

    • Reactivity: Primary site for Lithiation (DoM) .[2]

  • Position 4 (The "Nucleophilic Peak"): Located between the

    
     and 
    
    
    
    groups.[1][2]
    • Activation: Activated by the ortho-donation of

      
       and the ortho-donation of 
      
      
      
      .
    • Reactivity: Primary site for Electrophilic Aromatic Substitution (EAS) (e.g., Bromination, Nitration).[1][2][3][4]

  • Position 6: Located between

    
     and 
    
    
    
    .[1][2]
    • Status: Less activated than C4 (para to

      
       is strong, but ortho to 
      
      
      
      is deactivating). Sterically less hindered than C2 but electronically inferior to C4 for EAS.[2]
The "Benzylic Trap"

The methyl group at C5 contains benzylic protons. While less acidic (pKa ~41) than the C2 aromatic proton (pKa ~35-38), strong bases at higher temperatures can lead to benzylic deprotonation.[1][2] Strict temperature control (-78°C) is required to favor ring lithiation over benzylic lateral metalation.[1][2]

Part 2: Functionalization Strategy A - Directed Ortho Metalation (DoM)[1][2][5]

Target: C2-Functionalization (Introduction of Boron, Silicon, or Aldehydes). Mechanism: Lithium-Hydrogen exchange driven by the coordination of the methoxy group.[1]

Protocol: Synthesis of (2-methoxy-4-methyl-6-(trifluoromethyl)phenyl)boronic acid[1][2]

This protocol describes the installation of a boronic acid handle, a critical intermediate for Suzuki-Miyaura cross-couplings.[1]

Materials
  • Substrate: 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (1.0 eq)

  • Reagent: n-Butyllithium (1.1 eq, 2.5 M in hexanes)[1][2]

  • Electrophile: Triisopropyl borate (1.2 eq)[1][2]

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[1][2]

  • Quench: 2N HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Cool under a stream of nitrogen.

  • Solvation: Charge the flask with the substrate (10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: THF is mandatory.[2] Non-polar solvents like hexane will not support the breaking of alkyllithium aggregates required for efficient DoM.

  • Lithiation: Add n-BuLi (11 mmol, 4.4 mL) dropwise via syringe pump over 15 minutes. Maintain internal temperature below -70°C.

    • Observation: A slight color change (often yellow/orange) indicates the formation of the aryllithium species.

  • Incubation: Stir at -78°C for 1 hour.

    • Validation Point: To verify lithiation, remove a 0.1 mL aliquot, quench with

      
      , and analyze by GC-MS or NMR. >95% Deuterium incorporation at C2 confirms the lithiated species.[1]
      
  • Electrophile Addition: Add Triisopropyl borate (12 mmol) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (23°C) over 2 hours.

  • Hydrolysis: Cool the mixture to 0°C and quench with 2N HCl (15 mL). Stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2][5]
    

Yield Expectation: 85-92% Data:


 NMR will show the loss of the specific aromatic proton signal at the C2 position (typically a doublet or singlet appearing between the other two aromatic protons).[1]

Part 3: Functionalization Strategy B - Electrophilic Aromatic Substitution (EAS)[1][2]

Target: C4-Bromination. Mechanism: Electrophilic attack at the most electron-rich position.[1][2]

Protocol: Regioselective Bromination using NBS[1][2]

Using elemental bromine (


) can be too harsh, potentially leading to over-bromination or radical side reactions at the benzylic methyl group.[1] N-Bromosuccinimide (NBS)  in acetonitrile provides a mild, highly regioselective alternative.[1][2]
Materials
  • Substrate: 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) (0.2 M)[1][2]

  • Catalyst: Ammonium Acetate (

    
    ) (10 mol%) - Optional, accelerates reaction.[1][2]
    
Step-by-Step Methodology
  • Dissolution: In a foil-wrapped flask (to prevent radical benzylic bromination induced by light), dissolve the substrate (10 mmol) in MeCN (50 mL).

  • Addition: Add

    
     (1 mmol) followed by NBS (10.5 mmol) in a single portion.
    
  • Reaction: Stir at room temperature (25°C). Monitor by HPLC or TLC every 2 hours.

    • Expert Insight: If reaction is sluggish after 6 hours, warm to 45°C. Avoid reflux to prevent benzylic bromination.[1][2]

  • Quench: Once starting material is consumed (<2%), dilute with water (50 mL) and add saturated Sodium Thiosulfate (

    
    ) solution (10 mL) to quench excess bromine species.[1][2]
    
  • Workup: Extract with Diethyl Ether. Wash with water to remove succinimide byproduct.[2] Dry and concentrate.

Regioselectivity: >95% C4-bromo isomer.[1][2] Validation: NOE (Nuclear Overhauser Effect) NMR spectroscopy.[2] Irradiating the


 signal should show enhancement of the aromatic proton at C2, but not C4 (since C4 is now Br).[1]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity based on reagent choice.

G cluster_0 Key Selectivity Drivers Start 1-(trifluoromethyl)- 3-methoxy-5-methylbenzene Lithiation Intermediate: C2-Lithiated Species Start->Lithiation n-BuLi, THF, -78°C (Kinetic Control) Bromide Product B (EAS): 4-Bromo Derivative (Buchwald Coupling Ready) Start->Bromide NBS, MeCN, RT (Thermodynamic/Electronic Control) Boronic Product A (DoM): 2-Boronic Acid Derivative (Suzuki Coupling Ready) Lithiation->Boronic 1. B(OiPr)3 2. H3O+ Note1 C2: Directed by OMe + Acidified by CF3 Note2 C4: Activated by OMe + Me

Caption: Divergent synthesis pathways. The "Kinetic" path (Blue/Yellow) utilizes the acidity of C2. The "Electronic" path (Red) utilizes the nucleophilicity of C4.[1]

Part 5: Quality Control & Data Summary

Analytical Specifications
ParameterMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O)> 98.0% (Area %)
Regio-Isomerism

NMR / NOESY
Not detected (< 1%)
Residual Solvent GC-Headspace< 5000 ppm (THF/MeCN)
Water Content Karl Fischer< 0.1% (critical for organometallics)
Troubleshooting Guide
  • Issue: Low yield in DoM reaction.

    • Cause: Moisture in THF or degradation of n-BuLi.[1][2]

    • Solution: Titrate n-BuLi using N-pivaloyl-o-toluidine before use.[1][2] Distill THF over Na/Benzophenone.

  • Issue: Mixture of isomers in Bromination.

    • Cause: Temperature too high or use of

      
       (too aggressive).[2]
      
    • Solution: Switch to NBS/MeCN at 0°C. Ensure light exclusion to prevent radical bromination of the methyl group.

References

  • Schlosser, M. (2005).[1][2][6] "Superbases for organic synthesis." Pure and Applied Chemistry, 60(11), 1627–1634.[1][2][6]

  • Snieckus, V. (1990).[1][2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][2] Chemical Reviews, 90(6), 879–933.[1][2] [1][2]

  • Leroux, F., & Schlosser, M. (2002).[1][2] "The site of lithiation of trifluoromethylbenzenes: kinetic versus thermodynamic control." Angewandte Chemie International Edition, 41(22), 4272-4274.[1][2]

  • Smith, K., et al. (2010).[1][2] "A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid." Synthetic Communications, 40(23), 3506–3513.[1][2] (Cited for general halogenation regioselectivity in activated systems).[2] [1][2]

  • PubChem Compound Summary. (2025). "3-Bromo-5-methylbenzotrifluoride."[1][2] National Center for Biotechnology Information.[2]

Sources

Suzuki coupling protocols for 1-(trifluoromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene Derivatives

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[4][5][6]

This guide focuses on the application of the Suzuki coupling to a specific and synthetically important substrate class: derivatives of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. This scaffold is of particular interest in medicinal chemistry due to the combined electronic and steric properties imparted by its substituents. The trifluoromethyl (CF₃) group, a potent electron-withdrawing group, often enhances metabolic stability and binding affinity in drug candidates. The methoxy and methyl groups provide additional points for molecular recognition and can influence the overall lipophilicity and electronic nature of the molecule.

Successfully coupling this substrate, which we will address as its bromo-derivative 1-bromo-3-methoxy-5-(trifluoromethyl)benzene , requires careful consideration of its specific characteristics. The strong electron-withdrawing nature of the CF₃ group activates the C-Br bond towards oxidative addition, the initial step in the catalytic cycle.[7][8] However, the 1,3,5-substitution pattern introduces steric considerations that must be addressed through the judicious selection of the catalyst system. This application note provides two robust protocols, explains the fundamental principles behind the choice of reagents, and offers a guide to troubleshooting common challenges.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle orchestrated by a palladium complex. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7][8][9][10]

  • Oxidative Addition : A low-valent Palladium(0) complex, typically bearing phosphine ligands, initiates the cycle by inserting into the carbon-halide bond of the aryl halide. This step forms a square planar Palladium(II) intermediate.[8] This is often the rate-determining step of the reaction.[4]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. The process is critically facilitated by a base, which activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic "ate" complex (a boronate).[2][10][11][12][13] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex.

  • Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling to form the new C-C bond of the biaryl product. This process simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2][4][7][9]

Suzuki_Mechanism Figure 1. The Suzuki-Miyaura Catalytic Cycle cluster_main pd0 Pd(0)L₂ pd2_add Ar¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product aryl_halide Ar¹-X aryl_halide->pd2_add boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->pd2_trans

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol Design: A Rationale-Driven Approach

The success of coupling a substrate like 1-bromo-3-methoxy-5-(trifluoromethyl)benzene hinges on the synergistic interplay of the catalyst, ligand, base, and solvent.

  • Palladium Precatalyst & Ligand Selection : While traditional catalysts like Pd(PPh₃)₄ can be effective, challenging substrates often benefit from more advanced systems. Modern bulky and electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), have revolutionized the field.[10][11][14] These ligands stabilize the Pd(0) center and accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency, broader substrate scope, and the ability to couple less reactive partners like aryl chlorides.[10]

  • The Indispensable Role of the Base : The base is not a mere spectator; it is essential for activating the boronic acid.[2][11] By reacting with the boronic acid, it forms a more electron-rich boronate species, which is crucial for the transmetalation step.[10][13] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Potassium phosphate (K₃PO₄) is a versatile and effective base often used in aqueous solvent mixtures.[10][15]

  • Organoboron Reagents : While boronic acids are the most common coupling partners, they can be susceptible to a side reaction called protodeboronation, especially under harsh conditions.[1] In such cases, using more stable boronic esters, like pinacol esters, can be advantageous.[1][16]

  • Solvent Systems : The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water to help dissolve the inorganic base.[8][9] It is paramount that the solvent is thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17][18]

Experimental Protocols

The following protocols provide two distinct, field-proven methods for the Suzuki-Miyaura coupling of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene with a generic arylboronic acid.

Protocol 1: High-Efficiency Coupling with a Buchwald Ligand System

This protocol employs a highly active catalyst system suitable for achieving excellent yields with the electron-deficient and moderately hindered substrate.

ParameterConditionRationale
Palladium Source Palladium(II) Acetate (Pd(OAc)₂)A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A bulky, electron-rich ligand that promotes high catalytic turnover for challenging substrates.[10]
Base Potassium Phosphate (K₃PO₄)A strong, effective base that readily forms the active boronate species.[10][15]
Solvent 1,4-Dioxane / Water (e.g., 5:1 v/v)Dioxane provides good solubility for organic reagents, while water dissolves the base.
Temperature 80–100 °CSufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Step-by-Step Methodology:

  • Reagent Preparation : To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition : In a separate vial, weigh out Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add these solids to the Schlenk tube.

  • Inert Atmosphere : Seal the tube with a rubber septum, and purge the vessel by alternating between vacuum and an inert gas (Argon or Nitrogen) for at least three cycles to ensure an oxygen-free environment.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1–0.2 M.

  • Reaction : Place the sealed reaction vessel in a preheated oil bath or heating block at the target temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2–12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.[17][19]

Protocol 2: Alternative Conditions Using a Pre-formed Catalyst

This protocol utilizes a pre-formed Pd-NHC (N-Heterocyclic Carbene) complex, which can offer excellent stability and reactivity, particularly for aryl chlorides or other less reactive partners.

ParameterConditionRationale
Catalyst [Pd(IPr)Cl₂]₂ or similar NHC-Pd precatalystN-heterocyclic carbene ligands are strong sigma-donors that form very stable and active catalysts.[11]
Base Cesium Carbonate (Cs₂CO₃)A strong, highly soluble base that can be effective in less polar or anhydrous solvent systems.
Solvent Toluene or CPME (Cyclopentyl methyl ether)Anhydrous, non-coordinating solvents that perform well with many modern catalyst systems.
Temperature 100–110 °CHigher temperatures may be required to ensure efficient activation of the precatalyst and reaction turnover.

Step-by-Step Methodology:

  • Reagent Preparation : To a flame-dried Schlenk tube, add the [Pd(IPr)Cl₂]₂ catalyst (0.015 equiv, 1.5 mol%), cesium carbonate (Cs₂CO₃, 2.5 equiv), the arylboronic acid (1.3 equiv), and the 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (1.0 equiv).

  • Inert Atmosphere : Seal the tube and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition : Add anhydrous, degassed toluene via syringe to the desired concentration (e.g., 0.15 M).

  • Reaction : Heat the mixture with vigorous stirring at 100–110 °C.

  • Monitoring & Work-up : Follow the monitoring and work-up procedures as outlined in Protocol 1.

  • Purification : Purify the crude material by flash column chromatography.[6][19]

General Experimental Workflow

The overall process from setup to final product follows a standardized sequence critical for reproducibility and safety.

Workflow Figure 2. Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_glass Flame-Dry Glassware prep_reagents Weigh Reagents & Catalyst System prep_glass->prep_reagents inert Establish Inert Atmosphere (Ar/N₂) prep_reagents->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat & Stir add_solvent->heat monitor Monitor by TLC/GC heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The Pd(0) species was oxidized by residual oxygen.Ensure rigorous degassing of solvents and proper inert atmosphere technique.[18] Use fresh, high-purity catalyst and ligands.
Protodeboronation: The boronic acid decomposed before coupling.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower the reaction temperature, or switch to a more stable boronate ester (e.g., pinacol ester).[1]
Poor Reagent Quality: Starting materials or base may be impure or hydrated.Use freshly purchased or purified reagents. Ensure bases are anhydrous where required.
Formation of Homocoupled Byproducts (Ar¹-Ar¹ or Ar²-Ar²) Oxygen Contamination: O₂ can promote the homocoupling of boronic acids.Improve degassing procedures for the solvent and reaction vessel.
Catalyst Decomposition: High temperatures or prolonged reaction times can lead to the formation of palladium black, which can catalyze homocoupling.Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Reaction / Stalled at ~50% Insufficient Base: The base may be fully consumed or not strong enough.Increase the equivalents of base or switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).
Ligand Degradation: The phosphine ligand may have oxidized over the course of the reaction.Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1).
Difficult Purification Excess Boronic Acid: Residual boronic acid and its byproducts can co-elute with the product.During work-up, perform an extractive wash with a mild aqueous base (e.g., 1M NaOH) to remove acidic boronic species. Adjust stoichiometry to use less excess boronic acid (e.g., 1.05-1.1 equiv).

References

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 7, 2026, from [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Sharma, I., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(44), 27533-27539. [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link] N N'_N'-tetra-diphenylphosphinomethyl-12-ethylenediamine_as_a_highly_efficient_catalyst

  • The Suzuki Reaction - Myers. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved February 7, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia.org. Retrieved February 7, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 7, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved February 7, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Retrieved February 7, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 7, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1576. [Link]

  • Suzuki reactions in novel liquids - Diva-portal.org. (n.d.). Diva-portal.org. Retrieved February 7, 2026, from [Link]

  • Martinez-Ferrate, O., et al. (2018). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Dalton transactions (Cambridge, England : 2003), 47(37), 13266-13276. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021, February 13). YouTube. Retrieved February 7, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). CovaSyn. Retrieved February 7, 2026, from [Link]

Sources

Strategic Trifluoromethylation in Medicinal Chemistry: From Reagent Selection to Validated Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Drug Design

The incorporation of a trifluoromethyl (


) group is a cornerstone strategy in modern medicinal chemistry.[1] It serves as a "metabolic shield," blocking labile sites from Cytochrome P450 oxidation, and significantly alters the physicochemical profile of a drug candidate.[2]

Key Physicochemical Impacts:

  • Lipophilicity: Increases

    
     (typically +1.2 units), enhancing membrane permeability.[2]
    
  • Electronic Modulation: Strong electron-withdrawing nature (

    
    ) lowers the 
    
    
    
    of neighboring amines, reducing hERG liability and improving oral bioavailability.
  • Bioisosterism: The

    
     group acts as a stable, non-polar isostere for isopropyl or ethyl groups but with inverted electronic properties.[2]
    

This guide moves beyond textbook theory to provide validated, bench-ready protocols for installing


 groups onto aromatic and heteroaromatic scaffolds—the most common backbones in drug discovery.[2]

Strategic Method Selection

Choosing the correct trifluoromethylation strategy depends entirely on the electronic nature of your substrate and the availability of pre-functionalized handles.[2]

Decision Matrix: Selecting the Right Protocol

CF3_Selection_Strategy Start Target Substrate ElectronRich Electron-Rich Heterocycle (Pyrrole, Indole, Furan) Start->ElectronRich High HOMO ElectronPoor Electron-Deficient Arene (Pyridine, Nitrobenzene) Start->ElectronPoor Low LUMO Method_Baran Innate Radical Trifluoromethylation (Baran Method) Reagent: Zn(SO2CF3)2 ElectronRich->Method_Baran Direct C-H PreFunctionalized Pre-functionalized? (Halogen/Boronic Acid) ElectronPoor->PreFunctionalized Method_Photo Photoredox Catalysis (MacMillan Method) Reagent: CF3SO2Cl + Ir/Ru Cat PreFunctionalized->Method_Photo No (Direct C-H) Method_CrossCoupling Metal-Mediated Cross-Coupling (Buchwald/Hartwig) Reagent: CuCF3 / TES-CF3 PreFunctionalized->Method_CrossCoupling Yes (Aryl Halide)

Figure 1: Decision tree for selecting the optimal trifluoromethylation methodology based on substrate electronics and functionalization.

Application Note A: Innate C-H Trifluoromethylation (The Baran Method)

Best for: Electron-rich heterocycles (pyrroles, indoles, thiophenes) and complex late-stage intermediates. Mechanism: Radical substitution.[2] The reagent generates a


 radical that reacts with the innate nucleophilic positions of the heterocycle.[2][3]
Reagent Profile
ComponentRoleSpecifications
Substrate Target Molecule1.0 equiv
Langlois Reagent Radical PrecursorSodium triflinate (

) or Zinc triflinate (

)
TBHP Oxidant70% aqueous solution (tert-Butyl hydroperoxide)
DMSO/H2O Solvent System3:1 ratio (Crucial for solubility of sulfinate salts)
Detailed Protocol
  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the heteroaromatic substrate (0.5 mmol, 1.0 equiv) and Zinc Trifluoromethanesulfinate (

    
    , 330 mg, 1.0 mmol, 2.0 equiv).
    
  • Solvation: Add dichloromethane (DCM) and water in a 2.5:1 ratio (total volume 5 mL). Note: A biphasic system is often used; alternatively, DMSO/Water is preferred for polar substrates.[2]

  • Initiation: Cool the mixture to 0°C in an ice bath. Add 70% aqueous TBHP (0.25 mL, 2.5 mmol, 5.0 equiv) dropwise over 2 minutes.

    • Caution: Rapid addition can cause a dangerous exotherm and gas evolution (

      
      ).
      
  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 12–24 hours.

    • Visual Check: The reaction often turns slightly yellow or cloudy as zinc salts precipitate.[2]

  • Workup: Dilute with DCM (20 mL) and wash with saturated

    
     (2 x 15 mL) to remove excess acid/peroxide. Dry the organic layer over 
    
    
    
    , filter, and concentrate.[2][4]
  • Purification: Flash column chromatography.

    
     products are significantly less polar than starting materials (typically elute much faster).
    

Senior Scientist Insight:

"If conversion stalls, do not add more oxidant immediately. Instead, add a second portion of the Zinc reagent (1.0 equiv) first, then slowly add more TBHP.[2] The radical species has a short half-life, and the reagent is often consumed by side reactions before the substrate is fully converted."[2]

Application Note B: Photoredox Trifluoromethylation (The MacMillan Method)

Best for: Unactivated arenes and electron-deficient heterocycles where thermal radical methods fail. Mechanism: Oxidative quenching cycle.[2] The excited photocatalyst reduces


 to generate 

.[2]
Mechanistic Pathway[7][8][9]

Photoredox_Cycle PC_GS Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_GS->PC_Excited Blue LED (450nm) PC_Ox Ir(IV) Oxidized PC_Excited->PC_Ox SET to Reagent PC_Ox->PC_GS SET from Intermediate Substrate Arene Product Arene-CF3 Substrate->Product -H+ Reagent CF3-SO2-Cl Radical •CF3 Reagent->Radical -SO2, -Cl- Radical->Substrate Addition

Figure 2: Simplified oxidative quenching cycle for photoredox trifluoromethylation using Iridium catalysis.

Detailed Protocol
  • Reagent Prep: In a glovebox or under nitrogen flow, charge a reaction tube with:

    • Substrate (0.5 mmol, 1.0 equiv)

    • Photocatalyst:

      
       (1 mol% is usually sufficient).
      
    • Base:

      
       (2.0 equiv).[2]
      
  • Solvent & Source: Add Acetonitrile (ACN, degassed, 5 mL). Add Triflyl Chloride (

    
    , 2.0 equiv) via syringe.[2]
    
    • Alternative: If

      
       is unavailable, Trifluoroacetic anhydride (TFAA) + Pyridine N-oxide can be used as a redox-active ester source.
      
  • Irradiation: Seal the tube. Place it 2–3 cm away from a 34W Blue LED lamp (approx. 450 nm). Fan cooling is mandatory to maintain ambient temperature (25°C).[2]

  • Timeline: Irradiate for 18 hours.

  • Workup: Filter the mixture through a short pad of silica to remove the catalyst.[2] Concentrate and purify via HPLC or Flash Chromatography.

Senior Scientist Insight:

"Oxygen is a radical quencher.[2] Degassing the solvent via sparging (bubbling Argon for 15 mins) is not optional—it is critical for the efficiency of the photocatalytic cycle."

Safety & Handling of Fluorinated Reagents

  • Triflyl Chloride (

    
    ):  Highly volatile and lachrymatory. Handle only in a fume hood. It hydrolyzes to form strong acid (
    
    
    
    ); glass syringes are recommended over plastic.
  • TBHP (tert-Butyl hydroperoxide): Organic peroxides are shock-sensitive in high concentrations. Never distill.[2] Use the 70% aqueous solution, which is stable.[2]

  • Exotherms: The release of

    
     gas during sulfinate oxidation (Baran method) causes pressure buildup. Ensure reaction vessels are vented (e.g., via a needle through the septum) unless using a certified pressure tube.[2]
    

References

  • Innate C-H Trifluoromethylation (Baran Method) Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[2] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[2][3][5] [Link][6][5]

  • Photoredox Trifluoromethylation (MacMillan Method) Nagib, D. A., & MacMillan, D. W. (2011).[2][7][8][9][10] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228.[2][9][10] [Link][7][9][10]

  • Electrophilic Trifluoromethylation (Togni Reagents) Kieltsch, I., Eisenberger, P., & Togni, A. (2007).[2] Mild electrophilic trifluoromethylation of carbon- and sulfur-centered nucleophiles by a hypervalent iodine(III)–CF3 reagent. Angewandte Chemie International Edition, 46(5), 754–757.[2] [Link]

  • Nucleophilic Trifluoromethylation (Ruppert-Prakash) Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[2] Synthetic methods and reactions.[1][2][3][6][11][4][8][10][12][13][14] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[13] A trifluoromethide equivalent.[1][2][11][8] Journal of the American Chemical Society, 111(1), 393–395.[2] [Link]

Sources

Scale-Up Synthesis of Fluorinated Aromatic Intermediates: Engineering Selectivity and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FL-2026

Executive Summary

The introduction of fluorine into aromatic scaffolds is a pivotal strategy in medicinal chemistry to modulate lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), metabolic stability, and binding affinity.[1] However, the scale-up of fluorination reactions—specifically the transition from milligram-scale medicinal chemistry to kilogram-scale process chemistry—presents unique engineering challenges. These include the extreme exothermicity of C-F bond formation, the corrosivity of fluoride sources (HF generation), and the "solubility paradox" of inorganic fluoride salts in organic solvents.

This guide details three validated methodologies for the synthesis of fluorinated aromatic intermediates, prioritizing Halex (Halogen Exchange) for cost-efficiency and Pd-Catalyzed Cross-Coupling for complex substrates. It introduces Continuous Flow Processing as the critical engineering control for safety.

Strategic Decision Matrix

Before selecting a chemistry, the substrate electronic profile and available equipment must dictate the pathway.

G Start Substrate Analysis ElecPoor Electron-Deficient (e.g., -NO2, -CN, Pyridine) Start->ElecPoor Activated Ar-Cl/Br ElecRich Electron-Rich / Neutral (e.g., -OMe, -Alkyl) Start->ElecRich Deactivated Ar-Cl/Br Halex Method A: Halex Reaction (SNAr) ElecPoor->Halex Standard Batch Flow Method C: Continuous Flow (High T / High P) ElecPoor->Flow If Thermal Runaway Risk PdCat Method B: Pd-Catalyzed (Buchwald-Type) ElecRich->PdCat High Selectivity Req. ElecRich->Flow If using F2 gas (Direct) Halex->Flow Process Intensification

Figure 1: Decision matrix for selecting the optimal fluorination methodology based on substrate electronics and safety constraints.

Critical Engineering & Safety Controls

Fluorination scale-up is distinct due to material compatibility and toxicity.

Material of Construction (MoC)

Standard borosilicate glass is incompatible with reaction conditions that generate trace HF (hydrofluoric acid) or use anhydrous fluoride salts at high temperatures (


C).
  • Reactor Body: Hastelloy C-276 or Monel 400 (Nickel-Copper) are required for resistance to fluoride corrosion.

  • Gaskets: PTFE (Teflon) or Kalrez. Avoid Viton (can degrade/swell).

  • Glass-Lined Steel: Permissible only if HF scavengers are present and pH is strictly monitored (

    
    ), but generally discouraged for Halex.
    
The "Dry" Mandate

The fluoride ion (


) has an exceptionally high hydration energy (

). Even trace water (500 ppm) forms a solvation shell around

, rendering it non-nucleophilic and halting the reaction.
  • Control: All reagents (KF, CsF) must be spray-dried or azeotropically dried in situ.

  • Metric: Karl Fischer titration of the solvent system must read

    
     before catalyst addition.
    

Method A: The Industrial Workhorse – Halex Reaction ( )

Best For: Electron-deficient aryl chlorides (e.g., 4-chloronitrobenzene). Mechanism: Nucleophilic Aromatic Substitution.[2][3]

The Solubility Challenge

Potassium Fluoride (KF) is cheap but insoluble in aprotic solvents. The reaction requires a Phase Transfer Catalyst (PTC) to shuttle


 into the organic phase.
Protocol: Scale-Up of 4-Fluoronitrobenzene

Target Scale: 1 kg Input

Reagents & Equipment[4][5][6]
  • Substrate: 4-Chloronitrobenzene (1.0 equiv).

  • Fluoride Source: Spray-dried KF (1.5 equiv). Note: Standard KF is insufficiently active.

  • Solvent: Sulfolane (Tetramethylene sulfone). Why: High boiling point (

    
    C) and thermal stability superior to DMSO.
    
  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) (0.05 equiv).
    
  • Drying Agent: Toluene (for azeotrope).

Step-by-Step Methodology
  • System Preparation: Charge a 5L Hastelloy reactor with Sulfolane (3 L) and Spray-dried KF (1.5 equiv).

  • Azeotropic Drying (Critical): Add Toluene (500 mL). Heat to

    
    C and distill off the toluene-water azeotrope until the distillate is clear.
    
    • Validation: Check KF of solvent

      
      .
      
  • Substrate Addition: Cool to

    
    C. Add 4-Chloronitrobenzene and 
    
    
    
    .
  • Reaction: Ramp temperature to

    
    C . Agitate vigorously (impeller speed is mass-transfer limiting).
    
    • Monitoring: HPLC every 2 hours. Reaction typically requires 6–12 hours.

    • Endpoint:

      
       starting material remaining.
      
  • Workup (Salt Removal): Cool to

    
    C. Filter the slurry to remove KCl and excess KF. Caution: Filter cake contains active fluoride; treat as hazardous.
    
  • Distillation: Vacuum distill the product directly from the Sulfolane mother liquor.

    • Yield Target:

      
      .[7]
      

Method B: The Precision Tool – Pd-Catalyzed Fluorination

Best For: Electron-rich or neutral aryl halides where


 is impossible.
Mechanism:  Oxidative Addition 

Ligand Exchange

Reductive Elimination.
The Ligand Factor

Traditional ligands fail to promote the difficult C-F reductive elimination. Bulky, electron-rich biaryl phosphines (e.g., BrettPhos , AlPhos ) are required to "squeeze" the Fluorine and Aryl group together on the Palladium center.

Protocol: Catalytic Fluorination of 4-Bromoanisole

Target Scale: 100 g Input

Reagents
  • Precatalyst:

    
     (1.0 mol%). Why: Precatalysts ensure rapid initiation compared to mixing Pd(dba)2 + Ligand.
    
  • Fluoride Source: CsF (2.0 equiv).

  • Solvent: Toluene or cyclohexane (non-polar solvents promote tight ion pairing).

Step-by-Step Methodology
  • Inerting: Purge reactor with

    
     for 30 mins. 
    
    
    
    kills the active Pd(0) species.
  • Charging: Load CsF (dried), Precatalyst, and Substrate inside a glovebox or under active

    
     flow.
    
  • Solvation: Add anhydrous Toluene.

  • Reaction: Heat to

    
    C for 12 hours.
    
  • Filtration: Filter through a pad of Celite/Silica to remove Pd black and salts.

  • Scavenging: Treat filtrate with thiourea-functionalized silica (e.g., SiliaMetS®) to reduce residual Pd to

    
    .
    

Method C: Continuous Flow (Process Intensification)

Best For: Safety management of high-temperature Halex reactions or direct fluorination.

Flow chemistry allows the use of "Forbidden Conditions"—temperatures above the solvent's boiling point (superheated) and handling of hazardous gases—by minimizing the active volume.

Flow FeedA Feed A: Substrate in Sulfolane Mixer Static Mixer (Hastelloy) FeedA->Mixer FeedB Feed B: Solubilized Fluoride (CsF) FeedB->Mixer Reactor Heated Coil Reactor (220°C, 20 bar) Residence Time: 10 min Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quench/Collection BPR->Quench

Figure 2: Continuous flow setup for high-temperature Halex reactions, utilizing back-pressure to access superheated kinetics.

Advantages in Scale-Up[9][10][11]
  • Thermal Control: High surface-area-to-volume ratio prevents thermal runaways in exothermic substitutions.

  • Kinetics: Operating at

    
    C (superheated) reduces reaction time from 12 hours (Batch) to 10 minutes (Flow).
    

Troubleshooting & Quality Assurance

Impurity Profiling
Impurity TypeOriginRemediation
Phenols (Ar-OH) Hydrolysis of Ar-F or Ar-Cl due to wet solvent.Ensure KF of solvent

. Use molecular sieves in feed lines.
Hydro-dehalogenation (Ar-H) Pd-Catalysis:

-hydride elimination or H-abstraction from solvent.
Switch solvent to Toluene (no

-hydrogens). Increase catalyst concentration.
Regioisomers Benzyne mechanism (if using strong bases).Avoid very strong bases (e.g., tBuOK). Stick to KF/CsF.
Black Specks Decomposition of Sulfolane at

C.
Lower reaction temperature; switch to Flow to reduce residence time.

References

  • Halex Mechanism & Scale-up

    • The Halex Reaction: A Specific SNAr Reaction Involving Nucleophilic Displacement.[2][8] ACS GCI Pharmaceutical Roundtable.

  • Pd-Catalyzed Fluorination (Buchwald)

    • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 2016.
  • Continuous Flow Fluorination

    • Selective Continuous Flow Processes Using Fluorine Gas.[9] Chemical Reviews, 2012.

  • Solvent Selection (Sulfolane vs DMSO)

    • Halex Comparative Reaction: DMSO vs Sulfolane.[7][8] gChem Global.

  • Safety & Corrosion (HF/Monel)

    • Corrosion of Metals in Fluorine and Hydrofluoric Acid.[5][10] AMPP (Association for Materials Protection and Performance).

Sources

Application in the synthesis of trifluoromethyl pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Trifluoromethyl Pyrimidine Derivatives


) Pyrimidine Derivatives

Executive Summary

The incorporation of a trifluoromethyl (


) group into the pyrimidine scaffold is a cornerstone strategy in modern medicinal chemistry. The 

moiety acts as a bioisostere for the isopropyl group but possesses distinct electronic properties that dramatically alter the pharmacokinetics of the parent molecule.

Key Physicochemical Impacts:

  • Metabolic Stability: The C-F bond (bond energy ~116 kcal/mol) blocks oxidative metabolism at labile sites (e.g., P450 oxidation), extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: Increases

    
    , facilitating passive transport across cell membranes and the blood-brain barrier.
    
  • Electronic Deactivation: The strong electron-withdrawing nature (

    
    ) lowers the 
    
    
    
    of adjacent protons, influencing binding affinity to enzymatic targets (e.g., EGFR, Thymidylate Synthase).

This guide details two distinct synthetic workflows: De Novo Cyclization for building the core scaffold and Innate Radical Trifluoromethylation for late-stage functionalization.

Strategic Overview: Method Selection

FeatureMethod A: De Novo Cyclization Method B: Innate Radical Functionalization
Strategy Constructing the ring from acyclic precursors.Direct C-H functionalization of existing pyrimidines.
Reagents Ethyl trifluoroacetoacetate + Amidines.[1]Sodium triflinate (Langlois Reagent) + TBHP.[2][3]
Regioselectivity Absolute (Dictated by precursors).Innate (Dictated by electronics/sterics).
Scalability High (Kg scale).Moderate to High (Gram scale).
Primary Use Creating core building blocks (e.g., 4-

-pyrimidine).
Late-stage diversification of lead compounds.

Protocol A: De Novo Synthesis via Condensation

This method is the industry standard for generating 4-trifluoromethyl or 2-trifluoromethyl pyrimidines with high regiocontrol. It relies on the condensation of a fluorinated


-keto ester with a bis-nucleophile (amidine, guanidine, or urea).
Mechanism of Action

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl (activated by the electron-withdrawing


 group), followed by cyclization at the ester moiety and dehydration.
Experimental Protocol

Target: Synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)

  • Guanidine Carbonate (1.1 equiv)

  • Ethanol (Absolute, 10 V)

  • Sodium Ethoxide (NaOEt) (2.5 equiv) - Critical for deprotonation.

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with Ethanol and Sodium Ethoxide under

    
     atmosphere. Stir until fully dissolved.
    
  • Activation: Add Guanidine Carbonate portion-wise. Stir for 15 minutes at ambient temperature to liberate the free guanidine base.

  • Addition: Dropwise add Ethyl 4,4,4-trifluoroacetoacetate over 30 minutes. Note: The reaction is exothermic; maintain temperature

    
     to prevent polymerization.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Quench & Isolation:

    • Cool to room temperature.[4]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Dilute with water and acidify to pH 4–5 using Glacial Acetic Acid. Precipitation of the product should occur.

  • Purification: Filter the white solid, wash with cold water (

    
    ), and dry in a vacuum oven at 
    
    
    
    .

Data Validation:

  • Yield: Typically 75–85%.

  • 19F NMR: Characteristic singlet around

    
     to 
    
    
    
    ppm.
Visual Pathway: De Novo Cyclization

Cyclization Precursors Ethyl Trifluoroacetoacetate + Guanidine Intermediate1 Tetrahedral Intermediate Precursors->Intermediate1 Nucleophilic Attack (Base catalyzed) Intermediate2 Acyclic Condensation Product Intermediate1->Intermediate2 - EtOH Cyclization Intramolecular Cyclization Intermediate2->Cyclization N-Attack on Ester Product 4-CF3-Pyrimidine Derivative Cyclization->Product - H2O (Aromatization)

Caption: Step-wise condensation mechanism for the formation of the pyrimidine core.

Protocol B: Innate C-H Trifluoromethylation (Radical)

For existing drug scaffolds where de novo synthesis is impractical, direct C-H functionalization is required. The Baran Protocol using Langlois reagent is preferred over gaseous


 due to safety and operational simplicity.
Mechanism of Action

This reaction utilizes a radical mechanism.[2][4][5][6][7] The Langlois reagent (Sodium Triflinate) is oxidized by tert-butyl hydroperoxide (TBHP) to generate the electrophilic


 radical. This radical adds to the electron-deficient pyrimidine ring.
  • Note: Pyrimidines are electron-poor. To enhance reactivity, the reaction often works best if the pyrimidine has electron-donating substituents (e.g., amines, methoxy) or under specific acidic conditions (Minisci-type) to activate the ring, though the

    
     radical is electrophilic, making this a delicate electronic balance.
    
Experimental Protocol

Target: Late-stage trifluoromethylation of a substituted pyrimidine.

Materials:

  • Substituted Pyrimidine Substrate (1.0 equiv)

  • Sodium Triflinate (

    
    , Langlois Reagent) (3.0 equiv)
    
  • tert-Butyl Hydroperoxide (TBHP) (70% aq., 5.0 equiv)[3]

  • DCM/Water biphasic mixture (2.5:1 ratio) or DMSO (for solubility)

  • TFA (Trifluoroacetic acid) (1.0 equiv) - Optional additive to activate the heterocycle.

Step-by-Step Workflow:

  • Setup: In a pressure tube or sealed vial, dissolve the Pyrimidine substrate and Sodium Triflinate in the solvent system.

  • Initiation: Cool to

    
    . Add TBHP dropwise.
    
    • Safety Alert: TBHP is an oxidant.[4] Do not mix directly with neat metal salts.[3]

  • Reaction: Seal the vessel and stir vigorously at ambient temperature (

    
    ) for 24 hours.
    
    • Optimization: If conversion is low, heat to

      
      .
      
  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Sodium Thiosulfate (to remove excess peroxide) and Brine.

  • Purification: Flash column chromatography. Regioisomers may form; separation is often required.

Troubleshooting & Optimization:

  • Regioselectivity:

    
     radicals are electrophilic. They prefer electron-rich positions. If the pyrimidine is highly electron-deficient, yields will be low.
    
  • Additives: The addition of Lewis Acids (e.g.,

    
    ) can sometimes improve yields by coordinating to the pyrimidine nitrogen, altering the SOMO (Singly Occupied Molecular Orbital) energy levels.
    
Visual Pathway: Radical Cycle

RadicalCycle Langlois Langlois Reagent (CF3SO2Na) Radical CF3 Radical (CF3•) Langlois->Radical Oxidation (-SO2) Adduct Radical Adduct Radical->Adduct Addition to Heterocycle Substrate Pyrimidine Substrate Substrate->Adduct Product Trifluoromethylated Pyrimidine Adduct->Product Oxidative Aromatization (-H+, -e-) Oxidant TBHP / Oxidant Oxidant->Radical Initiates

Caption: Radical oxidative mechanism using Langlois reagent.

Comparative Data & Selection Guide

ParameterDe Novo CyclizationRadical Functionalization (Langlois)Photoredox Catalysis (Ref 1.19)
Atom Economy HighModerate (Stoichiometric oxidant waste)High (Catalytic)
Cost Efficiency $ (Cheap starting materials)

(Cheap reagent, high loading)

$
(Ir/Ru catalysts expensive)
Substrate Scope Limited to available

-keto esters.
Broad, tolerates amines/alcohols.[8]Excellent for complex drugs.
Key Risk Harsh conditions (Reflux/Base).Regioselectivity mixtures.Catalyst deactivation.

References

  • Vertex AI Search. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Link[1][9][10]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). 11[1][9][10]

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. 5

  • Feng, P., et al. (2015).[6] Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. 6

  • Liu, H., et al. (2021).[10] Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. 10

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFM-AM-505 Subject: Purification Protocols & Troubleshooting for Lipophilic Fluoro-Arenes Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Welcome to the technical support hub for 1-(trifluoromethyl)-3-methoxy-5-methylbenzene . This guide addresses the specific challenges of purifying this asymmetric, electron-deficient aromatic ether.

The Core Challenge: This molecule sits at a "volatility sweet spot."[1] It is heavy enough to not evaporate instantly like solvent, but volatile enough to be lost on high-vacuum lines.[1] Furthermore, its high lipophilicity (due to the


 and 

groups) often causes it to co-elute with hydrocarbon greases or solvent impurities.

Physical Property Estimates (for Process Design):

  • State: Liquid (Colorless to pale yellow).[1][2][3]

  • Boiling Point (Est.): 175–185 °C (Atmospheric) / ~75–85 °C (10 mmHg).[1]

  • Polarity: Low (Elutes rapidly on Silica).[1]

Module 1: Chemical Work-up (The First Line of Defense)[4][5]

Objective: Remove phenolic precursors (e.g., 3-methyl-5-(trifluoromethyl)phenol) before attempting distillation or chromatography.

The Logic: The methoxy group is chemically inert to base, whereas the phenolic impurity is acidic (


, lowered by the electron-withdrawing 

group). We exploit this acidity difference.[1]
Protocol A: The "Self-Validating" Basic Wash

Use this immediately after reaction quenching.

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether (

    
    )  or MTBE .
    
    • Why? Avoid Dichloromethane (DCM) here if possible; emulsions are more common with DCM/Base mixtures in the presence of fluorinated aromatics.[1]

  • The Scrubber: Wash the organic phase 2x with 1M NaOH (aq).[1]

    • Mechanism:[1][4][5][6] The phenol converts to the water-soluble phenoxide salt (

      
      ). The target anisole remains in the organic layer.[1]
      
  • Validation Step (Critical):

    • Take a 1 mL aliquot of the aqueous wash.[1] Acidify it with HCl.

    • Observation: If it turns cloudy, you have successfully pulled out unreacted phenol.[1]

  • Final Polish: Wash organic layer with Brine, dry over

    
    , and filter.[1]
    

Module 2: Purification Workflows

Decision Matrix: Distillation vs. Chromatography

Figure 1: Decision matrix for selecting the optimal purification route based on scale.

Protocol B: Vacuum Distillation (Bulk Scale)

Risk: The product is moderately volatile.[1] A "standard" high-vacuum pump (< 1 mmHg) might pull the product into the cold trap if the bath temperature is too high.

Setup: Short-path distillation head (Vigreux column recommended for purity >98%).

ParameterSetting/ValueReason
Vacuum Pressure 10–15 mmHg (Water Aspirator level)Avoids "bumping" and excessive volatility.
Bath Temp Start at 90°C, ramp slowlyProduct BP is est. ~80°C at this pressure.[1]
Receiving Flask Cooled (Ice/Water)Prevents re-evaporation of the distillate.

Troubleshooting Distillation:

  • Q: The temperature is rising, but no liquid collects.

    • A: Your path is too long or the condenser isn't cold enough.[1] The vapor is condensing inside the column and refluxing back down.[1] Wrap the column in aluminum foil to insulate it.[1]

Protocol C: Flash Chromatography (High Purity)

Risk: Because the molecule is lipophilic (


, 

,

), it moves very fast on silica gel.[1]

Mobile Phase Optimization:

  • Standard: 100% Hexanes

    
     5% EtOAc/Hexanes.[1]
    
  • The "Grease" Problem: If your NMR shows hydrocarbon grease (

    
     0.8–1.2 ppm), it will likely co-elute with your product.[1]
    
  • The Fix: Switch solvent systems to Pentane / Diethyl Ether .

    • Why? Ether is more polar than the product, sharpening the band.[1] Pentane allows for lower temperature evaporation, reducing product loss.[1]

Step-by-Step:

  • Pack: Silica gel 60 (230–400 mesh).[1]

  • Load: Dry load on Celite is preferred to prevent band broadening.[1]

  • Elute: Start with 100% Pentane (or Hexane).[1] The product usually elutes within the first 2–3 column volumes.[1]

  • Monitor: Use TLC (UV 254 nm). The

    
     group does not quench fluorescence strongly, but the benzene ring will show up.[1]
    
    • Stain:

      
       is usually ineffective.[1] Use Iodine (
      
      
      
      ) Chamber
      or Phosphomolybdic Acid (PMA) if UV is weak.[1]

Module 3: Troubleshooting & FAQs

Q1: "I rotavapped my fractions, and my yield dropped by 40%."

Diagnosis: Volatility Loss.[1] The Fix:

  • Never use a high-vacuum pump to dry this compound unless frozen.[1]

  • Stop the rotary evaporator when the solvent volume is low, not "bone dry."[1]

  • Transfer to a tared vial and blow a gentle stream of Nitrogen (

    
    ) over the surface to remove final solvent traces.[1]
    
Q2: "My NMR shows a doublet at 7.0 ppm, but I expect singlets/multiplets."

Diagnosis: Regioisomer Contamination. Explanation: If you synthesized this via electrophilic aromatic substitution, you likely have the 1,2,3- or 1,2,4- isomer mix.[1] The Fix: Flash chromatography is rarely effective for separating these isomers.[1] You must use preparative HPLC or fractional distillation with a spinning band column.[1]

Q3: "There is a persistent 'sweet' smell even after drying."

Diagnosis: Trapped Solvent or Ester Impurity.[1] The Fix: Run a GC-MS . If the impurity is an ester (from incomplete reaction or side reaction), a simple basic hydrolysis (saponification) followed by the Module 1 wash will remove it.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for distillation of volatile aromatics).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] (Standard protocols for drying solvents and purifying anisole derivatives).

  • Sigma-Aldrich. 3-(Trifluoromethyl)anisole Product Sheet. Link (Used as the primary structural analog for physical property estimation).[1]

  • ChemicalBook. 3-Methoxy-5-methylbenzaldehyde Properties. Link (Analogous boiling point data).[1]

  • PubChem. 1,3,5-Trifluorobenzene Data. Link (Reference for volatility of small fluoro-aromatics).[1]

Sources

Technical Support Center: Synthesis of 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. This guide is designed for researchers, chemists, and professionals in drug development. Here, we will delve into the common synthetic challenges, focusing on the identification and mitigation of byproducts. Our approach is grounded in established reaction mechanisms and practical, field-tested solutions to empower you to troubleshoot and optimize your synthetic protocols.

Introduction to Synthetic Strategy

The synthesis of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, while not extensively documented in dedicated literature, can be approached through several logical retrosynthetic pathways. The most common strategies involve the sequential introduction of the trifluoromethyl (CF3), methoxy (OCH3), and methyl (CH3) groups onto a benzene ring. The order of these steps is critical and significantly influences the byproduct profile due to the directing effects of the substituents.

This guide will focus on a common and illustrative synthetic route: the trifluoromethylation of 3-methoxy-5-methylaniline, followed by deamination. This pathway is often chosen for its regiochemical control.

Troubleshooting Guide: Common Byproducts & Solutions

This section addresses specific issues that may arise during the synthesis, with a focus on byproduct formation.

Issue 1: Incomplete Diazotization and/or Sandmeyer Reaction

Symptoms:

  • You observe a significant amount of the starting material, 3-methoxy-5-methylaniline, in your crude product mixture.

  • The presence of a phenolic byproduct, 3-methoxy-5-methylphenol, is detected by GC-MS or NMR.

Root Cause Analysis: The conversion of the aniline to the target molecule proceeds via a two-step diazotization-dediazoniation sequence. Incomplete reaction at either stage is a common pitfall.

  • Incomplete Diazotization: The formation of the diazonium salt from the aniline with a nitrite source (e.g., NaNO2, t-BuONO) in the presence of an acid is temperature-sensitive. If the temperature is too high, the diazonium salt can decompose prematurely. If the acid is not strong enough or is in stoichiometric deficit, the diazotization will be incomplete.

  • Premature Decomposition: The diazonium intermediate is unstable and can react with water in the reaction mixture to form a phenol. This is exacerbated by elevated temperatures.

Solutions:

  • Temperature Control: Maintain a strict temperature range of 0-5 °C during the diazotization step.

  • Acid Choice: Use a non-aqueous diazotization agent like tert-butyl nitrite (t-BuONO) with a non-aqueous solvent to minimize the presence of water.

  • Reaction Monitoring: Use TLC or a rapid quenching method to monitor the disappearance of the starting aniline before proceeding with the deamination.

Issue 2: Formation of Isomeric Byproducts

Symptoms:

  • NMR analysis of the purified product shows multiple sets of signals for the aromatic protons and the CF3 group, indicating the presence of isomers.

  • GC-MS analysis reveals multiple peaks with the same mass-to-charge ratio as the target product.

Root Cause Analysis: Isomer formation typically points to a lack of regioselectivity in one of the key synthetic steps. If an alternative route, such as the Friedel-Crafts alkylation of 3-(trifluoromethyl)anisole is used, this is a very common issue.

  • Friedel-Crafts Alkylation: The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In 3-(trifluoromethyl)anisole, these directing effects are in opposition, which can lead to a mixture of isomers upon methylation.

Solutions:

  • Route Selection: Opt for a synthetic route that "locks in" the desired substitution pattern early on. The use of 3-methoxy-5-methylaniline as a starting material is a good example of this, as the substitution pattern is already set.

  • Purification: If isomeric byproducts are unavoidable, purification by column chromatography on silica gel is often effective. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically allow for the separation of isomers.

Issue 3: Halogenated Byproducts

Symptoms:

  • Mass spectrometry analysis shows peaks corresponding to the mass of the product plus a halogen atom (e.g., Cl, Br, I) minus a hydrogen atom.

  • For example, if using a Sandmeyer-type reaction with CuCl, you may see chloro-isomers.

Root Cause Analysis: If the trifluoromethyl group is introduced via a Sandmeyer-like reaction (e.g., with a trifluoromethyl source like CF3SO2Na), a competing reaction with the halide from the copper salt or the acid (e.g., HCl) can occur.

Solutions:

  • Reagent Choice: Use a deamination protocol that avoids halide sources, such as using hypophosphorous acid (H3PO2) or a photoredox-catalyzed deamination.

  • Stoichiometry: Carefully control the stoichiometry of the reagents to favor the desired trifluoromethylation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: While several starting materials could be envisioned, 3-methoxy-5-methylaniline is a strong candidate. This is because the relative positions of the methyl and methoxy groups are already established, which circumvents potential regioselectivity issues that could arise from, for example, a Friedel-Crafts reaction on a disubstituted benzene ring.

Q2: How can I effectively purify the final product from the byproducts mentioned?

A2: A multi-step purification strategy is recommended:

  • Aqueous Workup: First, perform an aqueous workup to remove any water-soluble impurities and unreacted acids. A wash with a mild base like sodium bicarbonate solution can be beneficial.

  • Column Chromatography: This is the most effective method for removing isomeric and other closely related byproducts. A gradient elution from pure hexanes to a mixture of hexanes and ethyl acetate on silica gel is a good starting point.

  • Distillation (Optional): If the product is a liquid and the byproducts have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective final purification step.

Q3: My NMR shows a complex multiplet in the aromatic region that I cannot assign. What could it be?

A3: A complex, unassignable multiplet often suggests the presence of multiple isomers. Each isomer will have a unique set of aromatic proton signals, and their overlap can create a complex pattern. We recommend running a 2D NMR experiment, such as COSY or HSQC, to help elucidate the structures of the different species present.

Experimental Protocols

Protocol 1: Diazotization of 3-methoxy-5-methylaniline
  • Dissolve 3-methoxy-5-methylaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile) and cool the solution to 0 °C in an ice bath.

  • Add a strong acid (e.g., H2SO4, 1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.

  • Add tert-butyl nitrite (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for an additional 1 hour. The formation of the diazonium salt can be monitored by the disappearance of the aniline spot on a TLC plate.

Protocol 2: Trifluoromethylation of the Diazonium Salt
  • In a separate flask, prepare a solution of a trifluoromethylating agent (e.g., sodium triflinate, NaSO2CF3) and a copper catalyst (e.g., Cu(I) salt) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Slowly add the cold diazonium salt solution from Protocol 1 to the trifluoromethylating mixture. Vigorous gas evolution (N2) should be observed.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by GC-MS.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Trifluoromethylation SM 3-methoxy-5-methylaniline Diazonium Formation of Diazonium Salt SM->Diazonium Byproduct1 Phenolic Byproduct (3-methoxy-5-methylphenol) Diazonium->Byproduct1 Side Reaction (with H2O) Product 1-(trifluoromethyl)-3-methoxy- 5-methylbenzene Diazonium->Product Reagent1 t-BuONO, Acid 0-5 °C Reagent1->Diazonium Byproduct2 Halogenated Byproducts Product->Byproduct2 Competing Reaction Reagent2 CF3 Source (e.g., NaSO2CF3) Cu Catalyst Reagent2->Product

Caption: Synthetic workflow and common byproduct formation pathways.

Data Summary

Compound Common Analytical Method Expected Observations
Starting Material TLC, GC-MSPresence indicates incomplete reaction.
Phenolic Byproduct GC-MS, NMRMass peak of M-NH2+OH; characteristic broad -OH peak in NMR.
Isomeric Byproducts NMR, GC-MSMultiple aromatic signals in NMR; multiple GC peaks with same mass.
Halogenated Byproducts Mass SpectrometryMass peak of M-H+X (X=Cl, Br, I).

References

  • Sandmeyer-type Reactions: For a general overview of Sandmeyer reactions and their mechanisms, which are analogous to the trifluoromethylation step discussed. Source: Organic Chemistry Portal, URL: [Link]

  • Trifluoromethylation Chemistry: For a review of modern trifluoromethylation methods. Source: Chemical Reviews, URL: [Link]

Technical Support Center: Reactions with 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate in their synthetic endeavors. My goal is to provide you with in-depth, field-proven insights to help you navigate the unique reactivity of this molecule, troubleshoot common issues, and ultimately improve your reaction yields and purity. The trifluoromethyl group's strong electron-withdrawing nature, combined with the activating, ortho-, para-directing methoxy group, creates a nuanced reactivity profile that requires careful consideration of reaction conditions.

This center is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides for common reaction classes. We will explore the "why" behind the "how," ensuring a deep understanding of the chemical principles at play.

Section 1: Frequently Asked questions (FAQs)

This section addresses high-level questions regarding the handling and general reactivity of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene.

Q1: What are the key reactivity features of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene I should be aware of?

A1: The reactivity of this substrate is dominated by the interplay between its three substituents:

  • -OCH₃ (Methoxy group): This is a powerful activating group for electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the ring via resonance (+M effect). It is a strong ortho-, para- director.

  • -CF₃ (Trifluoromethyl group): This is a potent deactivating group due to the strong inductive electron withdrawal (-I effect) of the fluorine atoms. It acts as a meta- director.

  • -CH₃ (Methyl group): This is a weakly activating group through hyperconjugation and induction, and is also an ortho-, para- director.

In electrophilic aromatic substitution, the powerful activating effect of the methoxy group is the dominant directing influence. However, the overall reactivity of the ring is still significantly diminished compared to anisole or toluene due to the -CF₃ group.

Q2: Which positions on the aromatic ring are most susceptible to electrophilic attack?

A2: The positions ortho to the activating methoxy group (C2 and C6) and para to it (C4) are the most electron-rich and therefore the primary sites for electrophilic attack. The trifluoromethyl group will direct to the positions meta to it, which are C2 and C6. The methyl group directs to C2, C6 and C4. Therefore, all directing vectors point to C2, C4, and C6. However, the C4 position is sterically less hindered than the C2 and C6 positions, which are flanked by the -CF₃ and -CH₃ groups, respectively. Therefore, substitution at the C4 position is generally favored.

Q3: Can I perform Friedel-Crafts reactions on this substrate?

A3: Friedel-Crafts alkylations and acylations are challenging with this substrate. The strongly deactivating trifluoromethyl group makes the ring electron-deficient, which is generally incompatible with traditional Friedel-Crafts conditions that require an electron-rich aromatic ring. Attempting these reactions often results in low to no yield. More forcing conditions can lead to decomposition. For acylation, alternative strategies such as a Gattermann or Vilsmeier-Haack reaction for formylation, or lithiation followed by quenching with an acylating agent, are recommended.

Q4: What safety precautions should I take when working with this compound?

A4: 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Section 2: Troubleshooting Guide for Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a common strategy for functionalizing 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. However, achieving high yield and regioselectivity can be challenging.

Issue 1: Low Yield in Nitration Reactions

Q: I am attempting to nitrate 1-(trifluoromethyl)-3-methoxy-5-methylbenzene using standard HNO₃/H₂SO₄ conditions, but my yields are consistently low (<30%). How can I improve this?

A: This is a common issue stemming from the deactivating effect of the trifluoromethyl group, which makes the ring less nucleophilic. While the methoxy group activates the ring, the overall reactivity is still sluggish under standard conditions.

Causality: The rate-determining step in electrophilic aromatic substitution is the attack of the aromatic ring on the electrophile (in this case, the nitronium ion, NO₂⁺). The electron-withdrawing -CF₃ group destabilizes the positively charged intermediate (the sigma complex), thus increasing the activation energy of this step.

Troubleshooting Steps:

  • Choice of Nitrating Agent: Standard nitric acid/sulfuric acid mixtures may not be potent enough. Consider using a stronger nitrating agent.

    • Milder Conditions (First Approach): Before resorting to harsher reagents, ensure your acids are concentrated and fresh. The presence of water can significantly reduce the concentration of the active nitronium ion electrophile.

    • Alternative Nitrating Systems: Consider using nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent like sulfolane or acetonitrile. This reagent provides a pre-formed, highly reactive electrophile, which can improve yields with deactivated substrates.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts, including dinitrated and oxidized species.

    • Optimization: Carefully control the temperature. Start at 0 °C and slowly allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between conversion and side product formation.

  • Reaction Time: Due to the reduced reactivity, a longer reaction time may be necessary. Monitor the reaction over an extended period (e.g., 24 hours) to ensure it has gone to completion.

Expected Outcome & Regioselectivity: The primary product will be 4-nitro-1-(trifluoromethyl)-3-methoxy-5-methylbenzene . The methoxy group is the dominant director, and the C4 position is the most sterically accessible of the activated positions.

Issue 2: Poor Regioselectivity in Halogenation

Q: I am trying to brominate my substrate with Br₂ and a Lewis acid catalyst, but I am getting a mixture of isomers that are difficult to separate. How can I achieve better control over the regioselectivity?

A: While the C4 position is electronically and sterically favored, forcing conditions can sometimes lead to substitution at the more hindered C2 or C6 positions, or even benzylic bromination of the methyl group if radical initiators (like light) are present.

Causality: The selectivity of electrophilic aromatic substitution is a function of both the inherent directing effects of the substituents and the reactivity of the electrophile. A more reactive electrophile will be less selective. Additionally, side reactions can occur under certain conditions.

Troubleshooting Steps:

  • Control the Electrophile's Reactivity:

    • Lewis Acid: Use a milder Lewis acid catalyst. For example, iron (Fe) or iron(III) bromide (FeBr₃) are standard, but if you are seeing over-reactivity, consider a less potent catalyst.

    • Brominating Agent: Instead of Br₂, consider using a less reactive brominating agent like N-bromosuccinimide (NBS) with a catalytic amount of a proton source (e.g., acetic acid or a mild Lewis acid). This can provide a lower, steady-state concentration of the electrophilic bromine species, leading to higher selectivity.

  • Exclude Radical Pathways: To avoid benzylic bromination on the methyl group, ensure the reaction is run in the dark and that your bromine source is free of radical initiators.

  • Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents are generally preferred for halogenations.

Data Presentation: Regioselectivity in EAS

PositionDirecting Effect from -OCH₃Directing Effect from -CF₃Directing Effect from -CH₃Steric HindrancePredicted Major Product
C2 Ortho (Activating)Meta (Deactivating)Ortho (Activating)HighMinor
C4 Para (Activating)Meta (Activating)Para (Activating)LowMajor
C6 Ortho (Activating)Meta (Deactivating)Ortho (Activating)HighMinor

Experimental Workflow: Selective Monobromination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Dissolve substrate in CH₂Cl₂ or CCl₄. B 2. Cool to 0 °C in an ice bath. A->B C 3. Add NBS (1.05 eq.). B->C D 4. Add catalytic H₂SO₄ or anhydrous FeBr₃. C->D E 5. Stir in the dark at 0 °C to room temperature. D->E F 6. Monitor by TLC or GC-MS for consumption of starting material. E->F G 7. Quench with aq. Na₂S₂O₃ solution. F->G H 8. Extract with CH₂Cl₂. G->H I 9. Wash with brine, dry over Na₂SO₄. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for selective monobromination.

Section 3: Troubleshooting Guide for Directed ortho-Lithiation and Nucleophilic Substitution

The methoxy group can act as a directed metalation group (DMG), allowing for regioselective functionalization at the C2 position.

Issue 3: Low Yield or No Reaction in Directed ortho-Lithiation

Q: I am trying to perform a directed ortho-lithiation using n-BuLi to deprotonate the C2 position, followed by quenching with an electrophile (e.g., iodine or an aldehyde). However, I am recovering my starting material or seeing very low conversion.

A: Successful directed ortho-lithiation depends on several critical factors, including the base, solvent, temperature, and the purity of reagents.

Causality: The acidity of the aromatic protons ortho to the methoxy group is increased due to the inductive effect of the oxygen and the ability of the methoxy group to coordinate the lithium cation, stabilizing the transition state for deprotonation. However, this is a kinetically controlled process that can be slow. Competing side reactions or insufficient reactivity can lead to low yields.

Troubleshooting Steps:

  • Base and Additives:

    • n-BuLi: While n-BuLi is a common choice, a stronger base might be required.

    • sec-BuLi or t-BuLi: These are more reactive and can be more effective for deprotonating less acidic protons.

    • TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial. TMEDA chelates the lithium cation, breaking up butyllithium aggregates and increasing the basicity of the reagent, which accelerates the rate of lithiation.

  • Solvent: The choice of solvent is critical.

    • Ethereal Solvents: THF or diethyl ether are typically used as they are good at solvating the organolithium species. Ensure your solvents are anhydrous, as water will rapidly quench the organolithium reagent.

  • Temperature Control:

    • Initial Deprotonation: The deprotonation step is often carried out at low temperatures (e.g., -78 °C) and then allowed to warm slowly (e.g., to -20 °C or 0 °C) to drive the reaction to completion. The optimal temperature profile will need to be determined empirically.

    • Electrophile Addition: The addition of the electrophile should be done at a low temperature (typically -78 °C) to prevent side reactions.

Logical Relationship: Directed ortho-Lithiation

G sub Substrate (1-CF₃-3-OMe-5-Me-Benzene) intermediate Aryllithium Intermediate (Li at C2) sub->intermediate Deprotonation base Organolithium Base (e.g., s-BuLi/TMEDA) base->intermediate product C2-Functionalized Product intermediate->product Quench electrophile Electrophile (E⁺) (e.g., I₂, RCHO) electrophile->product

Caption: Key components in directed ortho-lithiation.

Section 4: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

To perform cross-coupling reactions, the substrate must first be halogenated (e.g., at the C4 position as described in Section 2). This section assumes you are starting with a halo-derivative, for instance, 4-bromo-1-(trifluoromethyl)-3-methoxy-5-methylbenzene .

Issue 4: Low Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with 4-bromo-1-(trifluoromethyl)-3-methoxy-5-methylbenzene and an arylboronic acid, but the reaction is sluggish and gives low yields of the desired biaryl product.

A: The electronic nature of your aryl bromide is a key factor. The presence of the electron-donating methoxy group can make the oxidative addition of the palladium(0) catalyst into the C-Br bond slower than for electron-deficient aryl bromides.

Causality: The rate-limiting step in many Suzuki couplings is the oxidative addition of the palladium catalyst to the aryl halide. Electron-donating groups on the aromatic ring increase the electron density on the carbon bearing the halogen, which can retard this step.

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical for facilitating oxidative addition.

    • Electron-Rich, Bulky Ligands: For electron-rich aryl bromides, ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often effective. These ligands stabilize the palladium(0) species and promote the oxidative addition step.

  • Palladium Pre-catalyst:

    • Pd(OAc)₂ vs. Pd₂(dba)₃: Both are common precursors, but sometimes one performs better than the other. Pd₂(dba)₃ is often preferred for generating the active Pd(0) species in situ.

    • Pre-formed Catalysts: Consider using a pre-formed catalyst like [Pd(SPhos)Cl]₂ or other commercially available Buchwald pre-catalysts, which can offer greater reliability and activity.

  • Base and Solvent System:

    • Base: A strong base is required to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially with hindered or less reactive boronic acids.

    • Solvent: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is common. The water is necessary to dissolve the inorganic base and facilitate the transmetalation. Ensure your organic solvent is deoxygenated to prevent catalyst degradation.

Protocol: Optimized Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Aryl Halide 4-bromo-1-(trifluoromethyl)-3-methoxy-5-methylbenzeneSubstrate
Boronic Acid Arylboronic acid (1.2 - 1.5 eq.)Coupling partner
Pd Source Pd₂(dba)₃ (1-2 mol%)Generates active Pd(0)
Ligand SPhos (2-4 mol%)Electron-rich, bulky ligand to promote oxidative addition
Base K₃PO₄ (2-3 eq.)Strong base for effective transmetalation
Solvent Toluene/Water (e.g., 10:1)Anhydrous organic solvent with water for the base
Temperature 80 - 110 °CTo overcome activation energy barrier

References

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. MySkinRecipes. [Link]

  • Process for the synthesis of organic compounds.
  • Nitration of benzene and methylbenzene. Chemguide. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

Technical Guide: Stability & Handling of 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene in Acidic Media

[1]

Executive Summary: The "Push-Pull" Stability Paradox

The stability of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene is governed by the competing electronic effects of its substituents.[1] This "push-pull" system dictates its reactivity under acidic conditions:

  • The "Push": The methoxy (-OCH

    
    ) and methyl (-CH
    
    
    ) groups are electron-donating.[1] The methoxy group, in particular, activates the ring and the ether oxygen, making the molecule susceptible to demethylation and electrophilic aromatic substitution (EAS) .
  • The "Pull": The trifluoromethyl (-CF

    
    ) group is strongly electron-withdrawing.[1] While it generally deactivates the ring, it is remarkably stable to standard acids. However, under superacidic conditions , it can undergo hydrolysis.
    

Key Takeaway: In standard acidic environments (e.g., dilute HCl, acetic acid), the molecule is stable. The primary failure modes are ether cleavage (demethylation) in the presence of strong nucleophilic acids (HBr, HI) and sulfonation in concentrated H


Core Stability Analysis & Degradation Mechanisms[1]

Mechanism A: Acid-Catalyzed Demethylation (Primary Risk)

The most common stability issue is the cleavage of the methyl ether to form 3-methyl-5-(trifluoromethyl)phenol .[1] This occurs when the ether oxygen is protonated, followed by nucleophilic attack on the methyl group.

  • Risk Factors: High temperature (>60°C), strong protic acids with nucleophilic counterions (HBr, HI), or Lewis acids (BBr

    
    , AlCl
    
    
    ).
  • Observation: Reaction mixture darkens; appearance of a polar spot on TLC; mass spectrum shows M-14 peak.[1]

Mechanism B: Hydrolysis of the Trifluoromethyl Group (Extreme Risk)

The -CF

1

  • Pathway: Sequence of protonation and fluoride elimination, ultimately yielding 3-methoxy-5-methylbenzoic acid .[1]

  • Relevance: Rare in standard synthesis but possible if the molecule is subjected to "forcing" acidic conditions intended for other transformations.

Mechanism C: Electrophilic Aromatic Substitution (EAS)

Despite the deactivating -CF


2, 4, and 61
  • Scenario: Attempting nitration or using concentrated H

    
    SO
    
    
    as a solvent can lead to unwanted sulfonation or nitration byproducts.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation pathways: Demethylation (common) and CF

DegradationPathwaysStart1-(trifluoromethyl)-3-methoxy-5-methylbenzene(Starting Material)ProtonatedProtonated EtherIntermediateStart->ProtonatedStrong Acid (HBr, HI)+ HeatCarbocationDifluorobenzylicCationStart->CarbocationSuperacid / Fuming H2SO4(Extreme Conditions)Phenol3-methyl-5-(trifluoromethyl)phenol(Demethylation Product)Protonated->PhenolSN2 Attack by X-Benzoic3-methoxy-5-methylbenzoic acid(Hydrolysis Product)Carbocation->Benzoic+ H2O- 3HF

Caption: Figure 1. Divergent degradation pathways based on acid strength and nucleophilicity. The red path represents the most common stability failure (demethylation).[1]

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned into a black tar/oil upon heating in HBr/Acetic Acid. What happened?

Diagnosis: You likely triggered acid-catalyzed demethylation followed by polymerization or oxidation of the resulting phenol.[1] Technical Explanation: HBr is a classic reagent for cleaving aryl methyl ethers. The resulting phenol is more electron-rich and prone to oxidation (tar formation) than the starting anisole.[1] Solution:

  • Switch to a non-nucleophilic acid (e.g., H

    
    SO
    
    
    , HCl) if the goal is not cleavage.
  • Lower the temperature.[2] Ether cleavage typically requires heat (>80°C).

Q2: I observe a new peak in LC-MS with a mass loss of 14 Da. Is this an impurity?

Diagnosis: Yes, this is the demethylated phenol derivative . Verification: Check the UV spectrum. Phenols often show a bathochromic shift (red shift) under basic LC-MS conditions compared to the methyl ether.[1] Remediation: If this is an unwanted side reaction, ensure your acidic reagent does not contain iodide or bromide ions, and avoid Lewis acids like BBr


Q3: Can I use concentrated Sulfuric Acid (H SO ) as a solvent?

Risk Assessment: High Risk. Reasoning: While H


sulfonationAlternative:


Q4: Is the Trifluoromethyl group stable to HCl workups?

Answer: Yes. Data: The C-F bond energy (~485 kJ/mol) renders the -CF





Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate the compound's stability in your specific acidic matrix before scaling up.[1]

StepActionCritical Parameter
1 Dissolve 50 mg of substrate in 1 mL of solvent (e.g., MeOH, DCM, or neat if liquid).[1]Concentration ~0.25 M
2 Add 0.5 mL of the target acid (e.g., 1M HCl, TFA, or reaction matrix).Maintain stoichiometry > 5 equiv.
3 Incubate at intended reaction temperature for 1 hour.Do not overheat initially.[1]
4 Quench a 50 µL aliquot into sat. NaHCO

and extract with EtOAc.
Neutralize acid immediately.[1]
5 Analyze via HPLC/UPLC. Look for Phenol (RT shift) or Sulfonation (very polar) .Target Purity > 98%
Protocol B: Troubleshooting Flowchart

TroubleshootingStartIssue: Purity Loss in AcidCheckMassCheck LC-MS / GC-MSStart->CheckMassMassM14Mass = M - 14(Demethylation)CheckMass->MassM14Peak observedMassM80Mass = M + 80(Sulfonation)CheckMass->MassM80Polar peakNoChangeMass Unchanged(Precipitation/Solubility)CheckMass->NoChangeRecovery lowAction1Action: Remove Nucleophiles(Avoid I-, Br-, BBr3)MassM14->Action1Action2Action: Lower Acid Conc.or Change Solvent (Avoid neat H2SO4)MassM80->Action2Action3Action: Check SolubilityUse Co-solvent (THF/DCM)NoChange->Action3

Caption: Figure 2. Rapid diagnostic flowchart for stability issues.

References

  • Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12, 7103-7114. [Link]

    • Context: Defines the extreme conditions (fuming sulfuric acid) required to hydrolyze the -CF group, validating its stability under milder conditions.
  • Liu, M., et al. (2017). A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes. Organic & Biomolecular Chemistry, 15, 2507-2511. [Link]

    • Context: Discusses acid-catalyzed mechanisms on methyl-substituted arom
  • Context: Physical properties and identifier verific
  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863.

Technical Support Center: Strategies to Improve the Solubility of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical solutions to one of the most common challenges in medicinal chemistry and process development: the poor solubility of fluorinated intermediates. The introduction of fluorine into organic molecules is a powerful strategy to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, these modifications often lead to a significant decrease in aqueous and organic solvent solubility, complicating subsequent synthetic steps, purification, and formulation.[5][6]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. We will not only outline protocols but also delve into the scientific rationale behind each strategy, empowering you to make informed decisions in your work.

Troubleshooting Guide: My Fluorinated Intermediate Won't Dissolve!

This section provides a systematic approach to tackling solubility issues with your fluorinated compounds. We will explore various strategies, from simple adjustments to more advanced techniques.

Problem 1: My fluorinated intermediate has poor solubility in common organic solvents for my next reaction step.

Poor solubility in organic solvents can hinder reaction kinetics and lead to incomplete conversions. Here’s a step-by-step guide to address this issue.

Initial Steps: Solvent Screening and Temperature Modification

Your first line of attack should be a systematic solvent screening. The choice of solvent is critical and should be guided by the principle of "like dissolves like," but with the unique electronic properties of fluorinated compounds in mind.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Accurately weigh 1-2 mg of your fluorinated intermediate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Start with a range of common laboratory solvents with varying polarities (see Table 1).

  • Observation: Agitate the vials at room temperature for a set period (e.g., 15-30 minutes). Visually assess the solubility.

  • Heating: If the compound is not soluble at room temperature, gently heat the vials to a consistent temperature (e.g., 50 °C) and observe any changes in solubility. Be mindful of the boiling points of the solvents.

  • Quantification (Optional): For a more quantitative assessment, you can perform a gravimetric analysis by filtering any undissolved solid and weighing it.

Table 1: Properties of Common Organic Solvents for Screening

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
Dichloromethane (DCM)3.19.139.6Good for many non-polar to moderately polar compounds.
Tetrahydrofuran (THF)4.07.566Aprotic ether, good for a wide range of compounds.
Acetonitrile (MeCN)5.837.581.6Polar aprotic solvent.
Dimethylformamide (DMF)6.436.7153High-boiling polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.246.7189Highly polar aprotic solvent, often a "solvent of last resort."
1,4-Dioxane4.82.2101Aprotic ether, less polar than THF.
Toluene2.42.4111Non-polar aromatic solvent.

Data compiled from various chemical data sources.

Advanced Strategy: Co-Solvent Systems

If a single solvent doesn't suffice, a co-solvent system can be highly effective.[7][8][9] Co-solvents work by reducing the polarity of the primary solvent, thereby increasing the solubility of non-polar solutes.[7][9]

Experimental Protocol: Co-Solvent Titration

  • Select a Primary Solvent: Choose a solvent in which your intermediate shows at least partial solubility or is required for the reaction.

  • Select a Co-solvent: Choose a miscible co-solvent with a different polarity. For example, if your primary solvent is polar (e.g., MeCN), a less polar co-solvent like toluene or DCM could be effective.

  • Titration: Start with your intermediate in the primary solvent. Gradually add the co-solvent in small increments (e.g., 5-10% v/v) and observe the solubility at each step.

  • Optimization: Identify the co-solvent ratio that provides the best solubility without negatively impacting your downstream application.

CoSolvent_Strategy cluster_0 Solubility Challenge cluster_1 Troubleshooting Workflow A Poorly Soluble Fluorinated Intermediate B Single Solvent Screening A->B Initial Approach C Co-Solvent System B->C If solubility is still insufficient D Solubilized Intermediate B->D If solubility is achieved C->D Successful Dissolution

Caption: A simplified workflow for addressing organic solvent solubility.

Problem 2: My fluorinated intermediate precipitates out of aqueous solution during workup or purification.

Precipitation during aqueous workup can lead to product loss and difficult separations. The strategies here focus on manipulating the aqueous phase to maintain solubility.

Fundamental Approach: pH Adjustment

For ionizable fluorinated intermediates (containing acidic or basic functional groups), pH modification is a powerful tool to enhance aqueous solubility.[10][11] The principle is to convert the neutral, often less soluble form, into a charged, more water-soluble salt.

Causality: The introduction of fluorine can significantly alter the pKa of nearby functional groups.[1] For example, a fluorine atom alpha to a carboxylic acid will make it more acidic, while fluorination on an aniline ring will make it less basic. Understanding this electronic effect is key to predicting the optimal pH for solubilization.

Experimental Protocol: pH-Solubility Profiling

  • pKa Estimation: If not experimentally known, estimate the pKa of your compound using computational tools or by analogy to similar structures.

  • Buffer Preparation: Prepare a series of buffers with pH values spanning a range around the estimated pKa (e.g., pKa ± 2 units).

  • Solubility Measurement: Add an excess of your fluorinated intermediate to each buffer solution.

  • Equilibration: Agitate the samples until equilibrium is reached (this can take several hours).

  • Quantification: Separate the undissolved solid (e.g., by centrifugation or filtration) and measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot solubility as a function of pH to identify the pH range of maximum solubility. For an acidic compound, solubility will increase as the pH rises above the pKa. For a basic compound, solubility will increase as the pH falls below the pKa.

pH_Adjustment cluster_0 For Acidic Compounds (R-COOH) cluster_1 For Basic Compounds (R-NH2) A Low pH (pH < pKa) B Neutral Form (R-COOH) Low Solubility A->B C High pH (pH > pKa) D Anionic Form (R-COO-) High Solubility C->D E Low pH (pH < pKa) F Cationic Form (R-NH3+) High Solubility E->F G High pH (pH > pKa) H Neutral Form (R-NH2) Low Solubility G->H

Caption: The effect of pH on the solubility of ionizable compounds.

Advanced Strategy: Use of Surfactants

Surfactants, or surface-active agents, can significantly increase the aqueous solubility of hydrophobic compounds through a process called micellar solubilization.[12][13][14][15][16] Above a certain concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell.[12][17] Your fluorinated intermediate can partition into the hydrophobic core, effectively being "dissolved" in the aqueous phase.[17][18]

Table 2: Common Surfactants for Pharmaceutical Applications

SurfactantTypeTypical CMC (in water)Notes
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mMCan be denaturing to proteins.
Cetyltrimethylammonium Bromide (CTAB)Cationic~1.0 mMCan have toxicity concerns.
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mMWidely used in formulations, low toxicity.
Poloxamer 188 (Pluronic® F68)Non-ionicVaries with temp.Thermosensitive, can form gels.

CMC values are approximate and can vary with temperature and ionic strength.

Experimental Protocol: Determining the Effect of a Surfactant

  • Surfactant Selection: Choose a surfactant based on the properties of your intermediate and the requirements of your process (e.g., non-ionic surfactants like Tween® 80 are often preferred for their lower toxicity and broader compatibility).

  • Prepare Surfactant Solutions: Make a series of aqueous solutions of the chosen surfactant at concentrations both below and above its CMC.

  • Solubility Measurement: Add an excess of your fluorinated intermediate to each surfactant solution.

  • Equilibration and Quantification: Follow the same procedure as for pH-solubility profiling (steps 4 and 5) to determine the solubility at each surfactant concentration. A significant increase in solubility should be observed at concentrations above the CMC.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds often so poorly soluble?

A1: The poor solubility of many fluorinated compounds is a result of the unique properties of the fluorine atom and the carbon-fluorine bond. While the C-F bond is highly polar, the small size and high electronegativity of fluorine create a dense electron cloud that is not easily polarized. This leads to weak intermolecular interactions with many solvents. Furthermore, highly fluorinated aliphatic chains are both hydrophobic (water-repelling) and lipophobic (oil-repelling), leading to poor solubility in both aqueous and non-polar organic solvents.[6][19]

Q2: Can I use a solid dispersion to improve the solubility of my fluorinated intermediate for formulation development?

A2: Yes, creating a solid dispersion is an excellent strategy for improving the dissolution rate and apparent solubility of poorly water-soluble compounds, including fluorinated intermediates.[20][21][22][23] This technique involves dispersing the compound in an inert carrier matrix at the molecular level.[21] The most common methods for preparing solid dispersions are:

  • Hot-Melt Extrusion (HME): The drug and a thermoplastic polymer are heated and mixed, and the resulting mixture is extruded. This process renders the drug amorphous, which is a higher energy state with greater solubility than the crystalline form.

  • Spray Drying: The drug and carrier are dissolved in a common solvent, and the solution is then sprayed into a hot air stream to rapidly evaporate the solvent, leaving behind an amorphous solid dispersion.[20][24]

  • Lyophilization (Freeze Drying): The drug and carrier are dissolved in a suitable solvent, frozen, and then the solvent is removed by sublimation under vacuum.[20][21]

The choice of carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC)) is crucial for stabilizing the amorphous state of the drug and preventing recrystallization.[22]

Q3: Are there any structural modifications I can make to my fluorinated intermediate to improve its solubility?

A3: Yes, a prodrug approach is a powerful medicinal chemistry strategy to transiently modify the physicochemical properties of a drug, including its solubility.[25][26][27][28][29] A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[28]

To improve aqueous solubility, you can attach a highly polar, ionizable promoiety to your fluorinated intermediate.[25] Common strategies include:

  • Phosphate Esters: Adding a phosphate group creates a highly water-soluble prodrug that can be cleaved by alkaline phosphatases in the body.[25]

  • Amino Acid Conjugates: Attaching an amino acid can introduce an ionizable group and potentially target amino acid transporters.[25]

  • PEGylation: Conjugating with polyethylene glycol (PEG) can improve solubility and also prolong the half-life of the molecule.

Prodrug_Strategy cluster_0 Parent Drug cluster_1 Prodrug Approach cluster_2 In Vivo A Fluorinated Intermediate (Poorly Soluble) B Chemical Modification (Attach Promolety) A->B C Prodrug (Highly Soluble) B->C D Enzymatic/Chemical Cleavage C->D E Active Drug Released at Target D->E

Caption: The general concept of a prodrug strategy for solubility enhancement.

Q4: Can cyclodextrins be used to solubilize fluorinated compounds?

A4: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with poorly water-soluble molecules, including fluorinated intermediates, by encapsulating the hydrophobic part of the guest molecule within their cavity.[10][11] This complexation effectively shields the hydrophobic guest from water, leading to a significant increase in its apparent aqueous solubility. The choice of cyclodextrin (α, β, or γ, and their derivatives like hydroxypropyl-β-cyclodextrin) will depend on the size and shape of your fluorinated intermediate.

References

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved February 8, 2026, from [Link]

  • Sikarra Deepshikha, Shukla Vaibhav, Kharia Ankit Anand, & Chatterjee D. P. (2025, August 6). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS IN SOLID DISPERSIONS: A REVIEW. (2016, September 9). Semantic Scholar. Retrieved February 8, 2026, from [Link]

  • Dahan, A., Beig, A., & Miller, J. M. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(19), 5933. [Link]

  • How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? (2025, June 26). Blog. [Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025, April 28). ACS Publications. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). Journal of the Indian Chemical Society. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). PubMed Central. [Link]

  • EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. (2022, March 9). YouTube. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. (2024, June 3). Pharmedicine Journal. [Link]

  • Fluorochemical Intermediates Market Size, Share & Forecast to 2036. (2026, February 6). Future Market Insights. [Link]

  • Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. (n.d.). MDPI. [Link]

  • A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. (n.d.). Journal of the American Chemical Society. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Taylor & Francis Online. [Link]

  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. (n.d.). Langmuir. [Link]

  • THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. (n.d.). ResearchSpace. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). MDPI. [Link]

  • Understanding the phase and solvation behavior of fluorinated ionic liquids. (n.d.). Pure. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). PharmaTutor. [Link]

  • Solid dispersions: Solubility enhancement technique for poorly soluble drugs. (2025, August 6). ResearchGate. [Link]

  • Micellar solubilization of drugs. (2025, August 6). ResearchGate. [Link]

  • Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. (2019, April 15). ResearchGate. [Link]

  • Prodrug: Effective solutions for solubility, permeability and challenges. (2025, August 7). ResearchGate. [Link]

  • Biological Impacts of Fluorination. (n.d.). ResearchGate. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2024, May 29). PubMed. [Link]

  • Cosolvent formulations. (n.d.).
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022, April 1). PubMed. [Link]

  • Prodrug strategies to overcome poor water solubility. (n.d.). PubMed. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. [Link]

  • The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. (2025, March 20). Langmuir. [Link]

  • Micellar solubilization – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Taylor & Francis Online. [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (n.d.). ResearchGate. [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004, June 29). Sites@Rutgers. [Link]

Sources

Validation & Comparative

1H NMR spectrum of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene via 1H NMR

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (CAS: 1339139-33-3, also known as 3-methoxy-5-methylbenzotrifluoride).[1][2] As a trisubstituted benzene derivative featuring electron-withdrawing (


), electron-donating (

), and weak donating (

) groups, this molecule presents a unique spectroscopic signature essential for verifying regioisomeric purity in drug development pipelines.[2]

This document compares the spectral resolution and identification of the target 1,3,5-isomer against its most common synthetic impurity (the 1,2,4-isomer) and evaluates solvent performance (


 vs. Benzene-

) for resolving accidental signal overlap.[2][3]

Part 1: Comparative Analysis

Regioisomer Differentiation: Target vs. Alternatives

In electrophilic aromatic substitution or cross-coupling reactions used to synthesize this scaffold, regioisomeric mixtures are common.[1][2][3] Distinguishing the Target (1,3,5-substitution) from the Alternative (1,2,4-substitution) is the primary analytical challenge.

FeatureTarget: 1,3,5-Substituted Alternative: 1,2,4-Substituted Performance Implication
Symmetry

(Asymmetric), but pseudo-symmetric arrangement.
Asymmetric.The 1,3,5 pattern maximizes proton separation.[1][2]
Aromatic Region Three distinct singlets (apparent).[1][2][3][4] Due to meta-coupling (

Hz), peaks appear as fine triplets or broad singlets.[1][2]
ABX System. Typically one singlet (isolated) and two doublets (ortho-coupled,

Hz).[1][2][3]
High Reliability: The absence of large ortho-couplings (>7 Hz) is the definitive "Pass" criteria for the target.[1][2]
Fluorine Coupling Protons ortho to

may show broadening or quartet splitting (

Hz).[1][2][3]
Only one proton is ortho to

in many 1,2,4-isomers, changing the broadening pattern.[2][3]

broadening confirms the position of H2 and H6.[1][2]
Solvent Selection: Resolution Performance

The choice of deuterated solvent significantly impacts the resolution of the three aromatic protons, which have similar electronic environments.[2]

  • Chloroform-

    
     (
    
    
    
    ):
    • Pros: Standard solubility, low cost.[1][2][3]

    • Cons: Can lead to accidental equivalence where H2 and H6 signals overlap due to similar shielding effects of

      
       and 
      
      
      
      relative to the
      
      
      group.[1][2]
  • Benzene-

    
     (
    
    
    
    ):
    • Pros:Superior Resolution. The magnetic anisotropy of the benzene solvent molecules interacts differently with the solute's methoxy and methyl groups (ASIS effect), often shifting the H4 proton significantly upfield and separating H2/H6.[2][3]

    • Recommendation: If

      
       shows only two aromatic peaks (integration 2:1), switch to 
      
      
      
      to resolve the third proton.[1][2]

Part 2: Detailed Spectral Data

The following data represents the representative chemical shifts derived from additivity rules and standard spectral databases for trisubstituted benzenes.

Representative 1H NMR Data (400 MHz, )
PositionMoietyShift (

, ppm)
MultiplicityIntegrationCoupling (

) / Assignment Logic
H-Ar Ar-H (Pos 6)7.05 - 7.15 br s1HFlanked by

and

. Most deshielded aromatic proton.[1][2]
H-Ar Ar-H (Pos 2)6.90 - 7.00 br s1HFlanked by

and

.[1][2] Shielded by

but deshielded by

.
H-Ar Ar-H (Pos 4)6.70 - 6.80 br s1HFlanked by

and

.[1][2] Most shielded (upfield) due to dual donor effect.[1][2]
-OCH3 Methoxy3.80 - 3.85 s3HCharacteristic sharp singlet.[1][2]
-CH3 Methyl2.35 - 2.40 s3HCharacteristic singlet; may show slight broadening if long-range coupling to ring exists.[1]

> Note: "br s" denotes a broad singlet.[1][2] In high-resolution (600 MHz+) spectra, these may resolve into fine triplets (


 Hz).[2]

Part 3: Experimental Protocol

To ensure reproducible data for regulatory submission or purity analysis, follow this self-validating protocol.

Protocol: High-Resolution Acquisition
  • Sample Preparation:

    • Weigh 5–10 mg of the product into a clean vial.

    • Dissolve in 0.6 mL of

      
       (containing 0.03% TMS).
      
    • Validation Step: Ensure the solution is clear. Turbidity indicates inorganic salts (remove via filtration).[1][2]

  • Instrument Parameters:

    • Frequency: 400 MHz minimum (600 MHz preferred for meta-coupling resolution).

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (D1): Set to 5 seconds .

      • Reasoning: The

        
         group creates a relaxation sink, but isolated aromatic protons can have long T1 times.[1][2][3] A short D1 will under-integrate the aromatic protons relative to the methyl groups.[1]
        
    • Scans (NS): 16 or 32.[1][2]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1][2]

    • Phase correction: Manual (critical for accurate integration of broad aromatic singlets).

    • Baseline correction: Polynomial (Bernstein) order 1.

Part 4: Structural Logic & Visualization

The following diagrams illustrate the decision logic for verifying the structure and the experimental workflow.

Diagram 1: Isomer Verification Logic

IsomerLogic Start Analyze Aromatic Region (6.5 - 7.5 ppm) CountPeaks Count Distinct Signals Start->CountPeaks ThreePeaks 3 Distinct Signals CountPeaks->ThreePeaks TwoPeaks 2 Signals (2:1 Ratio) CountPeaks->TwoPeaks Multiplicity Check Multiplicity (J-coupling) ThreePeaks->Multiplicity TwoPeaks->Multiplicity Switch Solvent (to C6D6) Singlets Singlets / Broad Singlets (Meta Coupling < 2Hz) Multiplicity->Singlets Doublets Doublets Present (Ortho Coupling > 7Hz) Multiplicity->Doublets ResultPass CONFIRMED 1,3,5-Isomer Singlets->ResultPass ResultFail REJECT 1,2,4-Isomer Doublets->ResultFail

Caption: Decision tree for distinguishing the target 1,3,5-isomer from regioisomeric impurities based on coupling patterns.

Diagram 2: qNMR Workflow for Purity Assessment

Workflow Sample 1. Sample Prep 10mg in 0.6mL CDCl3 Acquire 2. Acquisition D1 = 5s (Critical) NS = 16 Sample->Acquire Process 3. Processing Phase: Manual Baseline: Poly Order 1 Acquire->Process Integrate 4. Integration Norm. OMe to 3.00 Process->Integrate

Caption: Optimized workflow for quantitative assessment, highlighting the critical relaxation delay (D1) for accurate integration.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] Link[1][2]

  • Hans J. Reich. "Structure Determination Using NMR: Chemical Shift Effects in Benzenes."[1][2] University of Wisconsin-Madison Chemistry Department.[1]Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for additivity rules).

  • Sigma-Aldrich. "1,3,5-Tris(trifluoromethyl)benzene Product Specification.

    
     groups). Link
    

Sources

Efficacy comparison of trifluoromethylated vs non-fluorinated analogues

Comparative Guide: Efficacy of Trifluoromethylated ( ) vs. Non-Fluorinated Analogues in Drug Design

Executive Summary: The "Fluorine Effect"

In modern lead optimization, the substitution of a methyl group (


1

1

This guide objectively compares these two moieties, providing experimental evidence and protocols to validate their impact on metabolic stability , lipophilicity , and target potency .[1]

Part 1: Physicochemical Profiling

The transition from


1
Table 1: Physicochemical Comparison of Methyl vs. Trifluoromethyl[2]
PropertyMethyl Group (

)
Trifluoromethyl Group (

)
Impact on Drug Design
Van der Waals Volume ~13.7 ų~21.3 ų

is significantly bulkier (similar to isopropyl), affecting steric fit in binding pockets.[1]
Electronegativity Electron Donating (+I effect)Strong Electron Withdrawing (-I effect)

lowers the

of proximal amines/acids, altering ionization and permeability.[1]
Hansch

(Lipophilicity)
+0.56+0.88

increases

, potentially improving membrane permeability but risking solubility issues.[1]
Bond Strength (C-X) ~99 kcal/mol (C-H)~116 kcal/mol (C-F)The C-F bond is metabolically inert, blocking oxidative degradation.[1]

Part 2: Metabolic Stability (The "Metabolic Blockade")

The primary driver for trifluoromethylation is the prevention of benzylic oxidation .[1] Cytochrome P450 (CYP450) enzymes readily oxidize C-H bonds adjacent to aromatic rings (benzylic positions).[1] Replacing these hydrogens with fluorine atoms renders the position inert to CYP-mediated radical abstraction.[1]

Mechanistic Diagram: CYP450 Blockade

The following diagram illustrates the mechanistic divergence between a methyl-substituted drug (susceptible to clearance) and its trifluoromethyl analogue (metabolically stable).

MetabolicBlockadecluster_0Non-Fluorinated Analogue (-CH3)cluster_1Trifluoromethyl Analogue (-CF3)Drug_CH3Drug-CH3IntermediateRadical Intermediate(Drug-CH2•)Drug_CH3->IntermediateCYP450 Abstraction(Fast)MetaboliteExcreted Metabolite(Drug-COOH)Intermediate->MetaboliteHydroxylation &OxidationDrug_CF3Drug-CF3No_ReactionMetabolically Stable(No Oxidation)Drug_CF3->No_ReactionC-F Bond StrengthBlocks Abstraction

Caption: Figure 1. CYP450-mediated benzylic oxidation of -CH3 vs. metabolic resistance of -CF3.[1]

Part 3: Case Study & Efficacy Data

To validate the theoretical advantages, we examine Celecoxib , a selective COX-2 inhibitor.[2] The trifluoromethyl group is critical not just for stability, but for selectivity .[1]

Comparative Data: Celecoxib vs. Methyl-Analogue

The

1

Experimental Data Summary:

CompoundSubstituentCOX-2

(Potency)
COX-1

Selectivity Ratio (COX-1/COX-2)
Celecoxib

0.04 - 0.06 µM 15.0 µM ~375 (Highly Selective)
Methyl-Analogue

0.06 µM0.8 µM~13 (Poor Selectivity)

Analysis: While the methyl analogue retains potency at COX-2, it loses selectivity.[1] The bulkier


1

Part 4: Experimental Protocols

To replicate these findings or evaluate your own analogues, use the following self-validating workflows.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the Intrinsic Clearance (



1

Reagents:

  • Pooled Liver Microsomes (Human/Rat) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix 30 µL microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add 10 µL of NADPH regenerating system.

  • Reaction: Add 1 µL of Test Compound (from 1 mM DMSO stock).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot



1

13
Protocol B: Experimental Workflow Visualization

The following diagram outlines the decision matrix for evaluating fluorinated analogues.

WorkflowStartSynthesize Analogues(-CH3 vs -CF3)Step11. In Vitro Potency(Enzyme/Receptor Assay)Start->Step1Decision1Potency Maintained?Step1->Decision1Step22. Microsomal Stability(Protocol A)Decision1->Step2YesOutcome_FailDiscard:Metabolic Liability orSteric ClashDecision1->Outcome_FailNo (Steric Clash)Step33. Lipophilicity (LogD)(Shake Flask/HPLC)Step2->Step3Outcome_SuccessLead Candidate:High Potency + Low ClearanceStep3->Outcome_SuccessOptimal LogD (1-3)Step3->Outcome_FailLogD > 5 (Solubility Risk)

Caption: Figure 2. Step-wise evaluation workflow for trifluoromethylated lead candidates.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Penning, T. D., et al. (1997).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib).[1] Journal of Medicinal Chemistry, 40(9), 1347–1365. Link[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link[1]

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]

A Tale of Two Reagents: A Senior Application Scientist's Guide to Togni's vs. Umemoto's Reagents for Trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal and materials chemistry, the trifluoromethyl (CF₃) group is a privileged motif. Its unique electronic properties impart profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of contemporary drug design. The efficient installation of this group is, therefore, of paramount importance. Among the arsenal of available methods, electrophilic trifluoromethylation has emerged as a powerful strategy, with two families of reagents reigning supreme: the hypervalent iodine-based Togni's reagents and the sulfonium-derived Umemoto's reagents.

This guide offers a deep dive into the practical and theoretical considerations of using these two preeminent classes of reagents. We will move beyond a simple cataloging of features to provide a nuanced, experience-driven comparison, empowering researchers to make informed decisions for their specific synthetic challenges.

The Contenders: A Brief Introduction

Togni's Reagents: Developed by Antonio Togni and his group, these reagents are hypervalent iodine compounds. The two most common variants are Togni Reagent I (1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole) and Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).[1][2] They are valued for their high reactivity and versatility in trifluoromethylating a wide array of nucleophiles.[3]

Umemoto's Reagents: Pioneered by Teruo Umemoto, these are S-(trifluoromethyl)dibenzothiophenium salts. The initial reagents suffered from a multi-step synthesis. However, subsequent generations, such as Umemoto's Reagent II (2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium salt), offer enhanced reactivity, thermal stability, and a more streamlined synthesis.

Mechanism of Action: A Duality of Pathways

A key to understanding the utility of these reagents lies in their dualistic reactivity, which can be steered by the choice of substrate and reaction conditions. Both Togni's and Umemoto's reagents can participate in either a formal electrophilic (CF₃⁺) transfer or a single-electron transfer (SET) pathway to generate a trifluoromethyl radical (•CF₃).

Togni's Reagents: The Hypervalent Iodine Pathway

Togni's reagents, in many instances, are believed to operate through a radical mechanism, particularly when catalyzed by copper salts.[4] The initial step often involves the activation of the Togni reagent by a catalyst or substrate, leading to the homolytic cleavage of the I-CF₃ bond and the formation of a trifluoromethyl radical.

Caption: Proposed radical pathway for Togni's reagent-mediated trifluoromethylation.

Umemoto's Reagents: The Sulfonium Salt Pathway

Umemoto's reagents can also engage in both electrophilic and radical pathways. In the absence of a radical initiator, they can react with nucleophiles in a manner consistent with an SN2-type displacement at the sulfur-bound CF₃ group. However, under photoredox or certain transition metal-catalyzed conditions, a SET mechanism is often operative.

Caption: Simplified polar mechanism for Umemoto's reagent-mediated trifluoromethylation.

Head-to-Head Comparison: Performance in the Field

The choice between Togni's and Umemoto's reagents often comes down to the specific substrate, desired reaction conditions, and practical considerations such as safety and cost. The following table summarizes key performance indicators based on literature data.

FeatureTogni's ReagentsUmemoto's Reagents
Reactivity Generally highly reactive. Togni Reagent II is often more reactive than Togni Reagent I.[2]Reactivity is tunable by modifying the dibenzothiophene core. Newer generations (e.g., Umemoto II & IV) are highly reactive.[5]
Substrate Scope Broad scope, including C, S, O, and P-nucleophiles, as well as alkenes and alkynes.[3]Also a broad scope, effective for arenes, alkenes, alkynes, and various nucleophiles.[6][7]
Functional Group Tolerance Generally good, though the high reactivity can sometimes lead to side reactions.[3]Excellent, often allowing for late-stage trifluoromethylation of complex molecules.
Safety Profile Caution: Togni's reagents are known to be potentially explosive and should be handled with care, especially on a larger scale. They are often sold mixed with a stabilizer like diatomaceous earth.[8]Generally considered to have a better safety profile, with improved thermal stability in newer generations.
Synthesis & Cost Synthesis is relatively straightforward. The byproducts can potentially be recycled.[9]Original synthesis was multi-step. Newer generations have more efficient one-pot syntheses. Cost can be a factor.
Solubility Togni Reagent I is more soluble in nonpolar organic solvents, while Togni Reagent II is more soluble in polar organic solvents.Generally soluble in common polar organic solvents.

Experimental Data: A Snapshot of Performance

To provide a more concrete comparison, let's examine the trifluoromethylation of a few representative substrates. Note: Direct comparison is challenging as reaction conditions in the literature often vary. The following are illustrative examples.

SubstrateReagentConditionsYieldReference
Thiophenol Togni Reagent ICH₂Cl₂, rt, 5 min>95%[10]
Thiophenol Umemoto Reagent IIBase, solvent, rtHigh yields
Indole Togni Reagent IICu(II) catalystGood yields[11]
Indole Umemoto Reagent IIBase, solvent, rtHigh yields
Ethyl Acetoacetate Togni Reagent INaH, THF, 0 °C to rt85%[1]
Ethyl Acetoacetate Umemoto ReagentPhase-transfer catalystGood to excellent yields[12]
Styrene Togni Reagent IICuI, solvent, 60 °CYields up to 86%
Styrene Umemoto ReagentPhotoredox catalystGood yields

Practical Considerations and Experimental Protocols

The "right" choice of reagent is often dictated by the nuances of the specific transformation. Here, we provide field-tested insights and example protocols.

When to Choose Togni's Reagents:

Togni's reagents are often the go-to for copper-catalyzed radical trifluoromethylation of alkenes and alkynes.[13] Their high reactivity can be advantageous for less nucleophilic substrates. However, the potential for explosive decomposition necessitates careful handling and adherence to safety protocols.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Styrene with Togni Reagent II

Caption: Workflow for a typical Togni reagent-mediated trifluoromethylation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially with sensitive substrates.

  • Copper(I) Iodide: CuI is a common and effective catalyst for initiating the radical pathway with Togni's reagents. Other copper sources can also be used.

  • Solvent: Dichloroethane (DCE) is a good solvent for this transformation, but others like acetonitrile or DMF can also be employed.

  • Temperature: Heating is often required to facilitate the generation of the trifluoromethyl radical.

When to Choose Umemoto's Reagents:

Umemoto's reagents, particularly the newer generations, are excellent choices for late-stage functionalization due to their high functional group tolerance and improved safety profile. They are often used for the trifluoromethylation of electron-rich systems and soft nucleophiles.

Experimental Protocol: Trifluoromethylation of Indole with Umemoto Reagent II

Caption: Workflow for a typical Umemoto reagent-mediated trifluoromethylation.

Causality Behind Experimental Choices:

  • Base: The presence of a base is often necessary to deprotonate the indole and increase its nucleophilicity.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used to ensure the solubility of the reagents.

  • Room Temperature: The high reactivity of Umemoto's Reagent II often allows the reaction to proceed efficiently at ambient temperature.

Conclusion: Selecting the Right Tool for the Job

Both Togni's and Umemoto's reagents are powerful and indispensable tools for modern organic synthesis. The choice between them is not a matter of one being definitively "better," but rather which is more suited for the specific synthetic task at hand.

  • Togni's reagents offer high reactivity and are well-established for radical trifluoromethylations, but require careful handling due to their potential instability.

  • Umemoto's reagents , especially the newer generations, provide a safer and often more functional group-tolerant alternative, making them ideal for complex molecule synthesis.

As with any reaction, a thorough understanding of the underlying mechanisms and careful optimization of the reaction conditions are key to success. This guide provides a framework for making an informed decision, but the ultimate testament to the utility of these reagents lies in their successful application in your laboratory.

References

Sources

Comparative Crystallographic Guide: 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a technical analysis of the crystallographic characterization of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (Target Scaffold) and its derivatives. This specific 1,3,5-substitution pattern (meta-meta-meta) represents a critical "privileged scaffold" in drug discovery, balancing lipophilicity (Methyl/-CF3) with hydrogen-bond accepting capability (Methoxy).

However, this scaffold presents unique crystallographic challenges compared to its non-fluorinated isosteres (e.g., the chloro- or methyl-analogs). The primary difficulty lies in the rotational disorder of the -CF3 group and the pseudo-symmetry arising from the triangular disposition of substituents.

The Comparative Landscape

We compare the Target Scaffold against two standard alternatives often encountered in structure-activity relationship (SAR) studies:

  • The Chloro-Analog: 1-Chloro-3-methoxy-5-methylbenzene (Classic bioisostere).

  • The Methyl-Analog: 3,5-Dimethylanisole (Non-fluorinated control).

FeatureTarget Scaffold (-CF3)Chloro-Analog (-Cl)Methyl-Analog (-CH3)
Electronic Nature Strong EWG (

)
Moderate EWG (

)
Weak EDG (

)
Crystallization Tendency Moderate (High disorder potential)High (Halogen bonding aids ordering)High (Efficient packing)
Key Packing Force Weak C-H...F contacts, F...F repulsionCl...Cl or Cl...O halogen bondsC-H...

interactions
Space Group Frequency High symmetry (often disordered)Low symmetry (ordered)Variable

Experimental Protocols: Crystallization & Data Collection[1]

The presence of the trifluoromethyl group significantly lowers the melting point and increases the vapor pressure compared to the chloro-analog. Standard evaporation often yields oils or twinned crystals.

Decision Matrix: Method Selection

Use the following logic flow to select the optimal crystallization technique based on your derivative's physical state.

CrystallizationWorkflow Start Start: Physical State at RT CheckMP Check Melting Point (MP) Start->CheckMP Liquid Liquid / Low MP (<35°C) CheckMP->Liquid Solid Solid (>35°C) CheckMP->Solid InSitu Protocol A: In Situ Cryo-Crystallization (IR Laser Assisted) Liquid->InSitu Solubility Solubility Check Solid->Solubility HighSol High Solubility (DCM, Acetone) Solubility->HighSol LowSol Low Solubility (Hexane, Water) Solubility->LowSol VaporDiff Protocol B: Vapor Diffusion (Anti-solvent) HighSol->VaporDiff Sublimation Protocol C: Slow Sublimation (Vacuum) LowSol->Sublimation

Figure 1: Decision matrix for crystallizing 1,3,5-substituted benzene derivatives.

Protocol A: In Situ Cryo-Crystallization (For Liquids/Oils)

Recommended for: Low-melting derivatives where -CF3 lowers lattice energy.

  • Capillary Loading: Load 0.5 µL of neat liquid into a 0.3 mm Lindemann glass capillary. Flame seal.

  • Mounting: Mount on the goniometer head; center in the X-ray beam.

  • Flash Cooling: Rapidly cool to 100 K to form a polycrystalline glass.

  • Annealing (The Critical Step):

    • Raise temperature to ~10-20 K below the melting point.

    • Use a computer-controlled IR laser to create a molten zone.

    • Scan the laser along the capillary at 0.5 mm/h.

    • Mechanism:[1] This zone-refining technique selects a single grain and propagates it, essential for fluorinated aromatics that tend to form glasses [1].

Protocol B: Optimized Vapor Diffusion (For Solids)

Recommended for: Stable solids requiring high-resolution data.

  • Inner Vial: Dissolve 10 mg of compound in 0.5 mL THF (Tetrahydrofuran). Note: THF is preferred over DCM for this scaffold as it often coordinates less strongly, avoiding solvate formation.

  • Outer Vial: Add 3 mL of Pentane .

  • Equilibration: Seal tightly. Store at 4°C.

  • Differentiation: The -CF3 group increases lipophilicity.[2] If oiling out occurs, switch the outer solvent to Methanol (creates a steeper polarity gradient).

Structural Refinement & Data Analysis[4][5]

The defining challenge of this scaffold is the rotational disorder of the -CF3 group . The C-F bond vectors often do not lock into a single conformation due to the low barrier of rotation (~2-4 kcal/mol) relative to lattice forces.

Handling -CF3 Disorder (Refinement Protocol)

Comparison of refinement strategies for the Target Scaffold vs. the Chloro-Analog.

ParameterTarget Scaffold (-CF3)Chloro-Analog (-Cl)
Disorder Model Split-Site Model (PART 1 / PART 2) required in 60% of cases.Usually ordered (Single site).
Restraints DFIX (C-F 1.35 Å) and DANG (F...F 2.15 Å) often needed.None usually required.
ADP Behavior Fluorines show "cigar-shaped" ellipsoids (libration).Chlorine shows isotropic or slightly anisotropic behavior.
R-Factor Impact Expect slightly higher R1 (~5-7%) if disorder is unmodeled.Low R1 (~3-5%) typical.

Step-by-Step Refinement Logic:

  • Identify Libration: If F-atom thermal ellipsoids are elongated perpendicular to the C-C bond, rotational disorder is present.

  • Split Positions: Assign two sets of F-atoms (F1A, F1B, F1C and F2A, F2B, F2C).

  • Occupancy Refinement: Link occupancies (variable x and 1-x) using a free variable (FVAR).

  • Rigid Body Restraint: Apply RIGU or SIMU restraints to prevent the model from collapsing physically unrealistic geometries.

Packing Interactions & Engineering

Understanding the intermolecular forces is crucial for explaining physical properties (solubility, melting point).

Interaction Hierarchy

Unlike the Chloro-analog, which utilizes strong Cl...Cl (Type II halogen bonds) or Cl...O interactions to direct packing, the Trifluoromethyl derivative relies on a hierarchy of weaker forces.

PackingForces Molecule 1-CF3-3-OMe-5-Me Benzene Primary Primary Driver: Dispersion Forces Molecule->Primary Secondary Secondary Directional: Weak Hydrogen Bonds Molecule->Secondary Tertiary Tertiary: Steric Interlocking Molecule->Tertiary Interaction1 Pi-Pi Stacking (Offset Stack) Primary->Interaction1 Interaction2 C-H...F Contacts (Weak Acceptor) Secondary->Interaction2 Interaction3 C-H...O(Methoxy) (Stronger Acceptor) Secondary->Interaction3 Interaction4 CF3 / Me Shape Complementarity Tertiary->Interaction4

Figure 2: Hierarchy of packing forces in the crystal lattice.

Comparative Data: Interaction Strengths
  • C-H...O (Methoxy): The strongest directional force in the Target Scaffold. Distance ~2.5 Å.

  • C-H...F (Trifluoromethyl): Much weaker than C-H...O or C-H...Cl. The -CF3 group is a poor hydrogen bond acceptor. It functions primarily as a "volume filling" group.

  • F...F Interactions: Often repulsive. Crystals tend to pack to minimize F...F contacts, unlike Cl...Cl contacts which can be attractive [2].

Implication for Drug Design: The "loosening" of the crystal lattice due to F...F repulsion and weak C-H...F interactions often results in higher solubility for the -CF3 derivative compared to the -Cl analog, despite the higher lipophilicity (LogP) of the -CF3 group. This is a counter-intuitive but valuable insight for formulation.

References

  • Thalladi, V. R., et al. (1998). Cryocrystallography of Liquids: The Case of Fluorobenzenes. Journal of the American Chemical Society.

  • Desiraju, G. R. (2002). C–H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Materials Module: Analyzing Intermolecular Interactions.

  • Gatti, C., et al. (2021). Dynamic simulation of orientational disorder in organic crystals: methyl groups, trifluoromethyl groups and whole molecules. IUCrJ.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement: Methyl vs. Trifluoromethyl

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, every atomic substitution is a strategic move. Among the most powerful, yet nuanced, is the bioisosteric replacement of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group. While seemingly a simple swap of hydrogen for fluorine, this modification can profoundly alter a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide provides an in-depth comparison, grounded in experimental data and mechanistic rationale, to help researchers navigate the strategic implications of this critical substitution.

The Foundation: Understanding the Physicochemical Divergence

The stark differences between the methyl and trifluoromethyl groups stem from fundamental atomic properties. The high electronegativity of fluorine (4.0 on the Pauling scale) compared to hydrogen (2.2) is the primary driver of the trifluoromethyl group's unique characteristics.[1] This creates a cascade of effects that differentiate it from the relatively simple, lipophilic methyl group.[2]

Steric and Electronic Profile

A common misconception is that -CH₃ and -CF₃ are sterically similar. While not dramatically different, the trifluoromethyl group is significantly larger. Its van der Waals volume is often compared to that of an isopropyl group, a factor that can influence conformational preferences and the potential for steric clashes within a target's binding site.[3][4]

The electronic profiles, however, are polar opposites. The methyl group is a weak electron-donating group, whereas the trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[3][5][6] This electronic disparity is the root of many of the functional changes observed upon substitution.

G cluster_CH3 Methyl Group (-CH₃) cluster_CF3 Trifluoromethyl Group (-CF₃) CH3_Node Properties CH3_Prop1 Weakly Electron Donating CH3_Node->CH3_Prop1 CH3_Prop2 Smaller Steric Profile CH3_Node->CH3_Prop2 CH3_Prop3 Metabolically Liable (C-H bonds) CH3_Node->CH3_Prop3 CF3_Node Properties CF3_Prop1 Strongly Electron Withdrawing CF3_Node->CF3_Prop1 CF3_Prop2 Larger Steric Profile (≈ Isopropyl) CF3_Node->CF3_Prop2 CF3_Prop3 Metabolically Robust (C-F bonds) CF3_Node->CF3_Prop3 G cluster_workflow Metabolic Fate Comparison Parent_CH3 Parent Drug with -CH₃ Group CYP450 CYP450 Enzymes Parent_CH3->CYP450 Metabolic Attack Parent_CF3 Parent Drug with -CF₃ Group Parent_CF3->CYP450 Resists Attack Metabolite Hydroxylated Metabolite (-CH₂OH) CYP450->Metabolite Oxidation No_Metabolism Metabolically Stable (Increased Half-Life) CYP450->No_Metabolism Blocked G A 1. Prepare Microsomes & Test Compounds B 2. Pre-warm Microsomes (37°C) A->B C 3. Add Test Compound (Final Conc. 1 µM) B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Sample at Time Points (0, 5, 15, 30, 60 min) D->E F 6. Quench Reaction (Cold Acetonitrile + IS) E->F G 7. Centrifuge & Collect Supernatant F->G H 8. Analyze by LC-MS/MS G->H I 9. Calculate T½ and CLᵢₙₜ H->I

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion: A Strategic Tool, Not a Universal Solution

The bioisosteric replacement of a methyl group with a trifluoromethyl group is a powerful and widely used strategy in modern drug design. T[3][7]he primary benefits—enhanced metabolic stability, increased lipophilicity, and the potential for improved binding affinity—are well-documented. H[1][5]owever, it is not a "magic bullet". The larger steric bulk can be detrimental to activity, and the impact on overall ADME properties can be complex and context-dependent. T[4][8]he decision to employ this substitution must be driven by a clear hypothesis based on the specific challenges of a lead compound and the known structure-activity relationships of its target. Rigorous experimental validation comparing the analogs head-to-head is the only way to truly ascertain if this strategic move will lead to a checkmate in the quest for a better drug.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025).
  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (n.d.).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023).
  • Trifluoromethyl (–CF₃)
  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). Royal Society of Chemistry.
  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Refubium - Freie Universität Berlin.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023).
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019).
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (n.d.). Semantic Scholar.

Sources

Safety Operating Guide

1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

Part 1: Executive Summary & Chemical Profile

Core Directive: 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene must be treated as Halogenated Organic Solvent Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with non-halogenated waste streams (e.g., pure acetone/ethanol waste).

Scientific Rationale: The presence of the trifluoromethyl (-CF₃) group fundamentally alters the combustion chemistry of this molecule. Unlike standard hydrocarbons that burn to CO₂ and H₂O, this compound generates Hydrogen Fluoride (HF) gas upon incineration. Consequently, it requires disposal in high-temperature incinerators equipped with specific acid-gas scrubbers.

Chemical Identity & Hazard Matrix

PropertySpecification
Chemical Name 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene
Synonyms 3-Methoxy-5-methylbenzotrifluoride
Functional Class Fluorinated Aromatic Ether
Primary Hazard Flammable Liquid (Flash point estimated <60°C based on congeners)
Secondary Hazard Skin/Eye Irritant ; Potential Target Organ Toxicity (CNS)
Waste Classification Halogenated Solvent (High BTU, High Halogen)
Container Compatibility Glass (Borosilicate), HDPE, Teflon (PTFE)
Incompatible Materials Strong Oxidizers, Strong Reducing Agents

Part 2: Step-by-Step Disposal Workflow

This protocol is designed to ensure compliance with RCRA (USA) and hazardous waste regulations while protecting laboratory infrastructure from corrosion.

Phase 1: Waste Segregation (The "Golden Rule")

You must segregate this chemical from non-halogenated solvents.

  • Why? Mixing halogenated waste with non-halogenated waste downgrades the entire container to "Halogenated." This forces the waste vendor to incinerate the entire volume in a specialized kiln, significantly increasing disposal costs and environmental impact.

Phase 2: Collection & Containerization
  • Select Container: Use a dedicated High-Density Polyethylene (HDPE) or Glass carboy.

    • Note: Avoid metal cans if the waste stream contains any acidic impurities, as fluorinated compounds can degrade to trace HF over long storage periods in the presence of moisture.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Required Fields:

      • Full Chemical Name (No abbreviations).

      • Hazard Checkbox: [x] Flammable, [x] Toxic/Irritant.

      • Constituents: "1-(Trifluoromethyl)-3-methoxy-5-methylbenzene (>95%)".

Phase 3: Pre-Disposal Treatment (Quenching)
  • Status: This molecule is generally stable and does not require quenching (unlike reactive acid chlorides or hydrides).

  • Peroxide Check: While methoxy-benzenes (anisoles) are more resistant to peroxide formation than aliphatic ethers (like THF), they can form peroxides upon prolonged exposure to air and light.

    • Protocol: If the bottle is old (>1 year) or shows crystal formation around the cap, test for peroxides using starch-iodide paper before moving. If positive, contact EHS for stabilization (typically using ferrous sulfate) before disposal.

Phase 4: Hand-off to Waste Stream
  • RCRA Codes (USA):

    • D001: Ignitable Characteristic (if Flash Point < 60°C).

    • F-Codes: While not a specifically listed F-solvent (like Methylene Chloride), it is managed under the "Halogenated Solvent" profile by waste vendors.

  • Destruction Method: The waste vendor will route this to a rotary kiln incinerator operating at >1000°C with caustic scrubbing to neutralize HF emissions.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for handling this specific fluorinated aromatic.

DisposalWorkflow cluster_rationale Scientific Rationale Start Waste Generation: 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene CheckPurity Is the waste mixed with other chemicals? Start->CheckPurity CheckHalogen Are the other chemicals Halogenated? CheckPurity->CheckHalogen Yes (Mixture) Segregation CRITICAL STEP: Segregate into 'Halogenated Waste' Stream CheckPurity->Segregation No (Pure) CheckHalogen->Segregation Yes CheckHalogen->Segregation No (Do NOT dilute non-halogens) Container Container Selection: HDPE or Glass Carboy (Avoid Metal) Segregation->Container Labeling Labeling: 'Flammable' + 'Halogenated Organic' Container->Labeling Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) Labeling->Disposal Rationale Combustion of -CF3 groups generates HF. Requires specialized scrubbing to prevent equipment corrosion and environmental release. Disposal->Rationale

Caption: Decision logic for segregating fluorinated aromatics to ensure proper downstream incineration and HF management.

Part 4: Emergency Procedures (Spill Response)

In the event of a bench-top spill (<500 mL), follow this containment protocol.

  • Evacuate & Ventilate: The trifluoromethyl group adds volatility. Vapors may be heavier than air and accumulate in low areas.

  • PPE Upgrade: Nitrile gloves are generally sufficient for incidental splash, but for spill cleanup, double-glove or use Silver Shield/4H laminate gloves if available, as aromatic solvents can permeate nitrile over time.

  • Absorb: Do not use paper towels (flammability risk). Use:

    • Polypropylene pads.

    • Vermiculite or clay-based absorbent.

  • Disposal of Debris: All spill cleanup materials must be bagged, labeled as "Solid Waste contaminated with Halogenated Solvents," and disposed of via the hazardous waste route. Do not throw in regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. [Link][1][3][4][5]

  • PubChem. (n.d.).[6] Compound Summary: 3-Methoxy-5-methylbenzotrifluoride (Congener Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.